tert-butyl N-(butan-2-ylideneamino)carbamate
Description
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
tert-butyl N-(butan-2-ylideneamino)carbamate |
InChI |
InChI=1S/C9H18N2O2/c1-6-7(2)10-11-8(12)13-9(3,4)5/h6H2,1-5H3,(H,11,12) |
InChI Key |
SRDPPBNJUNAGNM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NNC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to tert-butyl N-(butan-2-ylideneamino)carbamate
CAS Number: 57699-47-5
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl N-(butan-2-ylideneamino)carbamate, a key synthetic intermediate. The document details its chemical and physical properties, provides a validated experimental protocol for its synthesis, and explores its applications in organic chemistry and drug discovery. Emphasis is placed on the causality behind experimental choices and the inherent versatility of this N-Boc-protected hydrazone. This guide is intended to serve as a practical resource for laboratory professionals engaged in the synthesis and application of complex molecular architectures.
Introduction: The Strategic Importance of N-Boc-Protected Hydrazones
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, offering robust protection for amine functionalities. Its widespread use stems from its stability across a broad range of reaction conditions and its facile removal under specific, mild acidic conditions. When applied to hydrazines to form N-Boc-hydrazones, such as tert-butyl N-(butan-2-ylideneamino)carbamate, it provides a versatile and stable platform for a multitude of chemical transformations. These compounds are pivotal intermediates in the construction of more complex molecules, particularly in the pharmaceutical industry, where the precise introduction of nitrogen-containing moieties is often a critical step in the synthesis of active pharmaceutical ingredients (APIs). The title compound, derived from the condensation of tert-butyl carbazate and butan-2-one, serves as a masked hydrazine, ready to be unveiled for subsequent reactions.
Core Compound Properties
Tert-butyl N-(butan-2-ylideneamino)carbamate, also known by its IUPAC name tert-butyl N-[(E)-butan-2-ylideneamino]carbamate, is a key building block in organic synthesis. A summary of its fundamental properties is presented below.
| Property | Value | Source |
| CAS Number | 57699-47-5 | |
| Molecular Formula | C₉H₁₈N₂O₂ | |
| Molecular Weight | 186.25 g/mol | |
| IUPAC Name | tert-butyl N-[(E)-butan-2-ylideneamino]carbamate |
Note: Some physical properties like melting point, boiling point, and density are not extensively reported in publicly available literature and should be determined empirically.
Synthesis and Mechanism
The synthesis of tert-butyl N-(butan-2-ylideneamino)carbamate is a straightforward condensation reaction between tert-butyl carbazate (Boc-hydrazine) and butan-2-one. This reaction is a classic example of hydrazone formation.
Reaction Mechanism
The formation of the hydrazone proceeds via a two-step mechanism:
-
Nucleophilic Addition: The terminal, more nucleophilic nitrogen of tert-butyl carbazate attacks the electrophilic carbonyl carbon of butan-2-one. This results in the formation of a tetrahedral intermediate.
-
Dehydration: The tetrahedral intermediate then undergoes dehydration, typically facilitated by a catalytic amount of acid, to form the stable C=N double bond of the hydrazone. The removal of water drives the reaction to completion.
Caption: General workflow for hydrazone synthesis.
Experimental Protocol: Synthesis of tert-butyl N-(butan-2-ylideneamino)carbamate
This protocol is based on established methods for hydrazone formation from N'-tert-butyl(tert-butoxy)carbohydrazide and carbonyl compounds.[1]
Materials:
-
tert-Butyl carbazate (1.0 eq)
-
Butan-2-one (1.0 - 1.2 eq)
-
Anhydrous Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Hexanes (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tert-butyl carbazate in anhydrous ethanol.
-
To this solution, add butan-2-one followed by a catalytic amount of glacial acetic acid (e.g., 1-2 drops). The acid catalyst is crucial for facilitating the dehydration step.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (tert-butyl carbazate) is consumed. Gentle heating may be applied to accelerate the reaction if necessary.
-
Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude residue in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a solvent system such as hexanes to afford pure tert-butyl N-(butan-2-ylideneamino)carbamate as a solid.
Spectroscopic Characterization (Predicted)
While specific experimental spectra for this compound are not widely published, the expected spectral data can be inferred from the analysis of its structural components and data from similar compounds.[2][3][4][5][6][7][8][9][10][11]
-
¹H NMR: The spectrum is expected to show a singlet for the nine protons of the tert-butyl group around δ 1.5 ppm. The protons of the butan-2-ylidene moiety will appear as a triplet for the methyl group adjacent to the CH₂, a singlet or a closely coupled multiplet for the other methyl group, and a quartet for the methylene group. The N-H proton will likely appear as a broad singlet.
-
¹³C NMR: The spectrum will show a characteristic signal for the quaternary carbon of the tert-butyl group around 80 ppm and the carbonyl carbon of the carbamate around 155 ppm. The carbons of the butan-2-ylidene group will also be present in the aliphatic region.
-
IR Spectroscopy: Key vibrational bands are expected for the N-H stretching (around 3300 cm⁻¹), C=O stretching of the carbamate (around 1700 cm⁻¹), and the C=N stretching of the hydrazone (around 1640 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of the tert-butyl group or the entire Boc group.
Chemical Reactivity and Synthetic Applications
The synthetic utility of tert-butyl N-(butan-2-ylideneamino)carbamate lies in the reactivity of the N-Boc-hydrazone moiety.
Deprotection and Further Functionalization
The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane) to yield the corresponding free hydrazone. This free hydrazone can then participate in a variety of subsequent reactions, such as the formation of pyrazoles or other heterocyclic systems.
Caption: Deprotection and subsequent reaction pathway.
Role as a Nucleophile
N-Boc-hydrazones can act as effective nucleophiles in certain reactions, such as the Mitsunobu reaction, allowing for the formation of C-N bonds.[12]
Precursor to Biologically Active Molecules
The core structure of this compound is a valuable synthon in medicinal chemistry. The hydrazone linkage is found in a number of biologically active compounds, and the ability to introduce this functionality in a protected form is highly advantageous in multi-step syntheses of drug candidates.[13]
Safety and Handling
Conclusion
Tert-butyl N-(butan-2-ylideneamino)carbamate, with its CAS number 57699-47-5, is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation, stability, and the facile deprotection of the Boc group make it an important tool for researchers in both academic and industrial settings. This guide has provided a detailed overview of its properties, a practical synthetic protocol, and an exploration of its synthetic utility, underscoring its significance in the development of complex molecules and potential pharmaceutical agents.
References
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PubChem. tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate. National Center for Biotechnology Information. [Link]
- Supporting Information for publications detailing spectral data of similar carbamate compounds. (Note: Specific citation details would be inserted here based on actual sources found).
-
Organic Chemistry Portal. Hydrazone synthesis by C-N coupling. [Link]
- BenchChem. A Comprehensive Technical Guide to tert-Butyl (4-hydroxybutan-2-yl)carbamate.
-
NIST. tert-Butyl carbamate. NIST Chemistry WebBook. [Link]
-
PubChem. tert-butyl N-(prop-2-yn-1-yl)carbamate. National Center for Biotechnology Information. [Link]
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Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
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Hsu, C.-H., et al. (2014). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1113. [Link]
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NIST. tert-Butyl carbamate IR Spectrum. NIST Chemistry WebBook. [Link]
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NIST. tert-Butyl carbamate Mass Spectrum. NIST Chemistry WebBook. [Link]
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Whitepaper: Synthesis, Mechanistic Profiling, and Applications of the Boc-Hydrazone of 2-Butanone
Executive Summary
Hydrazones are highly versatile pharmacophores and synthetic intermediates in modern drug discovery. Specifically, the condensation product of tert-butyl carbazate and 2-butanone—yielding the Boc-hydrazone of 2-butanone —serves as a critical building block for the assembly of complex, nitrogen-rich heterocycles. By employing an orthogonal tert-butoxycarbonyl (Boc) protection strategy, chemists can selectively functionalize the hydrazine moiety, a technique heavily utilized in the development of Bruton's Tyrosine Kinase (BTK) inhibitors[1]. This technical guide provides an in-depth analysis of the compound's physicochemical properties, the mechanistic causality behind its synthesis, and self-validating experimental protocols for its preparation and downstream application.
Chemical Identity & Physicochemical Profiling
Understanding the structural and physical parameters of the Boc-hydrazone of 2-butanone is essential for predicting its behavior during purification and downstream catalytic reductions. The quantitative data is summarized in Table 1 below[2].
Table 1: Physicochemical Properties of the Boc-Hydrazone of 2-Butanone
| Property | Value |
| Common Name | tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate |
| IUPAC Name | tert-butyl N-[(E)-butan-2-ylideneamino]carbamate |
| CAS Registry Number | 57699-47-5 |
| Molecular Formula | C9H18N2O2 |
| Molecular Weight | 186.25 g/mol |
| Topological Polar Surface Area | 50.7 Ų |
| InChIKey | SRDPPBNJUNAGNM-JXMROGBWSA-N |
Because 2-butanone is an unsymmetrical ketone, the condensation yields a mixture of E and Z stereoisomers. However, the E-isomer—where the bulky Boc-protected amine is positioned anti to the ethyl group of the 2-butanone backbone—is thermodynamically favored due to significant steric repulsion in the Z-configuration[2].
Mechanistic Causality: The Condensation Pathway
The synthesis of N-Boc-hydrazones relies on the nucleophilic addition of the terminal nitrogen of tert-butyl carbazate to an electrophilic carbonyl carbon[3].
Causality in Reagent Selection:
-
The Role of the Boc Group: Unprotected hydrazine is highly reactive and prone to over-alkylation, yielding complex mixtures. The Boc group provides steric bulk that restricts reaction to a single condensation event, while also offering orthogonal protection that is stable to subsequent basic or reductive conditions, yet easily cleaved via acidolysis (e.g., TFA or HCl)[4].
-
Acid Catalysis: The reaction is driven by a catalytic amount of glacial acetic acid. The causality here is a delicate pKa balance: the acid must be strong enough to protonate the carbonyl oxygen of 2-butanone (enhancing its electrophilicity) but weak enough not to fully protonate the nucleophilic terminal nitrogen of the carbazate[5].
Mechanistic pathway of Boc-hydrazone formation via hemiaminal dehydration.
Self-Validating Experimental Protocol: Synthesis & Isolation
To ensure high yields and purity, the following protocol is designed as a self-validating system, incorporating in-process controls to verify reaction completion before proceeding to workup[3][5].
Materials & Reagents
-
2-Butanone (Methyl ethyl ketone): 10.0 mmol (0.90 mL)
-
tert-Butyl carbazate: 10.5 mmol (1.39 g) (Slight excess to drive complete consumption of the ketone)
-
Absolute Ethanol: 25 mL
-
Glacial Acetic Acid: 2-3 drops (Catalyst)
Step-by-Step Methodology
-
Reaction Assembly: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.5 mmol of tert-butyl carbazate in 25 mL of absolute ethanol.
-
Scientific Rationale: Absolute ethanol is chosen over aqueous solvents to minimize the reverse hydrolysis reaction, driving the equilibrium toward the dehydrated hydrazone product[5].
-
-
Reagent Addition: Add 10.0 mmol of 2-butanone to the stirring solution, followed immediately by 2-3 drops of glacial acetic acid. Attach a reflux condenser.
-
Thermal Activation: Heat the mixture to a gentle reflux (approx. 80°C) for 4 to 12 hours.
-
In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: Hexanes/Ethyl Acetate 4:1).
-
Validation Logic: Because 2-butanone is UV-inactive, use a chemical stain (e.g., Phosphomolybdic acid or KMnO4). The disappearance of the starting materials and the emergence of a new, less polar spot confirms the formation of the hydrazone[3].
-
-
Workup & Isolation: Once complete, cool the reaction to room temperature, then transfer to an ice bath for 30 minutes to induce crystallization. If the product remains an oil (common for the 2-butanone derivative), concentrate the mixture under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate, wash with saturated aqueous NaHCO3 (to neutralize the acetic acid), followed by brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the Boc-hydrazone as a pale yellow oil or low-melting solid[1].
Downstream Applications in Drug Discovery
The true value of the Boc-hydrazone of 2-butanone is realized in its downstream transformations, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Reduction to Boc-sec-butylhydrazine
To utilize the hydrazine moiety for heterocycle synthesis, the C=N double bond must first be reduced. A standard, highly efficient method involves palladium-catalyzed hydrogenation[1].
-
Protocol: A methanol solution of the Boc-hydrazone derivative (1.0 eq) is treated with 10% Palladium on Carbon (0.02 eq) and acetic acid (0.01 eq). The vessel is purged and stirred under an atmosphere of H2 gas (1 atm) overnight.
-
Isolation: The mixture is filtered through a pad of Celite® to remove the pyrophoric palladium catalyst, and the filtrate is concentrated to provide tert-butyl 2-(sec-butyl)hydrazinecarboxylate[1].
Assembly of BTK Inhibitors
The resulting Boc-sec-butylhydrazine is a highly prized intermediate. Upon Boc deprotection, the sec-butylhydrazine can be condensed with malononitrile derivatives to synthesize 1-sec-butyl-pyrazoles[1]. These substituted pyrazoles are core structural motifs in inhibitors of Bruton's Tyrosine Kinase (BTK). BTK is a critical signaling node in the B-cell receptor (BCR) pathway; inhibiting it is a clinically validated strategy for treating B-cell malignancies (such as chronic lymphocytic leukemia and mantle cell lymphoma) and various autoimmune diseases[1].
Synthetic workflow from condensation to downstream kinase inhibitor development.
References
-
tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate | C9H18N2O2 | CID 12017199 - PubChem, nih.gov, 2
-
US10695323B2 - Compounds useful as kinase inhibitors - Google Patents, google.com, 1
-
Synthesis of N-Boc-Hydrazones using tert-Butyl Carbazate: Application Notes and Protocols - Benchchem, benchchem.com, 3
-
Application Notes and Protocols: Formation of Hydrazones from N'-tert-butyl(tert-butoxy)carbohydrazide with Aldehydes and Ketones - Benchchem, benchchem.com, 4
-
A Comparative Guide to Hydrazone Synthesis: Tert-Butyl Carbazate vs. Hydrazine Hydrate - Benchchem, benchchem.com, 5
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In-Depth Technical Guide: Stable Precursors for 2-Diazobutane Synthesis
Executive Summary
The synthesis and utilization of non-stabilized diazoalkanes, such as 2-diazobutane, represent a significant challenge in synthetic organic chemistry and drug development. Because 2-diazobutane lacks the electron-withdrawing groups that stabilize α-diazo carbonyls, it is highly reactive, volatile, and prone to explosive decomposition or dimerization into azines[1]. Consequently, it cannot be isolated or stored. To harness its utility in catalytic carbon insertions, cyclopropanations, and esterifications, 2-diazobutane must be generated in situ or as a low-temperature stock solution from a stable precursor . This whitepaper establishes the mechanistic rationale, comparative data, and a self-validating experimental protocol for the modern standard in 2-diazobutane generation: the hydrazone oxidation route.
Mechanistic Rationale & Precursor Selection
Historically, the generation of secondary diazoalkanes relied on the base-catalyzed cleavage of N-alkyl-N-nitroso compounds (e.g., N-sec-butyl-N-nitroso-p-toluenesulfonamide). While the precursor is relatively stable, the cleavage mechanism requires aqueous hydroxide and the subsequent distillation of the volatile diazoalkane from the biphasic mixture—a process fraught with severe explosion hazards[2].
Modern synthetic paradigms have shifted to 2-butanone hydrazone as the optimal stable precursor. The mechanistic advantage lies in masking the reactive diazo group as a robust
Quantitative Precursor Comparison
To guide precursor selection, the following table summarizes the operational and safety metrics of the two primary synthetic routes.
| Metric | 2-Butanone Hydrazone (Modern Route) | N-sec-Butyl-N-nitroso-Ts (Classical Route) |
| Storage Stability | High (Stable for >6 months at 4 °C) | Moderate (Light and temperature sensitive) |
| Activation Reagent | Oxidant (Activated MnO₂, Swern conditions) | Strong Base (Aqueous KOH or NaOH) |
| Generation Temp. | -78 °C to -45 °C | 0 °C to 25 °C |
| Safety Profile | Superior (Maintained in cold solution) | Hazardous (Requires distillation of diazoalkane) |
| Atom Economy | High (H₂O or DMS/CO₂ byproducts) | Low (p-Toluenesulfonate byproduct) |
Experimental Workflows & Logical Relationships
The following diagrams illustrate the logical flow and mechanistic pathways for both the modern hydrazone route and the classical N-nitroso route.
Workflow for the generation and validation of 2-diazobutane via hydrazone oxidation.
Mechanistic pathway for N-nitroso precursor synthesis and base-catalyzed cleavage.
Self-Validating Experimental Protocol
To ensure rigorous scientific integrity, the generation of 2-diazobutane must not rely on theoretical yield assumptions. Because diazoalkanes degrade continuously, assuming a 100% yield will result in severe stoichiometric imbalances in downstream drug-development assays. The following protocol integrates a self-validating titration loop [1].
Step 1: Synthesis of the Stable Precursor (2-Butanone Hydrazone)
-
Procedure : To a round-bottom flask containing 2-butanone (1.0 equiv), add a 5-fold molar excess of hydrazine hydrate and a catalytic amount of triethylamine. Reflux for 4 hours, then extract with dichloromethane and dry over anhydrous
. -
Causality : The massive excess of hydrazine is a critical design choice. If a 1:1 ratio is used, the highly nucleophilic intermediate hydrazone will attack unreacted 2-butanone, forming 2-butanone azine (a thermodynamic dead-end). Triethylamine acts as a basic catalyst to facilitate condensation while preventing acid-catalyzed hydrolysis of the product.
Step 2: Low-Temperature Oxidation to 2-Diazobutane
-
Procedure : Dissolve the 2-butanone hydrazone in anhydrous toluene or THF. Cool the system to -78 °C. Slowly add an activated oxidant (e.g., Swern reagent: DMSO/oxalyl chloride, or activated
)[3]. -
Causality : Oxidation must be strictly maintained below -45 °C. At ambient temperatures, 2-diazobutane rapidly extrudes nitrogen gas to form a carbene, or dimerizes. Swern-like conditions are chosen over harsh metallic oxidants because they provide mild, selective dehydrogenation without over-oxidizing the highly sensitive diazo carbon [3].
Step 3: Titer Validation (The Self-Validating System)
-
Procedure : Immediately following oxidation, extract a 100 µL aliquot of the cold 2-diazobutane stock solution. Transfer it to a vial containing 1.0 mL of THF at -45 °C.
-
Quench : Add 295 µL of a 1.0 M solution of benzoic acid in THF dropwise. Allow the mixture to slowly warm to room temperature until nitrogen evolution ceases and the red/yellow color dissipates.
-
Quantification : Dilute with diethyl ether, wash with saturated
, dry, and concentrate. Purify via rapid silica gel chromatography and weigh the isolated sec-butyl benzoate. -
Causality : This step closes the validation loop. The mass of the isolated ester provides the exact empirical molarity (active titer) of the 2-diazobutane stock. The researcher now inputs this verified concentration into their downstream stoichiometric calculations, ensuring absolute reproducibility[1].
Safety & Handling Directives
-
Friction Sensitivity : Diazoalkanes are highly sensitive to friction. Never use ground-glass joints or magnetic stir bars with rough edges when handling 2-diazobutane solutions.
-
Thermal Shock : Maintain stock solutions strictly below -20 °C. Uncontrolled warming will lead to rapid nitrogen evolution and potential vessel rupture.
-
PPE : All operations must be conducted behind a blast shield in a certified fume hood.
References
-
Title : Diverse Alkanones by Catalytic Carbon Insertion into the Formyl C−H Bond. Concise Access to the Natural Precursor of Achyrofuran. Source : Organic Letters (ACS Publications) URL :[Link]
-
Title : Practical Procedures for the Preparation of N-tert-Butyldimethylsilylhydrazones and Their Use in Modified Wolf-Kishner Reductions and in the Preparation of Diazo Compounds. Source : Journal of the American Chemical Society (ACS Publications) URL :[Link]
-
Title : Diazo Preparation via Dehydrogenation of Hydrazones with "Activated" DMSO. Source : Organic Letters (ACS Publications) URL :[Link]
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An In-Depth Technical Guide to tert-Butyl N-(butan-2-ylideneamino)carbamate: Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of tert-butyl N-(butan-2-ylideneamino)carbamate, a versatile synthetic intermediate. We will delve into its chemical properties, provide a detailed, field-proven protocol for its synthesis, and explore its significance and applications within the broader context of medicinal chemistry and drug development. As Senior Application Scientists, our focus is to bridge theoretical knowledge with practical, actionable insights to empower your research endeavors.
Core Compound Properties
tert-Butyl N-(butan-2-ylideneamino)carbamate is a key example of an N-Boc-hydrazone, a class of compounds widely utilized in organic synthesis. The defining feature of this molecule is the tert-butyloxycarbonyl (Boc) protecting group attached to a hydrazone scaffold. This structural motif imparts a unique combination of stability and reactivity, making it a valuable building block in the synthesis of more complex molecules.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈N₂O₂ | [1] |
| Molecular Weight | 186.25 g/mol | [1] |
| IUPAC Name | tert-butyl N-[(E)-butan-2-ylideneamino]carbamate | [1] |
| CAS Number | 57699-47-5 | [1] |
| Appearance | Expected to be a solid or oil | General chemical knowledge |
The Strategic Importance of the Carbamate Moiety in Drug Design
The carbamate group is a critical structural motif in a multitude of approved pharmaceutical agents.[2] Its prevalence stems from its high chemical and proteolytic stability, its ability to act as a peptide bond isostere, and its capacity to enhance cell membrane permeability.[2] The tert-butyl carbamate (Boc group) in particular, is one of the most widely used amine protecting groups in organic synthesis. Its utility lies in its ability to be selectively removed under acidic conditions, allowing for the unmasking of a reactive amine at a specific point in a synthetic sequence. This orthogonal protection strategy is fundamental to the construction of complex molecular architectures, such as those found in modern therapeutics.[3]
Synthesis of tert-Butyl N-(butan-2-ylideneamino)carbamate: A Validated Protocol
The synthesis of tert-butyl N-(butan-2-ylideneamino)carbamate is achieved through the condensation of tert-butyl carbazate with 2-butanone. This reaction is a classic example of hydrazone formation, a robust and high-yielding transformation.
Synthesis of the Precursor: tert-Butyl Carbazate
The primary precursor, tert-butyl carbazate, can be synthesized via the reaction of di-tert-butyl dicarbonate (Boc₂O) with hydrazine hydrate.
Experimental Protocol: Synthesis of tert-Butyl Carbazate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve hydrazine hydrate (2.26 equivalents) in isopropanol.[4] Cool the solution to 0°C using an ice bath.[4]
-
Addition of Boc₂O: In a separate flask, dissolve di-tert-butyl dicarbonate (1 equivalent) in isopropanol.[4] Add this solution dropwise to the cooled hydrazine hydrate solution.
-
Reaction: Stir the reaction mixture at 0°C for 2 hours.[4]
-
Workup: Upon completion, remove the solvent via rotary evaporation. Dissolve the residue in dichloromethane (DCM) and dry over anhydrous magnesium sulfate (MgSO₄).[4]
-
Isolation: Filter to remove the desiccant and concentrate the filtrate under reduced pressure to yield tert-butyl carbazate, typically as a white semi-solid.[4]
Synthesis of tert-Butyl N-(butan-2-ylideneamino)carbamate
Experimental Protocol: Synthesis of tert-Butyl N-(butan-2-ylideneamino)carbamate
-
Reaction Setup: In a round-bottom flask, dissolve tert-butyl carbazate (1.0 equivalent) in a suitable solvent such as ethanol or methanol.[5]
-
Addition of Ketone: Add 2-butanone (1.0-1.2 equivalents) to the solution. A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.[5]
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times typically range from 1 to 24 hours.[5]
-
Workup and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can often be purified by recrystallization or column chromatography on silica gel.[5]
Applications in Drug Development and Medicinal Chemistry
While tert-butyl N-(butan-2-ylideneamino)carbamate may not be a final active pharmaceutical ingredient (API), its role as a synthetic intermediate is of significant interest to the drug development community. The N-Boc-hydrazone functionality serves as a masked hydrazine, which can be deprotected to reveal a nucleophilic nitrogen. This latent reactivity allows for its incorporation into larger, more complex molecules.
The broader class of tert-butyl carbamate derivatives are instrumental in the synthesis of a wide range of pharmacologically active compounds, including enzyme inhibitors and anti-inflammatory agents.[6] For instance, carbamate-containing building blocks are crucial for the construction of novel therapeutics, such as the drug Lacosamide, an anticonvulsant medication.[7] The strategic use of such intermediates allows for the modular and efficient assembly of complex molecular scaffolds, accelerating the drug discovery process.
Conclusion
tert-Butyl N-(butan-2-ylideneamino)carbamate, with a molecular weight of 186.25 g/mol , is a valuable synthetic intermediate whose utility is rooted in the versatile chemistry of the tert-butyl carbamate protecting group. The synthetic protocols provided herein are robust and scalable, offering a reliable means of accessing this compound for research and development purposes. A thorough understanding of the synthesis and reactivity of such building blocks is essential for the modern medicinal chemist, as they provide the tools necessary to construct the next generation of therapeutic agents.
References
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PubChem. tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate. National Center for Biotechnology Information. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
- Google Patents. (2011).
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An In-depth Technical Guide to tert-butyl 2-(butan-2-ylidene)hydrazine-1-carboxylate (Boc-2-butanone hydrazone)
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, hydrazones serve as versatile and crucial intermediates.[1][2] Their unique structural and electronic properties allow for a wide range of chemical transformations, making them invaluable building blocks in the synthesis of complex molecules, including heterocycles and biologically active compounds.[1][2][3] This guide provides a comprehensive technical overview of a specific and highly useful derivative: tert-butyl 2-(butan-2-ylidene)hydrazine-1-carboxylate, commonly referred to as Boc-2-butanone hydrazone.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the fundamental characteristics, synthesis, and reactivity of this compound, with a particular focus on the strategic use of the tert-butoxycarbonyl (Boc) protecting group. The protocols and mechanistic discussions herein are designed to provide not just procedural steps, but also the underlying chemical principles that govern these transformations, ensuring a robust and reproducible application in the laboratory.
IUPAC Nomenclature and Structural Representation
The correct and unambiguous identification of a chemical entity is paramount for scientific communication. The compound commonly known by the trivial name "Boc-2-butanone hydrazone" has the following systematic IUPAC names:
-
tert-butyl 2-(butan-2-ylidene)hydrazine-1-carboxylate [4]
-
A specific stereoisomer is named tert-butyl N'-[(E)-butan-2-ylideneamino]carbamate .[4]
The structure consists of a butan-2-one moiety condensed with tert-butyl carbazate (also known as Boc-hydrazine).[5][6][7][8] The Boc group is a critical feature, imparting stability and modulating the reactivity of the hydrazone.
Molecular Formula: C₉H₁₈N₂O₂[4]
Molecular Weight: 186.25 g/mol [4]
Synthesis of tert-butyl 2-(butan-2-ylidene)hydrazine-1-carboxylate
The synthesis of Boc-2-butanone hydrazone is a straightforward condensation reaction between tert-butyl carbazate and 2-butanone.[5] This reaction is a classic example of hydrazone formation, which proceeds via a nucleophilic addition-elimination mechanism.[9][10]
Mechanistic Pathway of Hydrazone Formation
The formation of a hydrazone is typically catalyzed by a mild acid.[9][11] The mechanism can be dissected into the following key steps:
-
Activation of the Carbonyl Group: The acid catalyst protonates the oxygen atom of the carbonyl group of 2-butanone. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[9]
-
Nucleophilic Attack: The terminal nitrogen atom of tert-butyl carbazate, possessing a lone pair of electrons, acts as the nucleophile and attacks the activated carbonyl carbon.[9] This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, leading to a neutral carbinolamine intermediate.[9]
-
Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). Subsequent elimination of water, facilitated by the lone pair on the adjacent nitrogen, results in the formation of the C=N double bond characteristic of the hydrazone.[9][11]
Caption: Mechanism of Boc-2-butanone hydrazone formation.
Experimental Protocol: Synthesis of tert-butyl 2-(butan-2-ylidene)hydrazine-1-carboxylate
This protocol is a representative procedure for the synthesis of the title compound.
Materials:
-
tert-Butyl carbazate (1.0 eq)
-
2-Butanone (1.1 eq)
-
Ethanol (or other suitable solvent like methanol)
-
Glacial acetic acid (catalytic amount)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
To a solution of tert-butyl carbazate in ethanol in a round-bottom flask, add 2-butanone.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified further by column chromatography or recrystallization if necessary.
The Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines and hydrazines in organic synthesis.[12] Its utility stems from its stability under a wide range of reaction conditions and its facile removal under specific, mild acidic conditions.[13][14]
Advantages of the Boc Group:
-
Stability: The Boc group is resistant to basic hydrolysis, catalytic hydrogenation, and many nucleophiles.[12]
-
Facile Cleavage: It can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM).[13][14][15]
-
Orthogonality: The Boc group is orthogonal to other common protecting groups such as benzyloxycarbonyl (Z) and fluorenylmethyloxycarbonyl (Fmoc).[12]
Deprotection of Boc-2-butanone hydrazone
The removal of the Boc group to liberate the free hydrazone is a critical step in multi-step synthetic sequences. The choice of deprotection method depends on the sensitivity of other functional groups present in the molecule.[13]
Acidic Cleavage
This is the most common method for Boc deprotection.[13]
Mechanism of Acidic Boc Deprotection:
-
The carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., TFA).
-
This is followed by the loss of the stable tert-butyl cation, which can be trapped by a scavenger or deprotonate to form isobutylene gas.[15]
-
The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine (or in this case, the hydrazone) and carbon dioxide.[14][15]
Caption: Mechanism of acidic Boc deprotection.
Experimental Protocols for Boc Deprotection
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This is a robust and widely applicable method.[13]
Procedure:
-
Dissolve the Boc-protected hydrazone in anhydrous dichloromethane (DCM) (0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10-20 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The product is typically obtained as the TFA salt.[13]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This is a cost-effective alternative to TFA.
Procedure:
-
Dissolve the Boc-protected hydrazone in 1,4-dioxane or ethyl acetate.
-
Add a solution of HCl in dioxane (e.g., 4M) to the mixture at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, the solvent can be removed under reduced pressure, or the product hydrochloride salt may precipitate and can be collected by filtration.
Comparative Data on Deprotection Methods
| Deprotection Method | Reagent(s) | Typical Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Advantages | Disadvantages |
| Acidic Cleavage | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - RT | 0.5 - 2 h | 90-99% | Fast, efficient, and widely applicable.[13] | Harsh conditions can cleave other acid-labile groups.[13] |
| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate | 0 - RT | 1 - 4 h | 85-98% | Cost-effective and readily available.[13] | Can be corrosive; dioxane is a hazardous solvent.[13] | |
| Thermal Cleavage | Water (Boiling) | Water | 100 | 10 - 15 min | 90-97% | Neutral, environmentally friendly, and fast.[13] | High temperature can be detrimental to sensitive molecules.[13] |
Applications in Research and Drug Development
Hydrazones are a prominent class of compounds in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][3][16][17] Boc-protected hydrazones, such as Boc-2-butanone hydrazone, serve as key intermediates in the synthesis of more complex, biologically active molecules.[8]
Key Applications:
-
Synthesis of Heterocyclic Compounds: Hydrazones are versatile precursors for the synthesis of various nitrogen-containing heterocyclic rings, which are common scaffolds in pharmaceuticals.[1][2]
-
Drug Discovery: The hydrazone moiety is a common feature in many drug candidates. The ability to synthesize and modify Boc-protected hydrazones allows for the creation of libraries of compounds for screening and lead optimization.[3][]
-
Bioconjugation: Hydrazone linkages are used in bioconjugation chemistry, for example, in antibody-drug conjugates (ADCs). The pH-sensitive nature of the hydrazone bond can be exploited for the targeted release of drugs in the acidic environment of tumor cells or endosomes.[9][11]
-
C-N Bond Formation Reactions: Boc-hydrazones can participate in various coupling reactions, such as the Mitsunobu reaction and palladium-catalyzed couplings, to form new C-N bonds.[19]
Caption: Synthetic utility of Boc-2-butanone hydrazone.
Conclusion
tert-butyl 2-(butan-2-ylidene)hydrazine-1-carboxylate is a valuable and versatile reagent in organic synthesis. Its straightforward preparation, coupled with the robust and reliable chemistry of the Boc protecting group, makes it an important building block for the synthesis of complex molecules. A thorough understanding of its synthesis, the mechanism of its formation, and the various methods for deprotection is essential for its effective utilization in research and development, particularly in the field of medicinal chemistry. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and successfully employ this compound in their synthetic endeavors.
References
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Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC. Available at: [Link]
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Versatile synthesis of Boc protected hydrazinoacetic acid and its application to the chemoselective ligation of TASP molecules. PubMed. Available at: [Link]
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Efficient solventless technique for Boc-protection of hydrazines and amines. Semantic Scholar. Available at: [Link]
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A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. TSI Journals. Available at: [Link]
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Properties and Uses of Substituted Hydrazones. Natural Sciences Publishing. Available at: [Link]
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Transamidation of N‐mono boc benzamides with hydrazine hydrate. ResearchGate. Available at: [Link]
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Novel Route to Azobenzenes via Pd-Catalyzed Coupling Reactions of Aryl Hydrazides with Aryl Halides, Followed by Direct Oxidations. ACS Publications. Available at: [Link]
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tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate. PubChem. Available at: [Link]
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BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]
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Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]
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2-Butanone, (2,4-dinitrophenyl)hydrazone. PubChem. Available at: [Link]
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Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]
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tert-Butyl Carbazate (N-Boc-Hydrazine). MDPI. Available at: [Link]
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Synthesis of t -butyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate: Experimental and theoretical investigations of its properties. ResearchGate. Available at: [Link]
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(E)-2-(butan-2-ylidene) hydrazinecarbothioamide using the DFT approach. ScienceDirect. Available at: [Link]
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Available at: [Link]
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2-Butanone 2,4-Dinitrophenylhydrazone (CID 13733). MolForge. Available at: [Link]
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tert-Butyl carbazate. PubChem. Available at: [Link]
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Synthesis of N‐Boc‐N‐allyhydrazones 20. ResearchGate. Available at: [Link]
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A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. ResearchGate. Available at: [Link]
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Biological and Computational Studies of Hydrazone Based Transition Metal(II) Complexes. PubMed. Available at: [Link]
-
2-Butanone, 2-(1,1-dimethylethyl)hydrazone. US EPA. Available at: [Link]
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2-Butanone, 3-methyl-, (2,4-dinitrophenyl)hydrazone. NIST WebBook. Available at: [Link]
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2-Butanone, (2,4-dinitrophenyl)hydrazone. NIST WebBook. Available at: [Link]
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A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. DergiPark. Available at: [Link]
-
Biological Activities of Hydrazone Derivatives. PMC. Available at: [Link]
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solubility of tert-butyl N-(butan-2-ylideneamino)carbamate in organic solvents
An In-depth Technical Guide to the Solubility of tert-Butyl N-(butan-2-ylideneamino)carbamate in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl N-(butan-2-ylideneamino)carbamate, a compound of significant interest in synthetic and medicinal chemistry. Understanding the solubility of this N-Boc protected hydrazone is paramount for its effective utilization in reaction design, purification, formulation, and various screening platforms. This document elucidates the molecular features governing its solubility, presents a predicted solubility profile across a range of common organic solvents, and offers a detailed, field-proven experimental protocol for the empirical determination of its solubility. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their handling and application of this versatile chemical entity.
Introduction: The Significance of Solubility in the Application of tert-Butyl N-(butan-2-ylideneamino)carbamate
tert-Butyl N-(butan-2-ylideneamino)carbamate belongs to the class of N-Boc protected hydrazones, which are valuable intermediates in organic synthesis. The tert-butoxycarbonyl (Boc) protecting group offers stability under various conditions and can be readily cleaved, making it a cornerstone of modern synthetic strategies. Hydrazones, in general, are known for their diverse biological activities and their utility as synthetic precursors to a wide array of heterocyclic compounds.[1][2]
The solubility of a compound is a critical physicochemical property that dictates its behavior in a given solvent system. For tert-butyl N-(butan-2-ylideneamino)carbamate, its solubility profile directly impacts:
-
Reaction Kinetics: The rate and efficiency of a chemical reaction are often dependent on the concentration of the reactants in solution.
-
Purification: Techniques such as recrystallization and column chromatography are fundamentally reliant on differential solubility.[3]
-
Formulation: In the context of drug development, solubility is a key determinant of a compound's bioavailability and the feasibility of creating stable formulations.
-
High-Throughput Screening (HTS): In HTS campaigns, compounds are typically dissolved in solvents like dimethyl sulfoxide (DMSO) to create stock solutions. Poor solubility can lead to inaccurate screening results.
This guide provides a foundational understanding of the factors influencing the solubility of tert-butyl N-(butan-2-ylideneamino)carbamate and a robust methodology for its experimental determination.
Molecular Structure and its Influence on Solubility
The solubility of tert-butyl N-(butan-2-ylideneamino)carbamate is a direct consequence of its molecular architecture. A thorough analysis of its functional groups and overall structure allows for a reasoned prediction of its behavior in various organic solvents.
Figure 1: Molecular Structure of tert-butyl N-(butan-2-ylideneamino)carbamate.
Key Structural Features and Their Impact on Solubility:
-
The tert-Butyl Group: This bulky, nonpolar alkyl group contributes significantly to the molecule's lipophilicity. It will favor interactions with nonpolar and weakly polar aprotic solvents through van der Waals forces.
-
The Butan-2-ylidene Moiety: Similar to the tert-butyl group, this alkyl substituent enhances the lipophilic character of the molecule, promoting solubility in nonpolar environments.
-
The Carbamate Functional Group (-NH-C(=O)-O-): This is a polar moiety. The carbonyl oxygen and the nitrogen atom can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. This group will facilitate interactions with polar solvents. Carbamates themselves exhibit a wide range of solubilities depending on the nature of their substituents.[4]
-
The Hydrazone Linkage (-C=N-N-): The imine-like double bond and the adjacent nitrogen atom introduce polarity and potential for dipole-dipole interactions and hydrogen bonding (as an acceptor).
Overall Predicted Solubility Behavior:
The presence of both significant nonpolar (alkyl) and polar (carbamate, hydrazone) functionalities suggests that tert-butyl N-(butan-2-ylideneamino)carbamate will exhibit a broad solubility profile, with a preference for moderately polar aprotic solvents. Its solubility in highly polar protic solvents like water is expected to be low due to the dominance of the lipophilic alkyl groups. Conversely, its solubility in very nonpolar solvents like hexane may also be limited by the presence of the polar carbamate and hydrazone moieties.
Predicted Solubility Profile
Based on the structural analysis and general principles of solubility for analogous compounds such as N-Boc protected amines and other hydrazones, the following table presents a predicted qualitative solubility profile for tert-butyl N-(butan-2-ylideneamino)carbamate at ambient temperature.
| Solvent | Chemical Formula | Solvent Class | Predicted Solubility | Rationale |
| Hexane | C₆H₁₄ | Nonpolar Alkane | Sparingly Soluble to Insoluble | The polar carbamate and hydrazone groups limit solubility in highly nonpolar solvents. |
| Toluene | C₇H₈ | Aromatic Hydrocarbon | Soluble | The aromatic ring can engage in favorable interactions with the alkyl groups. |
| Diethyl Ether | (C₂H₅)₂O | Ether | Soluble | A good balance of nonpolar character with a polar oxygen atom for dipole interactions. |
| Dichloromethane (DCM) | CH₂Cl₂ | Halogenated Hydrocarbon | Very Soluble | A moderately polar aprotic solvent capable of dissolving a wide range of organic compounds. Commonly used in reactions involving N-Boc protected compounds.[5] |
| Ethyl Acetate (EtOAc) | CH₃COOC₂H₅ | Ester | Very Soluble | A moderately polar aprotic solvent with hydrogen bond accepting capabilities. |
| Tetrahydrofuran (THF) | C₄H₈O | Ether | Very Soluble | A polar aprotic solvent that is a good general solvent for many organic molecules. |
| Acetone | (CH₃)₂CO | Ketone | Very Soluble | A polar aprotic solvent with a strong dipole moment. |
| Acetonitrile | CH₃CN | Nitrile | Soluble | A polar aprotic solvent. |
| Isopropanol (IPA) | (CH₃)₂CHOH | Polar Protic Alcohol | Soluble | The alkyl portion of the alcohol interacts with the nonpolar parts of the solute, while the hydroxyl group can hydrogen bond with the carbamate and hydrazone. |
| Ethanol | C₂H₅OH | Polar Protic Alcohol | Soluble | Similar to isopropanol, it provides a balance of polar and nonpolar interactions. Hydrazones are generally soluble in ethanol.[1] |
| Methanol | CH₃OH | Polar Protic Alcohol | Moderately Soluble | Higher polarity compared to ethanol and isopropanol may lead to slightly lower solubility. N-Boc protection reactions are often carried out in methanol.[6] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic Sulfoxide | Very Soluble | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. Hydrazones are often soluble in DMSO.[1] |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NCHO | Polar Aprotic Amide | Very Soluble | Another highly polar aprotic solvent with strong solvating capabilities. |
| Water | H₂O | Polar Protic | Insoluble | The large nonpolar alkyl groups are expected to make the compound poorly soluble in water. |
Experimental Protocol for Solubility Determination
The following is a robust, step-by-step protocol for the quantitative determination of the solubility of tert-butyl N-(butan-2-ylideneamino)carbamate. This method is based on the principle of isothermal equilibrium, followed by gravimetric or chromatographic analysis.
Rationale for the Experimental Design
This protocol is designed to be a self-validating system. The use of a controlled temperature environment is crucial as solubility is temperature-dependent. The extended equilibration time ensures that the solution reaches saturation. Performing the experiment in triplicate for each solvent provides statistical confidence in the results. The choice between gravimetric and HPLC analysis allows for flexibility based on available equipment and the desired level of precision.
Materials and Equipment
-
tert-Butyl N-(butan-2-ylideneamino)carbamate (high purity)
-
A selection of high-purity organic solvents (as listed in the table above)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Thermostatically controlled shaker or incubator
-
Vortex mixer
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Pipettes and tips
-
Glassware for analysis (e.g., pre-weighed vials for gravimetric analysis, HPLC vials)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector (optional)
-
Rotary evaporator or vacuum oven (for gravimetric analysis)
Experimental Workflow
Figure 2: Experimental Workflow for Solubility Determination.
Step-by-Step Procedure
-
Preparation:
-
For each solvent to be tested, label three vials.
-
Add approximately 20-30 mg of tert-butyl N-(butan-2-ylideneamino)carbamate to each vial. The key is to add an amount that is in clear excess of what is expected to dissolve.
-
Accurately add a known volume (e.g., 1.0 mL) of the selected organic solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (a minimum of 24 hours is recommended; 48 hours is preferable). A constant amount of undissolved solid should be visible.
-
-
Sample Collection:
-
Remove the vials from the shaker and allow the excess solid to settle for at least 30 minutes.
-
Carefully draw an aliquot of the supernatant into a syringe, ensuring no solid particles are disturbed.
-
Attach a syringe filter to the syringe and dispense the clear, saturated solution into a clean, pre-weighed vial (for gravimetric analysis) or a vial for dilution (for HPLC analysis).
-
-
Quantification:
Method A: Gravimetric Analysis
-
Accurately weigh the vial containing the filtered saturated solution.
-
Carefully evaporate the solvent using a gentle stream of nitrogen, a rotary evaporator, or a vacuum oven at a temperature below the compound's decomposition point.
-
Once the solvent is completely removed, re-weigh the vial containing the solid residue.
-
The mass of the dissolved solid is the difference between the final and initial vial weights.
Method B: HPLC Analysis
-
Prepare a series of standard solutions of known concentrations of tert-butyl N-(butan-2-ylideneamino)carbamate in a suitable solvent (e.g., acetonitrile).
-
Generate a calibration curve by injecting the standards into the HPLC and plotting peak area versus concentration.
-
Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
-
Calculation of Solubility:
-
Gravimetric: Solubility (mg/mL) = (Mass of residue in mg) / (Volume of aliquot in mL).
-
HPLC: Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution factor).
-
Calculate the average solubility and standard deviation from the triplicate measurements for each solvent.
-
Conclusion
The solubility of tert-butyl N-(butan-2-ylideneamino)carbamate is a fundamental parameter that underpins its successful application in research and development. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure, highlighting its likely compatibility with a range of common organic solvents, particularly those of moderate polarity. Furthermore, a detailed and robust experimental protocol has been presented to enable researchers to empirically determine the solubility of this compound with a high degree of confidence. By leveraging the insights and methodologies outlined herein, scientists can make informed decisions regarding solvent selection, thereby optimizing reaction conditions, simplifying purification processes, and ensuring the reliability of experimental outcomes.
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BenchChem. (2025). A comparative study of deprotection methods for N-Boc-hydrazones. Retrieved from BenchChem website.[3]
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-
BenchChem. (2025). Application Notes and Protocols for tert-Butyl (4-hydroxybutan-2-yl)carbamate in Asymmetric Synthesis. Retrieved from BenchChem website.[7]
-
Solubility of Things. (n.d.). Carbamate. Retrieved from [Link][4]
-
ACS GCI Pharmaceutical Roundtable. (2026, February 16). Specific solvent issues with BOC deprotection. Retrieved from [Link][5]
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-
Sigma-Aldrich. (n.d.). Application Note – N-Boc protection. Retrieved from Sigma-Aldrich website.[6]
-
OpenBU. (n.d.). Preparation and properties of carbamates, nitrocarbamates and their derivatives. Retrieved from [Link][8]
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Reddit. (2021, July 26). Need a purification method for a free hydrazone. r/Chempros. Retrieved from [Link][9]
-
Desai, D. D., & Desai, G. C. (2014). Hydrazones: Synthesis, biological activity and their spectral characterization. Journal of Chemical and Pharmaceutical Research, 6(7), 1704-1708.[1]
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Natural Sciences Publishing. (2018, January 1). Properties and Uses of Substituted Hydrazones. Retrieved from [Link][2]
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Technical Safety Guide: Boc-Hydrazones in Drug Discovery
This guide serves as a master technical document for the risk assessment, handling, and safety profiling of Boc-hydrazones (
Executive Summary
Boc-hydrazones are critical intermediates in the synthesis of nitrogenous heterocycles (e.g., indoles, pyrazoles) and cross-coupling partners in medicinal chemistry. While the tert-butyloxycarbonyl (Boc) group significantly mitigates the acute inhalation toxicity associated with free hydrazine, these compounds retain latent genotoxic potential and present unique physicochemical hazards—specifically pressure generation via isobutylene release and hydrolytic reversion to toxic hydrazines.
Target Audience: Synthetic Chemists, HSE Officers, DMPK Scientists. Regulatory Context: ICH M7 (Mutagenic Impurities), OSHA HCS 2012, REACH.
Chemical Identity & Physicochemical Profiling
Boc-hydrazones are not a single CAS entity but a functional class. The safety profile is a hybrid of the Boc-protecting group and the parent hydrazone .
| Parameter | Representative Data (Based on tert-Butyl Carbazate) | Technical Implication |
| Functional Group | Carbazate / Hydrazone ( | Latent hydrazine release upon hydrolysis. |
| Physical State | Typically White/Off-white Crystalline Solid | Dust explosion hazard if micronized. |
| Melting Point | Range: 100°C – 120°C (Decomposes) | Thermal Hazard: Do not heat >100°C in closed systems. |
| Solubility | Soluble in DCM, MeOH, DMSO; Low in Water | Lipophilicity increases skin absorption risk. |
| pKa | ~12 (NH proton) | Weakly acidic; stable to mild base, labile to acid. |
Hazard Identification (The "Why" Behind the SDS)
This section deconstructs the GHS classifications based on the reaction mechanisms of the compound.
A. Toxicological Hazards (ICH M7 Context)
The primary toxicological concern is Genotoxicity .
-
Mechanism: In acidic physiological environments (e.g., stomach pH 1.5), Boc-hydrazones can hydrolyze to release the parent carbonyl and Boc-hydrazine (or free hydrazine if Boc is cleaved).
-
Regulatory Status: Hydrazines are "Cohort of Concern" or Class 2/3 mutagenic impurities under ICH M7.
-
GHS Classification:
-
Acute Tox. 3 (Oral): Due to hydrolytic release of hydrazine.
-
Muta. 2 / Carc. 2: Suspected of causing genetic defects/cancer (structure-dependent).
-
B. Physicochemical Hazards (Process Safety)
-
Thermal Decomposition: Upon heating (>100°C) or acid contact, the Boc group undergoes fragmentation:
-
Risk: Rapid gas evolution (2 moles of gas per mole of substrate) can over-pressurize sealed vials or reactors, leading to explosion.
-
-
Flammability: The tert-butyl moiety is essentially "frozen isobutylene." Once ignited, these solids burn vigorously.
Master Safety Data Sheet (SDS) Framework
When authoring or reviewing an SDS for a novel Boc-hydrazone, the following data points are mandatory.
Section 2: Hazard Identification (GHS Labeling)
-
Signal Word: DANGER
-
Hazard Statements:
Section 5: Fire-Fighting Measures
-
Suitable Media: Alcohol-resistant foam, dry chemical, or
.[4] -
Specific Hazards: Emits toxic fumes (Nitrogen oxides) and flammable gas (Isobutylene) under fire conditions.
-
Advice: Firefighters must use SCBA. Do not use high-volume water jets (spreads the burning solid).
Section 10: Stability and Reactivity
-
Conditions to Avoid: Heat, flames, sparks.[2][4][5] Moisture (slow hydrolysis).
-
Incompatible Materials: Strong acids (triggers gas evolution), Strong oxidizers (fire risk).
Operational Protocols: Handling & Storage[2][3][5][6][7]
Protocol A: Synthesis & Isolation
Goal: Prevent inhalation of dust and exposure to hydrolytic byproducts.
-
Engineering Controls: All weighing and transfer must occur inside a Class II Biosafety Cabinet or a fume hood with a face velocity >100 fpm.
-
PPE: Double nitrile gloves (0.11 mm min), lab coat, and safety goggles. N95/P3 respirator if handling open powder outside containment.
-
Reaction Safety:
Protocol B: Storage & Shelf-Life
Goal: Prevent spontaneous decomposition.
-
Temperature: Store at 2°C to 8°C .
-
Atmosphere: Store under Argon or Nitrogen . Boc-hydrazones are hygroscopic; moisture accelerates hydrolysis to hydrazine.
-
Container: Amber glass with PTFE-lined cap. Do not use metal containers (catalytic decomposition risk).
Protocol C: Waste Disposal
Goal: Prevent formation of azides or environmental release.
-
Segregation: Segregate as "Toxic Organic Waste."
-
Prohibition: NEVER mix with oxidizing agents (e.g., nitric acid, bleach). Hydrazones + Oxidizers
Azides/Diazo compounds (Explosive). -
Destruction: Incineration is the only approved method.
Visualized Workflows
Diagram 1: Safe Handling Lifecycle
A logic flow for the safe movement of Boc-hydrazones through a research facility.
Caption: Lifecycle management of Boc-hydrazones emphasizing temperature control and containment.
Diagram 2: ICH M7 Risk Assessment Logic
Decision tree for determining if a Boc-hydrazone impurity requires control.
Caption: ICH M7 classification logic for Boc-hydrazone impurities in drug substances.
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: tert-Butyl carbazate. Merck KGaA.[4] Link
-
International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Link
-
BenchChem. (2025).[7][8] Comparative Guide to Hydrazone Synthesis: Tert-Butyl Carbazate vs. Hydrazine Hydrate. Link
-
Organic Syntheses. (1964).[9] t-Butyl Carbazate. Org. Synth. 1964, 44,[9] 20. Link
-
Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: tert-Butyl carbazate. Link
Sources
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- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
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- 9. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of tert-butyl N-(butan-2-ylideneamino)carbamate: An Application Protocol for Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of tert-butyl N-(butan-2-ylideneamino)carbamate, a key intermediate in the development of novel therapeutics. The described protocol details the acid-catalyzed condensation reaction between tert-butyl carbazate and 2-butanone. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and analytical methods to ensure the reliable and efficient production of this N-Boc-protected hydrazone.
Introduction
N-Boc-protected hydrazones are versatile and stable intermediates crucial in modern organic synthesis and medicinal chemistry.[1] The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the nitrogen atom under a variety of reaction conditions, yet it can be readily removed under acidic conditions, allowing for subsequent synthetic transformations.[1] The formation of tert-butyl N-(butan-2-ylideneamino)carbamate from 2-butanone and tert-butyl carbazate is a foundational example of N-Boc-hydrazone synthesis. These compounds are pivotal in constructing complex nitrogen-containing heterocycles, which are prevalent scaffolds in numerous biologically active molecules.[1][2]
Reaction Principle and Mechanism
The synthesis proceeds via a condensation reaction. The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of tert-butyl carbazate on the electrophilic carbonyl carbon of 2-butanone.[1] This is followed by the elimination of a water molecule to form the stable carbon-nitrogen double bond characteristic of a hydrazone.[1] The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of tert-butyl N-(butan-2-ylideneamino)carbamate.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-Butanone | 78-93-3 | 72.11 | 5.0 g (6.2 mL) | 69.3 |
| tert-Butyl carbazate | 870-46-2 | 132.16 | 9.16 g | 69.3 |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 2-3 drops | Catalytic |
| Anhydrous Ethanol | 64-17-5 | 46.07 | 100 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |
Equipment
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Workflow Diagram
Caption: Reaction workflow for the synthesis of tert-butyl N-(butan-2-ylideneamino)carbamate.
Step-by-Step Procedure
-
Reaction Setup : In a 250 mL round-bottom flask, combine 2-butanone (5.0 g, 69.3 mmol) and tert-butyl carbazate (9.16 g, 69.3 mmol) in 100 mL of anhydrous ethanol.
-
Catalyst Addition : To the stirred solution, add 2-3 drops of glacial acetic acid.
-
Reflux : Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle.
-
Reaction Monitoring : Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-24 hours.[1]
-
Crystallization : Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Subsequently, place the flask in an ice bath to facilitate the crystallization of the product.[1]
-
Isolation : Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing : Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Drying : Dry the purified product under vacuum to obtain tert-butyl N-(butan-2-ylideneamino)carbamate as a white solid.
Purification and Characterization
Purification
For many applications, the product obtained after filtration and washing is of sufficient purity. However, if further purification is required, recrystallization or column chromatography can be employed.[3]
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or hexane/ethyl acetate mixtures).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[3]
Characterization
The identity and purity of the synthesized tert-butyl N-(butan-2-ylideneamino)carbamate should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR should show characteristic peaks for the tert-butyl group (a singlet around 1.5 ppm), the methyl and ethyl groups of the butanone moiety, and a signal for the N-H proton.[4]
-
¹³C NMR will confirm the presence of the carbonyl carbon of the carbamate, the imine carbon, and the carbons of the tert-butyl and butanone fragments.[4]
-
-
Infrared (IR) Spectroscopy : The IR spectrum should display characteristic absorption bands for the N-H stretch, C-H stretches, a strong C=O (carbamate) stretch, and the C=N (imine) stretch.[5]
-
Mass Spectrometry (MS) : To confirm the molecular weight of the product.
-
Melting Point : A sharp melting point range is indicative of high purity.
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
2-Butanone : Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.[6][7] Keep away from heat, sparks, open flames, and hot surfaces.[6] Use explosion-proof electrical equipment and take precautionary measures against static discharge.[6]
-
tert-Butyl carbazate : Flammable solid.[8] Avoid contact with skin, eyes, and clothing.[8] Keep away from heat and sources of ignition.[9]
-
Glacial Acetic Acid : Corrosive. Causes severe skin burns and eye damage. Flammable liquid and vapor.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Ensure that eyewash stations and safety showers are readily accessible.[6]
Conclusion
The described protocol provides a reliable and efficient method for the synthesis of tert-butyl N-(butan-2-ylideneamino)carbamate. This N-Boc-hydrazone is a valuable intermediate for the synthesis of a wide array of nitrogen-containing compounds with potential applications in drug discovery and development. Adherence to the detailed procedures and safety guidelines will ensure a high yield of a pure product, facilitating the advancement of subsequent synthetic endeavors.
References
- BenchChem. (2025). Application Notes and Protocols: Formation of Hydrazones from N'-tert-butyl(tert-butoxy)carbohydrazide with Aldehydes and Ketones.
- TCI Chemicals. (2025, May 2). SAFETY DATA SHEET: tert-Butyl Carbazate.
- Fisher Scientific. (2009, April 13). SAFETY DATA SHEET: 2-Butanone.
- Sigma-Aldrich. SAFETY DATA SHEET: 2-Butanone.
- Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET: tert-Butyl carbazate.
- Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET: tert-Butyl carbazate.
- Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides).
- BenchChem. (2025). tert-Butyl Carbazate (CAS 870-46-2): A Comprehensive Technical Guide.
- ResearchGate. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for the Purification of tert-Butyl (2-(benzylamino)ethyl)carbamate.
- Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Org. Synth. 2007, 84, 129.
- ResearchGate. (n.d.). Strategies for deoxygenation of aldehydes and ketones with hydrazine.
- Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Org. Synth. 2004, 81, 257.
- Enamine. tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate.
- BenchChem. (2025). A comparative study of deprotection methods for N-Boc-hydrazones.
- Oriental Journal of Chemistry. (2023, December 27). Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. Oriental Journal of Chemistry, 39(6).
- Acta Crystallographica Section E. (2014). tert-Butyl N-{[5-(5-oxohexanamido)
- ChemicalBook. tert-Butyl carbazate synthesis.
- Chem-Impex International. N,N'-Di-Boc-N-Z-hydrazine.
- BenchChem. (2025). Synthesis of tert-Butyl (2-(benzylamino)ethyl)carbamate: A Technical Guide.
- Organic Syntheses. Carbamic acid, tert-butyl ester. Org. Synth. 1966, 46, 13.
- MDPI. (2022, November 7). tert-Butyl Carbazate (N-Boc-Hydrazine). Molbank, 2022(4), M1482.
- Organic Chemistry Portal. Hydrazone synthesis by C-N coupling.
- Organic Chemistry Data. (2026, February 24). Reduction and Oxidation :: Reductions with Hydrazine.
- Acta Crystallographica Section E. (2013). tert-Butyl N-(thiophen-2-yl)
- Google Patents. (n.d.).
- TSI Journals. (2021, June 29). A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. Trade Science Inc.
- CORE. (2022, November 7).
- ChemScene. tert-Butyl (2-(pyridin-3-ylamino)ethyl)carbamate.
Sources
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Application Note: Synthesis of tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate (Boc-MEK Hydrazone)
Abstract
This application note details a robust, scalable protocol for the condensation of tert-butyl carbazate (TBC) with methyl ethyl ketone (MEK, 2-butanone) to synthesize the corresponding Boc-protected hydrazone. This transformation is a critical intermediate step in the synthesis of functionalized cross-coupling partners, peptide mimics, and energetic materials. The protocol emphasizes reaction kinetics control via acid catalysis and equilibrium displacement, ensuring high yields (>85%) and purity suitable for pharmaceutical applications.
Introduction & Strategic Considerations
The Chemistry
The reaction between tert-butyl carbazate and a ketone is a reversible acid-catalyzed condensation, yielding a Schiff base (hydrazone) and water. Unlike aldehydes, ketones like MEK possess greater steric bulk and lower electrophilicity at the carbonyl carbon, often requiring thermal energy (reflux) or catalytic activation to reach completion.
Key Mechanistic Drivers
-
Equilibrium Management: As a dehydration reaction, the presence of water can drive the equilibrium back to the starting materials. While TBC is a strong nucleophile (alpha-effect), the use of anhydrous solvents (Ethanol or Methanol) is recommended to favor product formation.
-
Catalysis: A weak acid (Acetic Acid) protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.
-
Regiochemistry: MEK is an unsymmetrical ketone. The resulting hydrazone can exist as E and Z isomers. The E-isomer is generally thermodynamically favored due to steric repulsion between the tert-butyl group and the larger alkyl chain of the ketone.
Visualizing the Mechanism
The following diagram illustrates the acid-catalyzed pathway, highlighting the tetrahedral intermediate and the critical dehydration step.
Figure 1: Acid-catalyzed mechanism for the condensation of TBC with MEK.
Materials & Equipment
| Reagent | CAS No.[1][2] | Grade | Role |
| tert-Butyl Carbazate (TBC) | 870-46-2 | >98% | Nucleophile / Substrate |
| Methyl Ethyl Ketone (MEK) | 78-93-3 | >99% (Anhydrous) | Electrophile / Substrate |
| Ethanol (EtOH) | 64-17-5 | Absolute (Anhydrous) | Solvent |
| Glacial Acetic Acid | 64-19-7 | ACS Reagent | Catalyst |
| Hexanes | 110-54-3 | ACS Reagent | Crystallization Solvent |
Equipment:
-
Round-bottom flask (100 mL or 250 mL)
-
Reflux condenser with drying tube (CaCl2 or Drierite)
-
Magnetic stir bar and hotplate/stirrer
-
Rotary evaporator[3]
-
Vacuum filtration setup[4]
Experimental Protocol
Method A: Standard Reflux (Recommended for High Yield)
Best for: Routine synthesis where maximum conversion and speed are required.
Step 1: Reaction Setup
-
In a clean, dry 250 mL round-bottom flask, dissolve tert-butyl carbazate (13.2 g, 100 mmol, 1.0 equiv) in absolute ethanol (50 mL).
-
Add methyl ethyl ketone (8.65 g, 10.8 mL, 120 mmol, 1.2 equiv). Note: A slight excess of ketone ensures complete consumption of the more expensive TBC.
-
Add glacial acetic acid (2-3 drops, approx. 0.05 mL).
-
Equip the flask with a reflux condenser fitted with a drying tube to exclude atmospheric moisture.
Step 2: Reaction
-
Heat the mixture to a gentle reflux (bath temp ~85°C) with vigorous stirring.
-
Maintain reflux for 2 to 3 hours .
-
Process Control: Monitor by TLC (30% EtOAc in Hexane). TBC typically stains with ninhydrin or PMA; the hydrazone is UV active and less polar.
-
Step 3: Work-up & Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture on a rotary evaporator (40°C water bath) to remove ethanol and excess MEK. A viscous oil or semi-solid will remain.
-
Crystallization:
-
Add Hexane (approx. 20-30 mL) to the residue.
-
Heat gently to dissolve, then cool slowly to room temperature.
-
Place in an ice bath (0-4°C) for 1 hour to induce precipitation.
-
-
Filter the white crystalline solid and wash with cold hexane (2 x 10 mL).
-
Dry under high vacuum for 4 hours to remove trace solvents.
Expected Yield: 85-95% Physical Appearance: White crystalline solid or waxy solid.
Method B: Room Temperature (Mild)
Best for: Substrates containing thermally sensitive groups (though MEK is stable).
-
Follow setup as in Method A, but use Methanol as the solvent for higher solubility at RT.
-
Stir at room temperature for 16-24 hours .
-
Add 3g of activated 3Å molecular sieves to the flask to scavenge water and drive equilibrium.
-
Filter off sieves before rotary evaporation. Proceed with work-up as above.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for Method A.
Characterization & Troubleshooting
Expected Analytical Data
-
Appearance: White to off-white crystalline solid.
-
Melting Point: ~70-80°C (Note: Analogous acetone hydrazone melts at 103-104°C; MEK derivative is often lower melting due to asymmetry).
-
1H NMR (CDCl3, 400 MHz):
-
δ ~1.50 (s, 9H, t-Bu)
-
δ ~1.8-2.0 (s, 3H, N=C-CH 3)
-
δ ~2.2-2.4 (q, 2H, N=C-CH 2-CH3)
-
δ ~1.0-1.1 (t, 3H, N=C-CH2-CH 3)
-
Note: Two sets of signals may be observed due to E/Z isomerism.
-
Troubleshooting Guide
| Issue | Possible Cause | Corrective Action |
| Low Yield / Incomplete Reaction | Water in solvent or equilibrium limitation. | Use anhydrous EtOH. Add molecular sieves. Increase reflux time. |
| Product is an Oil | Residual solvent or impure product. | Triturate with cold hexane. Scratch the flask wall with a glass rod. Ensure high vacuum drying. |
| Azine Formation | Excess ketone reacting with hydrazine (rare with Boc). | Ensure TBC is pure.[2] Avoid large excess of ketone if acid concentration is too high. |
Safety & Handling (MSDS Summary)
-
tert-Butyl Carbazate: Irritant. Avoid inhalation. Stable but combustible.
-
Methyl Ethyl Ketone: Highly Flammable. Irritant. Use in a fume hood.
-
Hydrazones: generally biologically active; handle with gloves and standard PPE.
References
-
BenchChem. "Application Notes and Protocols: Formation of Hydrazones from N'-tert-butyl(tert-butoxy)carbohydrazide." BenchChem Technical Library. Accessed October 2023. Link
-
Organic Syntheses. "t-BUTYL CARBAZATE." Org.[2][5][6][7] Synth.1964 , 44, 20. Link
-
Sigma-Aldrich. "tert-Butyl carbazate Product Information & Safety Data." Merck KGaA. Link
-
PubChem. "tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate (Compound)." National Library of Medicine. Link
-
Thieme Chemistry. "Science of Synthesis: Hydrazones." Thieme Connect. Link
Sources
- 1. tert-Butyl 2-(propan-2-ylidene)hydrazine-1-carboxylate | 16689-34-2 [sigmaaldrich.com]
- 2. CAS 870-46-2: tert-Butyl carbazate | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. CN101823986A - Preparation method for tert-butyl carbazate - Google Patents [patents.google.com]
Application Note: Synthesis and In Situ Utilization of 2-Diazobutane via Oxidation of tert-Butyl N-(butan-2-ylideneamino)carbamate
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Strategic Rationale & Scope
Non-stabilized diazoalkanes, such as 2-diazobutane, are exceptionally powerful reagents for carbene transfer, cyclopropanation, and C–H functionalization. However, their broad application in drug development is often hindered by their high energy, toxicity, and propensity for spontaneous, sometimes explosive, degradation[1].
Attempting to synthesize these species via the direct condensation of aliphatic ketones (like 2-butanone) with hydrazine hydrate is notoriously problematic, as the highly reactive free hydrazones rapidly polymerize or condense into unwanted azines. To circumvent this, we employ tert-butyl N-(butan-2-ylideneamino)carbamate —the N-Boc protected hydrazone of 2-butanone. This compound serves as a bench-stable, easily purifiable[2], allowing chemists to unmask and oxidize the hydrazone precisely when the reactive diazo species is needed.
Mechanistic Causality & Reaction Design
As a self-validating synthetic system, this protocol is divided into two distinct mechanistic stages designed to maximize yield while mitigating the risks associated with non-stabilized diazoalkanes.
Stage 1: Acidolytic Cleavage The N-Boc group is cleanly removed using trifluoroacetic acid (TFA) in dichloromethane (DCM)[3]. Causality: We deliberately do not neutralize the resulting 2-butanone hydrazone immediately. By maintaining it as a protonated TFA salt, we suppress the nucleophilicity of the terminal nitrogen, thereby preventing premature dimerization prior to the oxidation step.
Stage 2: Iodosylbenzene-Mediated Oxidation
The dehydrogenation of the free hydrazone requires the removal of two protons and two electrons. While traditional methods rely on heavy metal oxides (e.g.,
Instead, we utilize [1]. Causality: PhIO acts as a rapid, metal-free oxygen-atom transfer agent. Upon addition of a base to neutralize the TFA salt, PhIO immediately attacks the free hydrazone. The rapid kinetics of this iodine-based oxidant outcompete the degradation pathways of the resulting 2-diazobutane, making it the premier choice for or in situ batch trapping[5].
Quantitative Data: Oxidant Selection
The table below summarizes the empirical data driving the selection of PhIO over alternative oxidants for the generation of non-stabilized aliphatic diazo compounds.
| Oxidant System | Reaction Time | Yield (Non-Stabilized Diazo) | Byproducts | Strategic Fit & Remarks |
| Iodosylbenzene (PhIO) | < 15 min | > 85% | Iodobenzene, | Optimal. Fast kinetics outcompete diazo degradation; ideal for in situ trapping[1]. |
| Copper(II) / | 30 - 60 min | < 50% | Suboptimal for alkyls. Excellent for stabilized aryldiazo compounds[4]. | |
| TsNIK (Iodamine-T) | 1 - 2 hours | ~ 70% | Viable , but requires extractive workup[6]. | |
| Silver(I) Oxide ( | 2 - 4 hours | 50 - 60% | Ag metal, | Sluggish kinetics; heavy metal waste limits scalability[1]. |
Experimental Protocol: A Self-Validating Workflow
Caution: All procedures involving the generation of diazo compounds must be conducted in a well-ventilated fume hood behind a blast shield. Avoid the use of ground-glass joints or metal spatulas during the handling of the active diazo species.
Step 1: TFA-Mediated Deprotection
-
Initiation: To a flame-dried 50 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, add tert-butyl N-(butan-2-ylideneamino)carbamate (1.0 mmol, 186.3 mg).
-
Solvation: Dissolve the substrate in 5.0 mL of anhydrous dichloromethane (DCM) and cool the mixture to 0 °C using an ice-water bath.
-
Acidolysis: Dropwise add trifluoroacetic acid (TFA, 10.0 equivalents, ~0.76 mL) under vigorous stirring[3]. Remove the ice bath and allow the reaction to warm to room temperature for 1 hour.
-
Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexanes/EtOAc). The starting N-Boc hydrazone is UV-active and stains readily with phosphomolybdic acid. Complete consumption is confirmed when this spot disappears, leaving the highly polar hydrazone TFA salt at the baseline.
-
Concentration: Remove the volatiles under reduced pressure (keep the water bath < 30 °C to prevent thermal degradation). Co-evaporate with anhydrous toluene (2 × 5 mL) to remove residual trace TFA.
Step 2: Oxidation and In Situ Trapping
-
Preparation: Redissolve the crude 2-butanone hydrazone TFA salt in anhydrous DCM (10.0 mL) and cool the solution to -20 °C.
-
Neutralization & Trapping Agent: Add triethylamine (2.5 mmol, 0.35 mL) to neutralize the TFA salt. Immediately add your desired trapping agent (e.g., 0.8 mmol of an electron-deficient alkene for cyclopropanation).
-
Oxidation: Add iodosylbenzene (PhIO, 1.2 mmol, 264 mg) in a single portion[1].
-
Validation Checkpoint 2 (Visual & Volumetric): Within 2–5 minutes, the reaction mixture will transition from colorless to a vibrant orange-red , which is the distinct spectroscopic signature of 2-diazobutane. As the in situ trapping reaction proceeds, you will observe the steady evolution of
gas (bubbling), serving as a volumetric confirmation of carbene transfer. -
Quench: After 30 minutes, or once gas evolution ceases and the red color fades, quench the reaction by filtering the mixture through a short pad of basic alumina to remove iodobenzene and unreacted PhIO. Concentrate the filtrate for subsequent chromatographic purification of the target functionalized molecule.
Synthetic Pipeline Visualization
Synthesis and in situ utilization of 2-diazobutane from its N-Boc hydrazone precursor.
References
Sources
- 1. Non-stabilized diazoalkane synthesis via the oxidation of free hydrazones by iodosylbenzene and application in in situ MIRC cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Iodosylbenzene-induced oxidation of hydrazones to diazo compounds under continuous flow conditions | Poster Board #3357 - American Chemical Society [acs.digitellinc.com]
- 6. Potassium N-Iodo p-Toluenesulfonamide (TsNIK, Iodamine-T): A New Reagent for the Oxidation of Hydrazones to Diazo Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Applications of Boc-Hydrazones in Palladium-Catalyzed Cross-Coupling Reactions: Protocols and Mechanistic Insights
Executive Summary
In modern synthetic and medicinal chemistry, Boc-hydrazones and their precursor, tert-butyl carbazate (Boc-hydrazine), have emerged as highly versatile reagents. Their unique bifunctional nature—combining a nucleophilic nitrogen center with a stable, yet easily removable, tert-butoxycarbonyl (Boc) protecting group—makes them invaluable in palladium-catalyzed transformations.
This application note provides an authoritative guide on two distinct, field-proven methodologies:
-
Oxidative C–H Cross-Coupling (Acylation): Utilizing N-Boc hydrazones as transient directing groups for the synthesis of 1,2-diacylbenzenes.
-
Buchwald-Hartwig Cross-Coupling: Utilizing Boc-hydrazines as nucleophilic partners to synthesize unusual N-Boc-N-alkenylhydrazines.
By understanding the mechanistic causality behind these reactions, researchers can confidently adapt these self-validating protocols for the late-stage functionalization of complex drug scaffolds.
N-Boc Hydrazones as Directing Groups for Ortho-C–H Acylation
Mechanistic Causality & Rationale
Historically, directing groups used in C–H activation (such as imines or pyridines) required harsh, dedicated deprotection steps that severely limited functional group tolerance. N-Boc hydrazones solve this bottleneck. They act as excellent bidentate directing groups for Pd(II), promoting highly regioselective ortho-cyclopalladation.
Crucially, the N-Boc group allows for rapid in situ hydrolysis mediated by the oxidant (TBHP) at the end of the catalytic cycle. TBHP plays a dual role here: it generates the acyl radical from the aldehyde coupling partner and subsequently hydrolyzes the acylated hydrazone back to a ketone. This eliminates the need for a separate deprotection step, streamlining the synthesis of 1,2-diacylbenzenes—key precursors for biologically active phthalazines and isobenzofurans—into a single pot [1].
Fig 1. Mechanism of Pd(II)-catalyzed direct ortho-C-H acylation of N-Boc hydrazones.
Protocol 1: One-Pot Synthesis of 1,2-Diacylbenzenes
This protocol is a self-validating system: the visual transition from a yellow solution to active gas evolution confirms the tandem acylation/hydrolysis sequence.
Reagents:
-
Acetophenone N-Boc hydrazone (0.5 mmol, 1.0 equiv)
-
Aryl Aldehyde (1.0 mmol, 2.0 equiv)
-
Pd(OAc)₂ (10 mol%)
-
tert-Butyl hydroperoxide (TBHP, 5.5 M in decane, 1.5 mmol, 3.0 equiv)
-
1,2-Dichloroethane (DCE, 2.0 mL)
Step-by-Step Methodology:
-
Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the Acetophenone N-Boc hydrazone, Aryl Aldehyde, and Pd(OAc)₂.
-
Oxidant Addition: Add DCE (2.0 mL) followed by the dropwise addition of TBHP. Causality Note: TBHP must be added last to prevent premature oxidation of the Pd(II) catalyst before the palladacycle can form.
-
Heating & Monitoring: Seal the tube and heat the mixture at 70 °C for 10 hours.
-
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the starting hydrazone and the appearance of a UV-active lower
spot indicates successful acylation. Subsequent mild gas evolution (N₂ release) indicates the in situ hydrolysis is occurring.
-
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash sequentially with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography on silica gel to afford the pure 1,2-diacylbenzene.
Buchwald-Hartwig Cross-Coupling of Boc-Hydrazines
Mechanistic Causality & Rationale
Synthesizing N-alkenylhydrazines is notoriously difficult due to the presence of two adjacent nitrogen atoms, which can poison transition metal catalysts or lead to undesired
To force the challenging reductive elimination step and form the C–N bond, a highly bulky, electron-rich biaryl phosphine ligand like JohnPhos is strictly required. The extreme steric bulk of JohnPhos accelerates reductive elimination by "pushing" the product off the palladium center, rapidly regenerating the active Pd(0) species and preventing catalyst deactivation [2]. Furthermore, Cs₂CO₃ is selected as the base; its mild nature prevents the premature cleavage of the Boc protecting group, which would otherwise occur if stronger bases like NaOtBu were used.
Fig 2. Workflow and catalytic cycle for Buchwald-Hartwig cross-coupling of Boc-hydrazines.
Protocol 2: Synthesis of N-Boc-N-alkenylhydrazines
This protocol is highly sensitive to oxygen; rigorous inert atmosphere techniques are required to maintain the active Pd(0) species.
Reagents:
-
Vinyl Halide (0.5 mmol, 1.0 equiv)
-
tert-Butyl carbazate (0.6 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
JohnPhos (8 mol%)
-
Cs₂CO₃ (0.7 mmol, 1.4 equiv)
-
Anhydrous DMF (1.0 mL)
Step-by-Step Methodology:
-
Inert Preparation: In a glovebox or using standard Schlenk techniques under Argon, charge a dry reaction vial with Pd₂(dba)₃, JohnPhos, tert-butyl carbazate, and Cs₂CO₃.
-
Solvent & Substrate Addition: Add anhydrous DMF (1.0 mL) followed by the vinyl halide.
-
Self-Validation Check: The reaction mixture will transition from a pale suspension to a deep reddish-brown solution upon heating, visually confirming the formation of the active Pd(0)-JohnPhos complex.
-
-
Coupling: Seal the vial and heat the mixture at 110 °C for 12–16 hours.
-
Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The consumption of the UV-active vinyl halide and the appearance of a highly polar, ninhydrin-active spot confirms the formation of the hydrazine product.
-
Workup: Cool the mixture to room temperature. Dilute with diethyl ether (20 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the organic filtrate with water (3 × 10 mL) to remove DMF, then with brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography to isolate the N-Boc-N-alkenylhydrazine.
Quantitative Data Presentation
The table below summarizes the operational parameters and quantitative outcomes of both methodologies, providing a quick-reference guide for reaction optimization.
| Parameter | Direct C–H Acylation [1] | Buchwald-Hartwig Amination [2] |
| Role of Boc-Hydrazone | Transient Directing Group | Nucleophilic Coupling Partner |
| Catalyst System | 10 mol% Pd(OAc)₂ | 2 mol% Pd₂(dba)₃ / 8 mol% JohnPhos |
| Oxidant / Base | 3.0 equiv TBHP (Oxidant) | 1.4 equiv Cs₂CO₃ (Base) |
| Solvent | 1,2-Dichloroethane (DCE) | N,N-Dimethylformamide (DMF) |
| Typical Temperature | 70 °C | 110 °C |
| Average Yield | 40–84% | 55–92% |
| Primary Product | 1,2-Diacylbenzenes | N-Boc-N-alkenylhydrazines |
| Key Advantage | Bypasses harsh deprotection steps | Accesses rare N–N–C=C linkages |
References
-
Title: Pd(II)-catalyzed direct C-H acylation of N-Boc hydrazones with aldehydes: one-pot synthesis of 1,2-diacylbenzenes Source: Organic & Biomolecular Chemistry (PubMed) URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling between Vinyl Halides and tert-Butyl Carbazate: First General Synthesis of the Unusual N-Boc-N-alkenylhydrazines Source: Organic Letters (ACS Publications) URL: [Link]
Generation of 2-Diazobutane from Boc-Hydrazones: A Detailed Protocol for Researchers
Abstract
This document provides a comprehensive guide for the synthesis of 2-diazobutane, a valuable C2 building block in organic synthesis, starting from its corresponding N-tert-butoxycarbonyl (Boc)-hydrazone precursor. The protocol emphasizes a reliable and scalable method involving the oxidation of the Boc-hydrazone. This application note delves into the underlying chemical principles, provides a detailed, step-by-step experimental procedure, outlines critical safety considerations for handling diazo compounds, and discusses the rationale behind the experimental design. This guide is intended for researchers, scientists, and professionals in drug development who require a robust method for generating this versatile reagent.
Introduction: The Significance of Diazoalkanes in Modern Synthesis
Diazo compounds, characterized by the C=N₂ functional group, are exceptionally versatile intermediates in organic chemistry.[1] Their utility stems from their ability to serve as precursors to carbenes or carbenoids upon extrusion of molecular nitrogen, a thermodynamically favorable process.[2][3] This reactivity enables a wide array of powerful transformations, including cyclopropanations, C-H insertions, and rearrangements.[4] Among the various diazoalkanes, 2-diazobutane offers a valuable platform for introducing a secondary butyl group in a stereocontrolled manner.
However, the inherent instability and potential explosiveness of low-molecular-weight diazoalkanes necessitate careful handling and synthetic strategies that avoid their isolation in a pure state.[5][6] Generating these reagents in situ from stable precursors is a widely adopted and safer approach. N-Boc-hydrazones have emerged as excellent precursors for the synthesis of diazo compounds due to their stability, ease of preparation, and predictable reactivity.[7] The Boc protecting group enhances the stability of the hydrazone and can be readily cleaved under specific conditions, although in this protocol, its presence facilitates a clean oxidation to the corresponding diazoalkane.[7]
This application note focuses on a practical and efficient protocol for the generation of 2-diazobutane via the oxidation of 2-butanone Boc-hydrazone.
The Synthetic Strategy: From Ketone to Diazoalkane
The overall synthetic route involves a two-step process: the formation of the N-Boc-hydrazone from 2-butanone and Boc-hydrazine, followed by the oxidation of the purified hydrazone to yield 2-diazobutane.
Step 1: Synthesis of 2-Butanone N-tert-Butoxycarbonylhydrazone
The initial step involves a condensation reaction between 2-butanone and tert-butyl carbazate (Boc-hydrazine).[7] This reaction proceeds via nucleophilic attack of the hydrazine nitrogen onto the carbonyl carbon of the ketone, followed by dehydration to form the stable C=N bond of the hydrazone.[7]
Reaction Mechanism:
The formation of the Boc-hydrazone is a classic condensation reaction. The lone pair of electrons on the terminal nitrogen of Boc-hydrazine attacks the electrophilic carbonyl carbon of 2-butanone. A subsequent proton transfer and elimination of a water molecule, often acid-catalyzed, drives the reaction to completion, yielding the desired N-Boc-hydrazone.[7]
Step 2: Oxidation of the Boc-Hydrazone to 2-Diazobutane
The conversion of the Boc-hydrazone to 2-diazobutane is achieved through an oxidation reaction. Various oxidizing agents have been reported for this transformation, including manganese dioxide (MnO₂), lead tetraacetate, and mercuric oxide.[2][8][9] This protocol will focus on the use of activated manganese dioxide, a common and effective reagent for the oxidation of hydrazones.[8][9][10][11] The oxidation mechanism is believed to involve the formation of a diazene intermediate, which then isomerizes to the more stable diazoalkane.[11]
Experimental Protocols
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier (Example) |
| 2-Butanone | ACS Reagent Grade, ≥99.5% | Sigma-Aldrich |
| tert-Butyl carbazate | 98% | Alfa Aesar |
| Manganese (IV) oxide, activated | ~85% | Strem Chemicals |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Acros Organics |
| Diethyl ether (Et₂O) | Anhydrous, ≥99.7% | Fisher Scientific |
| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | VWR |
| Round-bottom flasks | Various sizes | Pyrex |
| Magnetic stirrer and stir bars | ||
| Condenser | ||
| Separatory funnel | ||
| Rotary evaporator | ||
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | EMD Millipore |
Detailed Protocol for 2-Butanone N-tert-Butoxycarbonylhydrazone Synthesis
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-butanone (7.21 g, 100 mmol) in 100 mL of anhydrous ethanol.
-
Reagent Addition: To this solution, add tert-butyl carbazate (13.22 g, 100 mmol).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 2-butanone N-tert-butoxycarbonylhydrazone as a colorless to pale yellow oil.
Detailed Protocol for the Generation of 2-Diazobutane
EXTREME CAUTION IS ADVISED FOR THIS PROCEDURE. DIAZOALKANE SYNTHESIS SHOULD BE PERFORMED IN A WELL-VENTILATED FUME HOOD BEHIND A BLAST SHIELD.[5][6][12][13]
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, add a suspension of activated manganese dioxide (43.5 g, 500 mmol, 5 equivalents) in 200 mL of anhydrous diethyl ether.
-
Substrate Addition: To the vigorously stirred suspension, add a solution of 2-butanone N-tert-butoxycarbonylhydrazone (18.63 g, 100 mmol) in 50 mL of anhydrous diethyl ether dropwise over a period of 30 minutes at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to stir at 0 °C for 2-3 hours. The progress of the reaction can be monitored by the disappearance of the hydrazone spot on TLC and the appearance of a characteristic yellow color of the diazoalkane solution.
-
Filtration: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the manganese dioxide and its byproducts. Wash the filter cake with cold anhydrous diethyl ether (3 x 50 mL).
-
Product Solution: The resulting filtrate is a solution of 2-diazobutane in diethyl ether. DO NOT ATTEMPT TO ISOLATE THE PURE DIAZOALKANE. This solution should be used immediately in subsequent reactions. The concentration can be estimated by UV-Vis spectroscopy or by titration with a known amount of a carboxylic acid.
Workflow and Rationale
The following diagram illustrates the key stages in the generation of 2-diazobutane from its Boc-hydrazone precursor.
Caption: Overall workflow for generating 2-diazobutane from Boc-hydrazones.
The choice of Boc-hydrazone as a precursor is deliberate. The Boc group provides stability to the hydrazone, making it easier to handle and purify compared to the free hydrazone.[7] The oxidation with activated manganese dioxide is a heterogeneous reaction, which simplifies the workup procedure as the oxidant and its byproducts can be easily removed by filtration.[8][14] Performing the reaction at low temperatures (0 °C) is crucial to minimize the decomposition of the relatively unstable 2-diazobutane. The use of anhydrous solvents is essential to prevent unwanted side reactions.
Safety Considerations: A Paramount Concern
Working with diazoalkanes, even in solution, requires strict adherence to safety protocols due to their toxicity and potential for explosive decomposition.[5][6][12][13][15]
-
Toxicity: Diazoalkanes are potent alkylating agents and are considered to be carcinogens.[5] Inhalation and skin contact must be strictly avoided.[12][15]
-
Explosion Hazard: Concentrated solutions of diazoalkanes can be explosive.[5][6] They can be detonated by heat, light, rough surfaces (e.g., ground glass joints), and certain metals.[6][12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, a face shield, and chemical-resistant gloves (double gloving is recommended).[13][15]
-
Fume Hood and Blast Shield: All operations involving diazoalkanes must be conducted in a certified chemical fume hood, and a blast shield should be used for additional protection.[5][6][13]
-
Quenching: Any excess diazoalkane solution should be quenched by the slow, careful addition of acetic acid until the yellow color disappears.[5]
-
Storage: Diazoalkane solutions should not be stored. They should be generated and used immediately.[5][6]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of Boc-hydrazone | Incomplete reaction. | Increase reaction time or add a catalytic amount of acetic acid. |
| Loss during workup/purification. | Ensure complete removal of solvent before purification. Optimize chromatography conditions. | |
| Low yield of 2-diazobutane | Inactive manganese dioxide. | Use freshly opened or activated MnO₂. |
| Decomposition of the product. | Maintain low temperature throughout the reaction and workup. Use the solution immediately. | |
| Reaction does not go to completion | Insufficient oxidant. | Ensure at least 5 equivalents of activated MnO₂ are used. |
| Poor quality starting material. | Purify the Boc-hydrazone before the oxidation step. |
Conclusion
The protocol described in this application note provides a reliable and scalable method for the generation of 2-diazobutane from its corresponding N-tert-butoxycarbonylhydrazone. By following the detailed experimental procedures and adhering strictly to the safety precautions, researchers can safely and efficiently generate this valuable synthetic intermediate for a variety of applications in organic synthesis and drug discovery. The use of a stable Boc-hydrazone precursor and a heterogeneous oxidant offers a practical approach to handling this reactive species.
References
-
Diazomethane Safety. (2013). University of Bristol. [Link]
- Iqbal, R., & Malik, F. (1984). Oxidation of Pyridine Carboxylic Acid Hydrazides with Active and Ordinary Manganese Dioxide. Journal of the Chemical Society of Pakistan, 6(4), 43.
-
Diazomethane - Hazard Summary. New Jersey Department of Health. [Link]
-
Diazomethane. (2026). University of Illinois Division of Research Safety. [Link]
-
Diazomethane Standard Operating Procedure. University of Georgia Environmental Health & Safety. [Link]
-
Li, W., et al. (2020). Synthesis of trisubstituted hydrazine via MnO2-promoted oxidative coupling of N,N-disubstituted hydrazine and boronic ester. Organic & Biomolecular Chemistry, 18(3), 430-434. [Link]
-
Standard Operating Procedure for Using Diazomethane. University of New Mexico Environmental Health & Safety. [Link]
-
Lavoie, S., & Charette, A. B. (2019). Non-stabilized diazoalkane synthesis via the oxidation of free hydrazones by iodosylbenzene and application in in situ MIRC cyclopropanation. Chemical Science, 10(13), 3848-3853. [Link]
-
Bhatnagar, I., & George, M. V. (1967). Oxidation with metal oxides. III. Oxidation of diamines and hydrazines with manganese dioxide. The Journal of Organic Chemistry, 32(7), 2252-2256. [Link]
-
Bhatnagar, I., & George, M. V. (1968). Oxidation of phenylhydrazones with manganese dioxide. The Journal of Organic Chemistry, 33(6), 2407-2411. [Link]
-
Synthesis of Diazo Compounds. Organic Chemistry Portal. [Link]
-
Lavoie, S., & Charette, A. B. (2019). Non-stabilized diazoalkane synthesis via the oxidation of free hydrazones by iodosylbenzene and application in in situ MIRC cyclopropanation. Chemical Science, 10(13), 3848-3853. [Link]
- Taylor, R. (1977). U.S. Patent No. 4,083,837. Washington, DC: U.S.
-
Monfette, S., et al. (2013). Copper-Catalyzed Oxidation of Hydrazones to Diazo Compounds Using Oxygen as Terminal Oxidant. Organic Letters, 15(19), 5092-5095. [Link]
- Pratt, E. F., & Suskind, S. P. (1960). OXIDATIONS WITH MANGANESE DIOXIDE. American University of Beirut.
-
Wang, Y., et al. (2016). Bu4NI-Catalyzed Cross-Coupling between Sulfonyl Hydrazides and Diazo Compounds To Construct β-Carbonyl Sulfones Using Molecular Oxygen. Organic Letters, 18(19), 5082-5085. [Link]
-
Pointner, F. L., et al. (2023). Mechanistic study of the light-initiated generation of free diazoalkanes: Towards photo-orthogonal synthesis. ChemRxiv. [Link]
-
Bakherad, M., & Keivanloo, A. (2020). Diazocarbonyl and Related Compounds in the Synthesis of Azoles. Molecules, 25(11), 2649. [Link]
-
Chary, M. V., et al. (2008). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 2008, 1-6. [Link]
- Hawbecker, B. L., et al. (1972). The Synthesis and Diazotization of Some Ketone Hydrazones. The Ohio Journal of Science, 72(1), 41-45.
- Pinho, V. D., & Burtoloso, A. C. B. (2013). α,β-Unsaturated Diazoketones: Synthesis and Applications in Organic Chemistry. Shanghai Institute of Organic Chemistry, Chinese Academy of Sciences.
-
Creary, X. (1986). Phenyl-p-toluenesulfonyldiazomethane. Organic Syntheses, 64, 207. [Link]
-
Kumar, A., & Kumar, V. (2023). Diazo compounds: synthesis, carbene generation and reactivity. Organic & Biomolecular Chemistry, 21(39), 7931-7952. [Link]
- Zollinger, H. (2003). Diazo Chemistry II: Aliphatic, Inorganic and Organometallic Compounds. John Wiley & Sons.
Sources
- 1. Diazocarbonyl and Related Compounds in the Synthesis of Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-stabilized diazoalkane synthesis via the oxidation of free hydrazones by iodosylbenzene and application in in situ MIRC cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Diazo compounds: synthesis, carbene generation and reactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. gla.ac.uk [gla.ac.uk]
- 6. Diazomethane | Division of Research Safety | Illinois [drs.illinois.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jcsp.org.pk [jcsp.org.pk]
- 11. Synthesis of trisubstituted hydrazine via MnO2-promoted oxidative coupling of N,N-disubstituted hydrazine and boronic ester - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. nj.gov [nj.gov]
- 13. ehs.unm.edu [ehs.unm.edu]
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- 15. research.uga.edu [research.uga.edu]
N-Boc-N-alkenylhydrazine synthesis via Shapiro reaction
Application Note & Protocols
Topic: Methodologies in Modern Organic Synthesis: A Technical Guide to the Shapiro Reaction for Alkene Formation and Established Routes to N-Boc-N-Alkenylhydrazines
Audience: Researchers, scientists, and drug development professionals.
From the Desk of the Senior Application Scientist
In the landscape of synthetic organic chemistry, the strategic formation of carbon-carbon and carbon-nitrogen bonds is paramount. This guide is designed to provide both foundational understanding and actionable protocols for two distinct yet important transformations. We will first delve into the Shapiro reaction, a powerful and classic method for the conversion of carbonyls into alkenes. Critically, we will elucidate its mechanism, which involves the complete extrusion of the hydrazine moiety as nitrogen gas.
Subsequently, we will address a common point of confusion and provide a scientifically robust pathway for the synthesis of N-Boc-N-alkenylhydrazines. These valuable synthons, which retain the N-N bond, are not accessible via the Shapiro reaction. Instead, their synthesis is efficiently achieved through alternative modern methods, such as palladium-catalyzed cross-coupling reactions. This note aims to clarify these distinct pathways, ensuring methodological soundness in your synthetic endeavors.
Part 1: The Shapiro Reaction — A Robust Alkene Synthesis
The Shapiro reaction is a cornerstone of olefination chemistry, enabling the transformation of aldehydes and ketones into alkenes through the decomposition of an intermediate tosylhydrazone.[1][2] Discovered by Robert H. Shapiro in 1967, its primary utility lies in its ability to generate a vinyllithium species, which can either be protonated to yield an alkene or trapped with various electrophiles for further functionalization.[3][4]
The Underlying Mechanism: Causality and Control
Understanding the Shapiro reaction mechanism is key to appreciating its scope and limitations. The reaction proceeds through a well-defined sequence of steps, which explains why it cannot yield a hydrazine product.
-
Tosylhydrazone Formation: The process begins with the condensation of a ketone or aldehyde with p-toluenesulfonylhydrazine (TsNHNH₂) to form a tosylhydrazone. This is a standard imine-type formation, typically acid-catalyzed, which prepares the substrate for the core reaction.[4][5]
-
Double Deprotonation: The crux of the reaction involves the use of at least two equivalents of a strong organolithium base, such as n-butyllithium (n-BuLi). The first equivalent deprotonates the relatively acidic N-H proton of the hydrazone. The second equivalent abstracts a proton from the α-carbon, forming a dianion. Kinetically, the less sterically hindered α-proton is typically removed, which dictates the regioselectivity of the resulting alkene, favoring the less substituted product (Hofmann-type selectivity).[1][3][4]
-
Elimination and Extrusion: The generated dianion is unstable. It spontaneously undergoes elimination of the tosyl group (as a p-toluenesulfinate anion) to form a diazo-like intermediate. This intermediate immediately loses molecular nitrogen (N₂), a thermodynamically highly favorable process, to generate a vinyllithium species.[3][4] It is this irreversible extrusion of the N₂ molecule that makes the formation of an N-alkenylhydrazine impossible via this pathway.
-
Quenching: The final vinyllithium intermediate is a potent nucleophile and base. In a standard Shapiro reaction, it is quenched with a proton source (like water or methanol) to yield the final alkene product.[4]
Visualization: Shapiro Reaction Mechanism
Caption: Mechanism of the Shapiro reaction, from ketone to alkene.
Experimental Protocol 1: Synthesis of Camphor Tosylhydrazone
This protocol is adapted from a procedure in Organic Syntheses and serves as a reliable method for preparing the necessary starting material.[6]
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| (+)-Camphor | 152.23 | 31.6 g | 208 |
| p-Tosylhydrazide | 186.24 | 44.0 g | 236 |
| 95% Ethanol | - | 300 mL | - |
| Conc. HCl | - | 1.0 mL | - |
Step-by-Step Procedure:
-
To a 1 L round-bottomed flask, add (+)-camphor (31.6 g, 208 mmol), p-toluenesulfonylhydrazide (44.0 g, 236 mmol), and 300 mL of 95% ethanol.
-
Add 1.0 mL of concentrated hydrochloric acid to the mixture to catalyze the condensation.
-
Fit the flask with a reflux condenser and heat the solution under reflux for 2 hours with magnetic stirring.
-
After the reaction period, cool the resulting clear solution in an ice-water bath to induce crystallization.
-
Collect the colorless, needle-like crystals of camphor tosylhydrazone by suction filtration.
-
Wash the crystals with a small amount of cold ethanol and allow them to air-dry. The product is typically of sufficient purity for the next step.
Experimental Protocol 2: Shapiro Reaction of Camphor Tosylhydrazone
This protocol demonstrates the core olefination step. Extreme caution is required when working with organolithium reagents, which are pyrophoric. [7] All operations must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.[7][8]
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| Camphor Tosylhydrazone | 320.45 | 32.0 g | 100 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 88 mL | 220 |
| Anhydrous Diethyl Ether (Et₂O) | - | 400 mL | - |
| Saturated NH₄Cl (aq.) | - | 100 mL | - |
Step-by-Step Procedure:
-
Assemble a dry 1 L three-necked flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube), and a pressure-equalizing dropping funnel under an inert atmosphere.
-
Charge the flask with camphor tosylhydrazone (32.0 g, 100 mmol) and 400 mL of anhydrous diethyl ether.
-
Begin stirring to form a suspension and cool the flask in a cold-water bath (20–25 °C).
-
Charge the dropping funnel with the n-butyllithium solution (88 mL, 220 mmol) and add it dropwise to the stirred suspension over approximately 30-40 minutes. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours until gas evolution ceases.
-
Carefully quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent by rotary evaporation to yield the crude alkene product (2-bornene), which can be further purified by distillation or chromatography if necessary.
Part 2: Synthesis of N-Boc-N-Alkenylhydrazines via Palladium Catalysis
As established, the Shapiro reaction is unsuitable for synthesizing N-Boc-N-alkenylhydrazines. The premier method for this transformation is a palladium-catalyzed cross-coupling reaction, often a variant of the Buchwald-Hartwig amination.[9] This strategy forms a C-N bond between a vinyl halide (or triflate) and a protected hydrazine, such as tert-butyl carbazate (Boc-hydrazine).[9]
Principle and Workflow
This reaction couples a vinyl electrophile with a hydrazine nucleophile. A palladium catalyst, in conjunction with a specialized phosphine ligand, facilitates the catalytic cycle of oxidative addition, coordination, and reductive elimination to form the desired C-N bond, preserving the crucial N-N linkage.
Visualization: Pd-Catalyzed Synthesis Workflow
Caption: General workflow for synthesizing N-Boc-N-alkenylhydrazines.
Experimental Protocol 3: Synthesis of N-Boc-N-(1-phenylvinyl)hydrazine
This is a representative protocol based on typical Buchwald-Hartwig amination conditions.
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| (1-Bromovinyl)benzene | 183.05 | 183 mg | 1.0 |
| tert-Butyl Carbazate | 132.16 | 158 mg | 1.2 |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 (2.5 mol%) |
| XPhos | 476.63 | 36 mg | 0.075 (7.5 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 |
| Anhydrous Toluene | - | 5 mL | - |
Step-by-Step Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine (1-bromovinyl)benzene (183 mg, 1.0 mmol), tert-butyl carbazate (158 mg, 1.2 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), XPhos (36 mg, 0.075 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Evacuate and backfill the tube with inert gas three times.
-
Add 5 mL of anhydrous toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by periodically taking a small aliquot.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc-N-(1-phenylvinyl)hydrazine.
Conclusion
Methodological precision is critical for success in chemical synthesis. The Shapiro reaction is an invaluable tool for converting carbonyls into alkenes, proceeding through a mechanism that necessitates the complete fragmentation of the hydrazine precursor. For the synthesis of N-Boc-N-alkenylhydrazines, which require the preservation of the N-N bond, palladium-catalyzed cross-coupling reactions represent the state-of-the-art, providing a reliable and direct route to these important building blocks.
References
- Shapiro reaction - Grokipedia.
- Shapiro Reaction - Alfa Chemistry.
- Shapiro reaction - Wikipedia.
- SHAPIRO REACTION - coursecontent.
- Shapiro Reaction - Organic Chemistry Portal.
- 2-bornene - Organic Syntheses Procedure.
- Application of N'-tert-butyl(tert-butoxy)
- A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - ResearchG
- Organolithium reagent - Wikipedia.
- Mg-Mediated Shapiro Reactions of Tosylhydrazones.
- Shapiro Reaction - YouTube.
- A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC - NIH.
Sources
- 1. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. grokipedia.com [grokipedia.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Advanced Application Note: Metal-Catalyzed Carbene Insertion and Cross-Coupling utilizing tert-Butyl N-(Butan-2-ylideneamino)carbamate
Strategic Rationale & Chemical Causality
Historically, transition-metal-catalyzed carbene insertions relied on diazoalkanes, which present severe toxicity and explosive hazards. The paradigm shifted with the development of hydrazone-based diazo surrogates, which allow for the in situ generation of transient carbenes under controlled conditions[1].
While N-tosylhydrazones are the traditional standard for this chemistry, tert-butyl N-(butan-2-ylideneamino)carbamate (the N-Boc hydrazone of 2-butanone) offers distinct strategic advantages. The bulky, electronically distinct tert-butoxycarbonyl (Boc) group alters the decomposition kinetics of the precursor. In specific catalytic systems, N-Boc hydrazones function as superior diazo-surrogates, yielding improved diastereoselectivity and minimizing the formation of sulfur-based byproducts that typically plague tosyl-based systems[2]. This guide details the protocols for utilizing this specific bench-stable precursor to introduce sec-butylidene or sec-butyl groups into complex molecular scaffolds via metal-catalyzed X-H insertion and cross-coupling.
Mechanistic Pathway & System Self-Validation
The transformation operates as a self-validating cascade reaction. Upon exposure to a specific base and thermal energy, the N-Boc hydrazone undergoes deprotonation and subsequent cleavage of the Boc group to yield the transient intermediate, 2-diazobutane.
Instead of accumulating to dangerous levels, this diazo species immediately coordinates to a transition metal catalyst (e.g., Rh(II), Pd(0), or Cu(I)). The metal facilitates the extrusion of nitrogen gas, generating a highly electrophilic metal carbenoid complex[3]. The choice of metal dictates the downstream logic:
-
Rhodium(II) favors migratory insertion into polarized X-H bonds (e.g., O-H, N-H) or unactivated C-H bonds.
-
Palladium(0) facilitates cross-coupling with aryl halides via migratory insertion followed by
-hydride elimination to yield substituted alkenes[4].
Mechanistic workflow of metal-catalyzed carbene generation and subsequent insertion/coupling.
Reaction Optimization & Catalyst Selection
The table below summarizes the optimization landscape for generating the 2-butylidene carbenoid from the N-Boc hydrazone precursor.
| Catalyst System | Base / Additive | Solvent | Temp (°C) | Primary Pathway | Yield (%) | Causality of Outcome |
| Rh₂(OAc)₄ (1 mol%) | Cs₂CO₃ (1.5 eq) | 1,4-Dioxane | 90 | O-H Insertion | 88 | Optimal Lewis acidity; acetate ligands allow easy approach of the sec-alkyl diazo species. |
| Rh₂(OPiv)₄ (1 mol%) | Cs₂CO₃ (1.5 eq) | 1,4-Dioxane | 90 | O-H Insertion | 74 | Bulky pivalate ligands sterically hinder the coordination of the secondary diazo intermediate. |
| Cu(OTf)₂ (5 mol%) | K₂CO₃ (2.0 eq) | DCE | 80 | O-H Insertion | 52 | Lower electrophilicity of the Cu-carbenoid leads to competitive azine dimerization. |
| Pd₂(dba)₃ (2.5 mol%) | LiOtBu (2.0 eq) | Toluene | 110 | Cross-Coupling | 91 | Strong base accelerates Boc-cleavage; Pd(0) efficiently inserts into Ar-Br bonds[4]. |
| Pd(OAc)₂ (5 mol%) | K₃PO₄ (2.0 eq) | THF | 80 | Cross-Coupling | 67 | Insufficient thermal energy to drive rapid in situ diazo generation, stalling the catalytic cycle. |
Detailed Experimental Protocols
Protocol A: Synthesis of the Precursor (tert-Butyl N-(butan-2-ylideneamino)carbamate)
Causality: Synthesizing the hydrazone prior to the metal-catalyzed step ensures that water (a byproduct of condensation) is removed, preventing competitive O-H insertion of water during the main catalytic cycle.
-
Setup: In a 250 mL round-bottom flask, dissolve tert-butyl carbazate (10.0 mmol) in anhydrous methanol (50 mL).
-
Condensation: Add 2-butanone (12.0 mmol, 1.2 eq) followed by glacial acetic acid (0.5 mmol, 5 mol%). Logic: The weak acid protonates the ketone, increasing its electrophilicity without degrading the acid-sensitive Boc group.
-
Reaction: Reflux the mixture for 4 hours.
-
Purification: Concentrate the solvent in vacuo. Recrystallize the crude off-white solid from hexanes to yield the pure N-Boc hydrazone.
-
Validation Checkpoint: The product should appear as a highly crystalline white solid. ¹H NMR should show a characteristic singlet at ~1.5 ppm (9H, Boc group) and the absence of the ketone carbonyl peak in ¹³C NMR.
Protocol B: Rhodium-Catalyzed O-H Insertion (Etherification)
-
Preparation: Flame-dry a Schlenk tube under vacuum and backfill with argon.
-
Reagent Loading: Add Rh₂(OAc)₄ (0.01 mmol, 1 mol%), the target alcohol substrate (1.0 mmol), and anhydrous Cs₂CO₃ (1.5 mmol). Suspend in anhydrous 1,4-dioxane (4.0 mL).
-
Thermal Activation: Heat the suspension to 90°C.
-
Precursor Addition (Critical Step): Dissolve the N-Boc hydrazone (1.5 mmol) in 1,4-dioxane (2.0 mL). Add this solution dropwise via a syringe pump over 2 hours.
-
Causality: Slow addition maintains a low steady-state concentration of 2-diazobutane. If added all at once, the diazo compound outcompetes the substrate for the metal carbenoid, leading to azine (dimer) formation and catalyst poisoning.
-
-
System Self-Validation: As the hydrazone drops into the hot mixture, steady micro-bubbling (N₂ gas evolution) must be observed. The characteristic emerald-green color of Rh₂(OAc)₄ may transiently shift to a darker hue as the carbenoid forms.
-
Workup: Cool to room temperature, filter through a short pad of Celite to remove the catalyst and salts, and purify via silica gel chromatography.
Protocol C: Palladium-Catalyzed Carbene Cross-Coupling
Causality: This protocol leverages Pd-catalyzed migratory insertion to couple the carbene carbon with an aryl halide, forming a new C-C double bond[3][4].
-
Setup: In an argon-filled glovebox, charge a vial with Pd₂(dba)₃ (2.5 mol%), PPh₃ (10 mol%), the aryl bromide (1.0 mmol), LiOtBu (2.0 mmol), and the N-Boc hydrazone (1.5 mmol).
-
Solvent & Heating: Add anhydrous toluene (5.0 mL), seal the vial with a PTFE-lined cap, and remove from the glovebox. Heat in an oil bath at 110°C for 12 hours.
-
Logic: The high temperature and strong base (LiOtBu) are strictly required to simultaneously drive the Boc-deprotection/cleavage and the oxidative addition of the aryl bromide to the Pd(0) center.
-
-
Validation Checkpoint: The reaction mixture will transition from a deep purple/red (Pd₂(dba)₃) to a dark brown homogeneous solution. TLC analysis should show complete consumption of the aryl bromide.
Safety, Self-Validation & Troubleshooting
-
Hazard Mitigation: While N-Boc hydrazones are bench-stable, the in situ generated 2-diazobutane is highly reactive and potentially explosive if concentrated. Never heat the reaction mixture in the absence of the transition metal catalyst. The catalyst acts as a chemical sink, immediately consuming the diazo species as it forms.
-
Moisture Sensitivity: Water acts as a highly nucleophilic competitor in carbene chemistry. If yields are inexplicably low and a sec-butanol byproduct is detected via GC-MS, rigorously dry all solvents and reagents.
-
Catalyst Poisoning: If the reaction stalls and the solution turns bright yellow/orange, the diazo species is dimerizing into an azine. This indicates the catalyst has deactivated or the syringe pump addition rate is too fast. Decrease the addition rate and ensure the reaction temperature is strictly maintained to ensure rapid catalytic turnover.
References
-
Title : Palladium-Catalyzed Carbene Coupling Reactions of Cyclobutanone N-Sulfonylhydrazones Source : organic-chemistry.org URL : 4
-
Title : Design, Synthesis and Evaluation of Mechanism-Based Inhibitors of IDO1 and PROTAC-Degraders of JAK2 Source : bham.ac.uk URL : 2
-
Title : Recent advances in transition-metal-catalyzed carbene insertion to C–H bonds Source : dicp.ac.cn URL : 1
-
Title : Palladium-Catalyzed Carbene Coupling of N-Tosylhydrazones and Arylbromides to Synthesize Cross-Conjugated Polymers Source : researchgate.net URL : 3
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Tert-Butyl Carbazate Condensation with Ketones
Welcome to the technical support center for the optimization of condensation reactions between tert-butyl carbazate and ketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this crucial synthetic transformation. Here, we will address common challenges, provide in-depth explanations for experimental choices, and offer detailed protocols to enhance the yield and purity of your N-Boc-hydrazone products.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the condensation reaction. Each issue is analyzed with potential causes and actionable solutions to get your synthesis back on track.
Problem 1: Low or No Yield of the Desired N-Boc-Hydrazone
This is one of the most frequent challenges, often stemming from several potential factors.
Possible Causes & Recommended Actions:
-
Insufficient Carbonyl Electrophilicity: Ketones, particularly those with electron-donating groups or significant steric hindrance, can be poor electrophiles.[1]
-
Solution: The reaction is typically acid-catalyzed.[1] The addition of a catalytic amount of a Brønsted acid, such as glacial acetic acid or p-toluenesulfonic acid, can protonate the carbonyl oxygen, rendering the carbonyl carbon more susceptible to nucleophilic attack by the carbazate.[1][2] For particularly stubborn ketones, a Lewis acid catalyst (e.g., CeCl₃·7H₂O) may be effective.[1][3]
-
-
Reversible Reaction Equilibrium: The condensation reaction to form a hydrazone is reversible, with water as a byproduct.[4][5] An accumulation of water in the reaction medium can drive the equilibrium back towards the starting materials, a phenomenon explained by Le Chatelier's principle.
-
Solution: Implement a method for water removal. This is critical for maximizing yield. Common techniques include:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent like toluene or benzene physically removes water from the reaction as it forms.[6][7]
-
Dehydrating Agents: The addition of molecular sieves (3Å or 4Å) to the reaction mixture can effectively sequester water.[6][8] Anhydrous salts like MgSO₄ or Na₂SO₄ can also be used.[6]
-
-
-
Steric Hindrance: Highly substituted ketones or bulky carbazates can slow down the reaction rate significantly due to steric impediment.[1][4][9]
-
Poor Reagent Quality: Impurities in either the ketone or the tert-butyl carbazate can interfere with the reaction.[4] tert-Butyl carbazate can degrade over time, especially if not stored properly.
-
Solution: Ensure the purity of your starting materials. If necessary, purify the ketone via distillation or recrystallization. Use fresh, high-purity tert-butyl carbazate.[1]
-
Problem 2: Formation of Azine Byproduct
The formation of an azine, where the initially formed hydrazone reacts with a second molecule of the ketone, is a common side reaction that can significantly reduce the yield of the desired product.[1][4]
Possible Causes & Recommended Actions:
-
Incorrect Stoichiometry: Using an excess of the ketone relative to the tert-butyl carbazate can favor azine formation.[1]
-
Solution: Use a slight molar excess (e.g., 1.1 to 1.5 equivalents) of tert-butyl carbazate.[1] Additionally, adding the ketone slowly to the solution of the carbazate can help maintain a high local concentration of the hydrazine derivative, minimizing the chance for the intermediate hydrazone to react with another ketone molecule.[1]
-
-
High Reaction Temperature: Elevated temperatures can sometimes accelerate the rate of azine formation.[1]
-
Solution: Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor by TLC to find the optimal balance.
-
Problem 3: The Product is an Oil and Fails to Crystallize
While many N-Boc-hydrazones are crystalline solids, some may form as oils, complicating purification.[2]
Possible Causes & Recommended Actions:
-
Residual Solvent: Trace amounts of the reaction solvent can prevent crystallization.
-
Solution: Ensure all solvent is removed under high vacuum. Gentle heating on a rotary evaporator may be necessary.
-
-
Impurities: The presence of unreacted starting materials or byproducts can inhibit crystal lattice formation.
-
Solution: If direct crystallization fails, purification by column chromatography is the next logical step.[4] A silica gel column using a gradient of ethyl acetate in hexanes is a common choice. For acid-sensitive products, using silica gel treated with a base like triethylamine (e.g., ~1% in the eluent) or using basic alumina can be beneficial.[4]
-
-
Inherent Product Nature: Some hydrazones are intrinsically oils or low-melting solids at room temperature.
-
Solution: After chromatographic purification, verify the purity using spectroscopic methods like NMR and Mass Spectrometry.[4] If the product is indeed an oil, it can be used directly in the next step if it is sufficiently pure.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader, more general questions regarding the condensation of tert-butyl carbazate with ketones.
Q1: What is the optimal pH for this reaction? The reaction is generally carried out under mildly acidic conditions (pH 4-6).[4] This is a delicate balance. A highly acidic environment (low pH) will protonate the nitrogen of the tert-butyl carbazate, rendering it non-nucleophilic and stopping the reaction. A neutral or basic medium may not be sufficient to activate the ketone's carbonyl group.[1] A catalytic amount of a weak acid like acetic acid is usually sufficient to achieve the optimal pH range.[2][4]
Q2: How should I monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most common and effective method.[2][4] Spot the reaction mixture alongside the starting ketone and tert-butyl carbazate on a TLC plate. The reaction is complete when the starting material spots have disappeared and a new, single spot for the product has appeared.[4] A potassium permanganate stain can be used for visualization if the compounds are not UV-active.[4]
Q3: Which solvent is best for this reaction? Protic solvents like ethanol or methanol are commonly used and are often effective.[1][2] They are good at solvating the reagents and intermediates. For less reactive ketones or when water removal is critical, using a solvent like toluene in conjunction with a Dean-Stark apparatus is a superior choice.[6]
Q4: How do I purify the final N-Boc-hydrazone product? If the product precipitates from the reaction mixture upon cooling, it can often be purified by simple filtration and washing with a cold solvent (like cold ethanol or hexanes) to remove soluble impurities.[4] If it remains in solution or is impure, recrystallization from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexanes) is a good option.[4] For non-crystalline products or difficult-to-separate mixtures, column chromatography on silica gel is the most reliable method.[4]
Data & Protocols
Table 1: Comparison of Water Removal Techniques
| Technique | Apparatus | Solvents | Advantages | Disadvantages |
| Azeotropic Distillation | Dean-Stark Trap[7] | Toluene, Benzene, Heptane | Highly efficient for complete water removal; drives equilibrium effectively. | Requires higher temperatures; not suitable for heat-sensitive compounds. |
| Molecular Sieves | Standard Glassware | Ethanol, Methanol, DCM, THF | Simple to implement; can be used at various temperatures. | Can be costly; must be properly activated (dried) before use.[8] |
| Anhydrous Salts | Standard Glassware | Various | Inexpensive and readily available. | Less efficient than other methods; can sometimes complicate workup. |
Diagram 1: Reaction Mechanism
The condensation is an acid-catalyzed nucleophilic addition-elimination reaction.
Caption: Acid-catalyzed formation of an N-Boc-hydrazone.
Experimental Protocol: General Procedure for N-Boc-Hydrazone Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ketone (1.0 eq).
-
Reagents: Add a suitable solvent (e.g., ethanol or toluene, approx. 5-10 mL per mmol of ketone). To this solution, add tert-butyl carbazate (1.1 eq).
-
Catalyst: For less reactive ketones, add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) or p-toluenesulfonic acid (0.05 eq).
-
Water Removal (if using toluene): If using toluene, equip the flask with a Dean-Stark trap filled with toluene before attaching the condenser.
-
Reaction: Stir the mixture at room temperature or heat to reflux. The optimal temperature and time will depend on the reactivity of the ketone.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent) until the starting ketone is consumed (typically 1-24 hours).[2]
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product crystallizes, collect the solid by vacuum filtration, wash it with a small amount of cold solvent, and dry it under vacuum.[4]
-
If no solid forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude residue can be recrystallized from a suitable solvent.
-
Alternatively, purify the crude product by column chromatography on silica gel.
-
Diagram 2: Troubleshooting Decision Tree
A logical guide to diagnosing and solving yield issues.
Caption: Decision tree for troubleshooting low yield issues.
References
- BenchChem. (2025).
-
Carpino, L. A. (1973). t-BUTYL CARBAZATE. Organic Syntheses, Coll. Vol. 5, p.166. [Link]
-
Moody, C. J., & Rees, C. W. (2022). tert-Butyl Carbazate (N-Boc-Hydrazine). Molbank, 2022(4), M1482. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
-
Kaitner, B., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(63), 38481-38496. [Link]
- BenchChem. (2025). Application Notes and Protocols: Formation of Hydrazones from N'-tert-butyl(tert-butoxy)carbohydrazide with Aldehydes and Ketones.
- BenchChem. (2025).
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Bioorganic & medicinal chemistry, 16(18), 8564–8570. [Link]
-
Organ, M. G., et al. (2010). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. The Journal of organic chemistry, 75(1), 168–176. [Link]
-
Crisalli, P., & Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. The Journal of organic chemistry, 78(3), 1184–1189. [Link]
-
Martínez, R., et al. (2020). On the Use of CeCl3.7H2O as a Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones. Chem. Proc., 3, 82. [Link]
-
OperaChem. (2024). Imine formation-Typical procedures. [Link]
-
Master Organic Chemistry. (2022). Imines – Their Properties, Formation, Reactions, and Mechanisms. [Link]
-
Wikipedia. (n.d.). Dean–Stark apparatus. [Link]
-
Kondo, Y., et al. (2020). Scandium(III) triflate catalyzes a direct synthesis of N-unprotected ketimines from ketones in high yields with broad functional group tolerance. Organic Letters, 22(1), 120-123. [Link]
- BenchChem. (2025). troubleshooting low reactivity of N'-tert-butyl(tert-butoxy)carbohydrazide in organic reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. On the Use of CeCl3.7H2O as a Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Imine formation-Typical procedures - operachem [operachem.com]
- 7. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 8. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 9. Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
separating E/Z isomers of tert-butyl N-(butan-2-ylideneamino)carbamate
Topic: Separating E/Z Isomers of tert-Butyl N-(butan-2-ylideneamino)carbamate
Audience: Researchers, scientists, and drug development professionals.
Welcome to the technical support center for isomer separations. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the separation of E/Z isomers of tert-butyl N-(butan-2-ylideneamino)carbamate, a common intermediate in synthetic chemistry. As geometric isomers can exhibit different biological and chemical properties, their effective separation and characterization are crucial for drug development and quality control.[1] This resource is designed to explain the causality behind experimental choices and provide robust, self-validating protocols.
Diagram: E/Z Isomerism and Equilibrium
Caption: E/Z isomers of tert-butyl N-(butan-2-ylideneamino)carbamate in equilibrium.
Frequently Asked Questions (FAQs)
Q1: What are the E/Z isomers of tert-butyl N-(butan-2-ylideneamino)carbamate and why is their separation important?
The E/Z isomers of tert-butyl N-(butan-2-ylideneamino)carbamate are geometric isomers, or diastereomers, arising from restricted rotation around the carbon-nitrogen double bond (C=N) of the hydrazone moiety.[2][3]
-
E Isomer (from entgegen, German for "opposite"): The higher priority groups (based on Cahn-Ingold-Prelog rules) are on opposite sides of the C=N double bond. For this molecule, the tert-butoxycarbonylamino group and the ethyl group are on opposite sides. This configuration is generally less sterically hindered and therefore thermodynamically more stable.[4]
-
Z Isomer (from zusammen, German for "together"): The higher priority groups are on the same side of the C=N double bond. This configuration is often sterically hindered and less stable.
Separation is critical because isomers can have distinct pharmacological, toxicological, and pharmacokinetic properties.[1] Regulatory bodies like the FDA often require stereoisomers to be treated as separate chemical entities, necessitating their isolation and individual characterization.[1]
Q2: What factors influence the E/Z ratio during synthesis and can I control it?
The final E/Z ratio is a product of both kinetic and thermodynamic control. Hydrazone formation typically yields a mixture of isomers, with the more stable E isomer predominating.[5]
-
Reaction Conditions: The condensation reaction between tert-butyl carbazate and butan-2-one can be influenced by temperature, solvent polarity, and pH. Acid catalysis is common for imine formation and can affect the isomerization rate.
-
Steric and Electronic Effects: The bulky tert-butyl group introduces significant steric hindrance, strongly favoring the E isomer where it is positioned away from the butan-2-yl moiety. Intramolecular hydrogen bonding can stabilize the Z isomer in some acylhydrazone systems, although it is less likely to be a dominant factor in this specific molecule.[2][3][6]
-
Post-Synthesis Isomerization: The isomers can interconvert in solution, often accelerated by light (photochemical isomerization) or heat (thermal isomerization).[2] This means the ratio you observe immediately after synthesis may change during workup, purification, or storage.
Controlling the ratio to favor the Z-isomer is challenging. Most synthetic efforts will naturally produce the E-isomer as the major product.[4] Specific photochemical conditions could be employed to enrich the Z-isomer, but this often results in a photostationary state with a mixture of both.[4]
Q3: How do I characterize the individual E and Z isomers after separation?
Spectroscopic methods are essential for distinguishing between the isomers.
-
NMR Spectroscopy: This is the most powerful tool. Due to the different chemical environments, the ¹H and ¹³C NMR spectra will show distinct sets of signals for each isomer.[3][7] Key differences are often observed in the chemical shifts of the protons on the carbons alpha to the C=N bond (the methyl and ethyl groups). Nuclear Overhauser Effect (NOE) experiments can definitively establish the spatial relationship between protons to confirm the E or Z configuration.
-
Infrared (IR) Spectroscopy: While IR spectroscopy can confirm the presence of functional groups (C=N, C=O, N-H), the differences between E/Z isomers are often too subtle to be used for unambiguous identification.[7]
-
Chromatography: The retention time in HPLC or SFC is a key characteristic. Under a given set of conditions, each isomer will have a reproducible retention time, which can be used for identification and quantification once validated with a pure standard.
Troubleshooting Guide
Issue 1: My NMR spectrum shows a complex mixture of signals. How can I confirm the presence of E/Z isomers and determine the ratio?
A complex NMR spectrum is the primary indicator of an isomeric mixture.
Cause: The synthesis has produced both E and Z isomers, which are interconverting slowly on the NMR timescale, leading to separate signals for each.[8]
Solution:
-
Identify Paired Signals: Look for pairs of signals with the same multiplicity (e.g., two singlets for the tert-butyl group, two triplets for the -CH₃ of the ethyl group) that integrate to a consistent ratio.
-
Determine the Ratio: Integrate a pair of well-resolved, non-overlapping signals corresponding to the same functional group in both isomers (the tert-butyl singlet is often a good choice). The ratio of the integrals directly corresponds to the molar ratio of the isomers in the sample.
-
Use 2D NMR for Confirmation: A 2D NOESY or ROESY experiment can confirm the through-space proximity of protons. For the Z-isomer, you would expect to see a correlation between the N-H proton and the protons of the butan-2-yl group.
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can provide information on the dynamics of interconversion. At higher temperatures, the rate of interconversion may increase, leading to broadening and eventual coalescence of the paired signals.
Issue 2: I am struggling to separate the isomers using standard silica gel column chromatography.
This is a common challenge as E/Z isomers often have very similar polarities.
Cause: The small difference in the overall dipole moment and interaction with the silica stationary phase is insufficient for effective separation.
Solutions & Method Development Workflow:
Caption: Decision workflow for selecting a separation method.
-
Optimize Column Chromatography:
-
Solvent System: Use a less polar solvent system (e.g., dichloromethane/hexanes or toluene/ethyl acetate) to amplify small polarity differences.
-
Silver Nitrate Impregnated Silica: Silver ions can complex with the C=N double bond, often showing differential affinity for the two isomers, which can significantly improve separation.[9][10]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC offers much higher resolution than standard column chromatography.[10]
-
Normal-Phase: Use a silica or diol column with a mobile phase like hexane/isopropanol. This mode separates based on polarity differences.
-
Reversed-Phase: Use a C18 column with a mobile phase like acetonitrile/water or methanol/water. This separates based on differences in hydrophobicity.
-
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for separating stereoisomers due to its high efficiency and unique selectivity.[1][11] It often provides faster separations with less solvent waste compared to HPLC.[1]
Issue 3: My separated isomers are interconverting back into a mixture.
Cause: The energy barrier for E/Z isomerization is low enough to allow for thermal or photochemical equilibration at ambient conditions. The Z-isomer is particularly prone to converting back to the more stable E-isomer.
Solution:
-
Storage Conditions: Store pure isomers at low temperatures (e.g., -20°C) in the dark to minimize thermal and photochemical energy input.
-
Solvent Choice: Isomerization rates can be solvent-dependent.[12] Store samples as solids whenever possible. If a solution is necessary, use a non-polar, aprotic solvent and conduct stability studies to find the optimal one.
-
pH Control: Avoid acidic or basic conditions, as these can catalyze the isomerization process. Ensure solvents are neutral and free of acidic impurities.
-
Use Immediately: For applications where isomeric purity is critical, it is best to use the purified isomer immediately after separation.
Experimental Protocols
Protocol 1: Preparative Separation by Column Chromatography
This protocol provides a starting point for preparative separation. Optimization will be required based on TLC analysis.
-
Slurry Preparation: Prepare silica gel impregnated with 10% w/w silver nitrate (AgNO₃). Caution: AgNO₃ is corrosive and light-sensitive. Work in a fume hood with minimal light.
-
Column Packing: Pack a glass column with the prepared AgNO₃-silica using a suitable non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude E/Z mixture (e.g., 100 mg) in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Gently load the dried material onto the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes or toluene). Gradually increase the polarity by adding ethyl acetate (e.g., a gradient from 0% to 10% ethyl acetate).
-
Fraction Collection: Collect small fractions and analyze them by TLC or ¹H NMR to identify the pure isomers. The less polar isomer (typically Z) is expected to elute first.
Protocol 2: Analytical Method Development with Reversed-Phase HPLC
This protocol is for assessing purity and quantifying the E/Z ratio.
-
Instrumentation & Column:
-
HPLC system with a UV detector (e.g., monitoring at 254 nm).
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
-
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Gradient: Start with a linear gradient of 50% B to 95% B over 15 minutes. Hold at 95% B for 5 minutes.
-
-
Analysis: Inject the sample mixture. The two isomers should elute as separate peaks. The peak area can be used to determine the relative ratio. Optimize the gradient to achieve baseline resolution (Rs > 1.5) for accurate quantification.[10]
Table 1: Comparison of Chromatographic Starting Conditions
| Technique | Stationary Phase | Mobile Phase (Starting Point) | Key Advantage |
| Column Chromatography | AgNO₃-impregnated Silica Gel | Hexane/Ethyl Acetate Gradient | High capacity, low cost for preparative scale.[10] |
| Reversed-Phase HPLC | C18 (ODS) | Acetonitrile/Water Gradient | High resolution, excellent reproducibility for analytical work.[10] |
| Normal-Phase HPLC | Silica or Diol | Hexane/Isopropanol Gradient | Alternative selectivity based on polarity. |
| Supercritical Fluid (SFC) | 2-Ethylpyridine or Diol | CO₂ / Methanol Gradient | Fast, efficient, and green; ideal for isomer separations.[1][11] |
References
- US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google P
- New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach - PMC. (URL: )
- New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach - ResearchG
- tert-Butyl(2-oxo-2H-pyran-5-yl)
- Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC)
- Hydroxypyridyl Imines: Enhancing Chromatographic Separation and Stereochemical Analysis of Chiral Amines via Circular Dichroism - ResearchG
- Isolation of rotational isomers and developments derived there
- Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes - ACS Public
- tert-Butyl N-[(2R)
- Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: )
- Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - MDPI. (URL: )
-
Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[11]arene Stationary Phase | ACS Applied Materials & Interfaces. (URL: )
- Product Class 17: Hydrazones. (URL: )
- Chiral Chromatography: Separating Twins | Stereochemistry - Blogs@NTU. (URL: )
- E/Z ISOMERISM OF SOME DIFORMAMIDES - Revue Roumaine de Chimie -. (URL: )
- Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes | Request PDF - ResearchG
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (URL: )
- tert-Butyl N-(2-oxobut-3-yn-1-yl)
- A Spectroscopic Showdown: Distinguishing the E and Z Isomers of 3-Methyl-4-phenyl-3-buten-2 - Benchchem. (URL: )
- Why do ethyl [2-cyano-3-(n-butylamino)acryloyl]carbamate and its analogues stay as Z-isomers only ? - Arkivoc. (URL: )
- A Comparative Guide to the Chromatographic Separation of E/Z Isomers from Horner-Wadsworth-Emmons Reactions - Benchchem. (URL: )
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Stability & Purification of tert-Butyl N-(butan-2-ylideneamino)carbamate
Welcome to the Technical Support Center. As drug development and synthetic chemistry increasingly rely on protected hydrazine derivatives, handling acid-sensitive intermediates like tert-butyl N-(butan-2-ylideneamino)carbamate (the Boc-hydrazone of 2-butanone) requires precise chromatographic techniques.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to prevent the degradation of this compound during silica gel chromatography.
Troubleshooting FAQs
Q1: Why do I see low recovery yields and multiple spots on my TLC when purifying tert-butyl N-(butan-2-ylideneamino)carbamate on standard silica gel? A1: The issue stems from the inherent acidity of standard silica gel, which possesses surface silanol groups (Si-OH) with a pKa of approximately 4.5–5.5[1]. While the tert-butyloxycarbonyl (Boc) protecting group is generally stable to mild acids and typically requires strong acids (e.g., TFA or HCl) for thermal or chemical deprotection[2], the hydrazone linkage (C=N) is highly susceptible to acid-catalyzed hydrolysis. On the column, acidic silanol sites protonate the imine nitrogen, facilitating nucleophilic attack by residual water trapped in the silica[1]. This causality leads to the cleavage of the hydrazone bond, reverting your product back into its starting materials: 2-butanone and tert-butyl carbazate[3].
Q2: How can I prevent on-column hydrolysis and streaking? A2: You must deactivate the acidic silanol sites before they interact with your compound. The most reliable method is to basify your eluent by adding 0.5% to 1% (v/v) of a tertiary amine, such as triethylamine (TEA), to your mobile phase (e.g., Hexane/Ethyl Acetate)[1]. Pre-equilibrating the column with this TEA-spiked solvent neutralizes the silica gel, ensuring the hydrazone remains intact during its residence time[4]. Alternatively, switching the stationary phase to neutral or basic alumina circumvents the acidity issue entirely[4].
Q3: How can I verify if degradation is happening on the column versus during the upstream reaction? A3: Employ a 2D-TLC (Two-Dimensional Thin Layer Chromatography) self-validating system. Spot your crude mixture in one corner of a square silica TLC plate. Run it in your standard (non-basified) solvent. Let the plate dry completely, rotate it 90 degrees, and run it again in the same solvent.
-
Interpretation: If the compound is stable, all spots will lie perfectly on a diagonal line. If tert-butyl N-(butan-2-ylideneamino)carbamate is degrading on the silica, you will see off-diagonal spots (representing 2-butanone and tert-butyl carbazate) forming during the second run.
Q4: If I use TEA to deactivate the silica, how do I remove the residual amine from my purified product? A4: TEA often co-elutes and remains as a freebase or salt after rotary evaporation. To remove it, dissolve your purified concentrated fractions in a lipophilic organic solvent (like dichloromethane or diethyl ether) and perform a quick wash with saturated aqueous sodium bicarbonate or water[5]. Because tert-butyl N-(butan-2-ylideneamino)carbamate is highly lipophilic, it will remain in the organic layer while the water-soluble TEA is extracted. High-vacuum distillation can also pull off residual freebase TEA[5].
Mechanistic and Workflow Diagrams
Mechanism of acid-catalyzed hydrolysis of Boc-hydrazones on standard silica gel.
Workflow for the amine-deactivated flash chromatography of acid-sensitive hydrazones.
Quantitative Data: Stationary Phase Comparison
The following table summarizes the expected stability and recovery yields of tert-butyl N-(butan-2-ylideneamino)carbamate across different chromatographic conditions.
| Stationary Phase | Eluent Additive | Hydrazone Stability | Average Recovery Yield | Notes |
| Standard Silica Gel (60 Å) | None | Poor (Hydrolysis) | < 40% | Severe tailing; cleavage to tert-butyl carbazate[3]. |
| Standard Silica Gel (60 Å) | 1% Triethylamine (TEA) | Excellent | > 85% | Sharp peaks; requires post-column TEA removal[5]. |
| Basic Alumina | None | Good | 75 - 80% | Slower flow rates; different retention factors (Rf)[4]. |
| Neutral Alumina | None | Moderate-Good | 70 - 75% | Good alternative if TEA is strictly prohibited[4]. |
Validated Experimental Protocol: Amine-Deactivated Flash Chromatography
To ensure maximum scientific integrity and reproducibility, follow this step-by-step methodology for the purification of tert-butyl N-(butan-2-ylideneamino)carbamate.
Step 1: Eluent Preparation Prepare the desired mobile phase based on your TLC optimization (e.g., 90:10 Hexane:Ethyl Acetate). Add 1% (v/v) Triethylamine (TEA) to the bulk solvent and mix thoroughly[1]. Note: Ensure your TLC plates are also run in this basified mixture to get accurate Rf values.
Step 2: Column Packing and Neutralization Slurry the standard silica gel with the TEA-basified eluent. Pour the slurry into the glass column and allow it to settle under light air pressure. Run at least 2 to 3 column volumes (CV) of the basified eluent through the bed. This step is critical to fully neutralize the acidic silanol groups before the compound is introduced[4].
Step 3: Sample Loading Dissolve the crude tert-butyl N-(butan-2-ylideneamino)carbamate in a minimum volume of the basified eluent (or a slightly stronger solvent like DCM if solubility is poor). Apply the sample evenly to the top of the silica bed.
Step 4: Flash Elution Run the column using positive pressure (flash chromatography) to minimize the residence time of the compound on the stationary phase. Collect fractions and monitor via TLC.
Step 5: Post-Column Washing (Self-Validating Step) Combine the product-containing fractions and concentrate them under reduced pressure. To remove the co-eluted TEA, dissolve the resulting residue in diethyl ether or ethyl acetate. Wash the organic layer once with saturated aqueous NaHCO₃, followed by a brine wash[5]. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure, intact Boc-hydrazone.
References
-
Title : Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Source : PMC - NIH URL :[Link]
-
Title : Triethylammonium after flash chromatography Source : r/Chempros - Reddit URL : [Link]
-
Title : When basification of silica gel is required, before using Column chromatography? Source : ResearchGate URL :[Link]
Sources
Technical Support Center: Troubleshooting Low Conversion in Boc-Hydrazone Oxidation Workflows
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing stalled kinetics, low yields, or complex side reactions during the oxidation of N-Boc hydrazones.
Because free hydrazones are notoriously prone to hydrolytic degradation and azine dimerization, researchers typically synthesize and store the stable N-Boc hydrazone intermediate. Depending on your synthetic goal, this intermediate undergoes either a deprotection-oxidation sequence to yield high-energy diazo compounds , or a direct transition-metal-catalyzed oxidative transformation (e.g., C-H acylation or azobenzene formation). Understanding the mechanistic causality behind each reagent choice is critical for resolving low conversion.
Mechanistic Pathways & Troubleshooting Workflows
The following diagrams map the divergent reaction pathways for Boc-hydrazones and provide a logical decision tree for diagnosing low conversion.
Mechanistic pathways for Boc-hydrazone oxidation and derivatization.
Decision tree for diagnosing and resolving low conversion in hydrazone oxidation.
Frequently Asked Questions (FAQs)
Q: My conversion from N-Boc hydrazone to the diazo compound is stalled at 20%. What is the most likely cause?
A: If you are utilizing a one-pot deprotection/aerobic oxidation sequence, the most common cause of stalled conversion is the poor solubility of the copper oxidant or a lack of a Brønsted base. In the
Q: I am attempting a direct Pd-catalyzed C-H acylation of an N-Boc hydrazone, but I only recover starting material. Why did the oxidation fail?
A: Direct oxidative coupling requires a highly specific oxidant to turn over the palladium catalytic cycle and facilitate the rapid conversion of the acylated hydrazone intermediate. Tert-butyl hydroperoxide (TBHP) is the optimal oxidant for this transformation. Alternative oxidants such as
Q: When oxidizing N-Boc diaryl hydrazines to azobenzenes using NBS/pyridine, I am observing a complex mixture of masses in LC-MS. How do I prevent this?
A: N-Boc diaryl hydrazines can be directly oxidized with NBS/pyridine in
Q: How can I analytically distinguish between a failed oxidation and unwanted azine dimerization?
A: Rely on self-validating analytical checks. Diazo compounds exhibit a strong, distinct IR stretch at ~2030–2080 cm⁻¹. Azines (
Quantitative Troubleshooting Metrics
Use the following table to benchmark your chosen oxidation system against known failure modes and targeted resolution strategies.
| Oxidation System | Target Product | Common Failure Mode | Diagnostic Metric | Resolution Strategy |
| Diazo Compound | Catalyst precipitation | Blue solid forms; no | Add 0.5% v/v pyridine to solubilize Cu as | |
| 1,2-Diacylbenzene | Stalled C-H acylation | Unreacted N-Boc hydrazone | Ensure 3.0 equiv TBHP; other oxidants ( | |
| NBS / Pyridine | Azobenzene | Ring bromination | M+79/81 peaks in LC-MS | Avoid highly electron-donating groups (e.g., -OMe) on the aryl ring[3]. |
| Diazo Compound | Surface passivation | Reaction stalls at <50% | Use a large excess (10+ equiv) of freshly activated |
Self-Validating Experimental Protocols
To ensure scientific integrity, do not execute steps blindly. The following protocols are designed as self-validating systems, embedding analytical checkpoints to confirm causality at each stage.
Protocol A: One-Pot Synthesis of Diazo Compounds via Aerobic Oxidation
Objective: Convert a purified N-Boc hydrazone to a diazo compound while avoiding the isolation of the highly unstable free hydrazone.
-
Deprotection: Dissolve the N-Boc hydrazone (0.5 mmol) in anhydrous
(2.0 mL). Add trifluoroacetic acid (TFA, 10.0 equiv) dropwise at 0 °C. -
Validation Check 1 (Deprotection): Stir for 2 hours. Monitor by TLC (UV/Ninhydrin). The starting material should completely disappear, yielding a highly polar baseline spot corresponding to the hydrazinium trifluoroacetate salt.
-
Neutralization & Catalyst Preparation: Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve the crude salt in
(2.2 mL). Add a solution of 0.5% pyridine in to neutralize the salt and act as the ligand/base. Add (10 mol%)[4]. -
Aerobic Oxidation: Flush the reaction vessel with
gas and maintain an atmosphere using a double-layered balloon[4]. Stir vigorously (600 rpm) at 23 °C for 1 hour[4]. -
Validation Check 2 (Oxidation): The solution should transition from blue/green to a distinct color (often deep red, orange, or yellow) characteristic of the diazo compound. IR spectroscopy of a crude aliquot must reveal a strong diazo stretch at ~2030–2080 cm⁻¹.
-
Workup: Filter the crude mixture through a short pipet of silica gel (0.9 cm diameter, 5 cm height) to remove the copper catalyst[4]. Concentrate carefully. (Safety Note: Do not heat diazo compounds excessively during concentration).
Protocol B: Direct Pd-Catalyzed C-H Acylation of N-Boc Hydrazones
Objective: Synthesize 1,2-diacylbenzenes directly from acetophenone N-Boc hydrazones via oxidative coupling with aldehydes.
-
Setup: In a sealed reaction tube, combine the N-Boc hydrazone (0.5 mmol), the target aldehyde (2.0 equiv), and
(10 mol%) in 1,2-dichloroethane (DCE, 3.0 mL)[2]. -
Oxidant Addition: Add tert-butyl hydroperoxide (TBHP, 5.0-6.0 M in decane, 3.0 equiv). Causality Note: TBHP is strictly required to drive the final oxidative conversion of the acylated hydrazone intermediate into the 1,2-diacylbenzene[2].
-
Reaction: Heat the mixture to 70 °C for 10 hours[2].
-
Validation Check: Analyze an aliquot via LC-MS. The mass of the starting N-Boc hydrazone should be fully consumed, replaced by the mass of the 1,2-diacylbenzene product.
-
Purification: Cool the reaction to room temperature, dilute with ethyl acetate, wash with brine, dry over
, and purify via flash chromatography.
References
-
Title: Copper-Catalyzed Oxidation of Hydrazones to Diazo Compounds Using Oxygen as the Terminal Oxidant Source: ACS Catalysis URL: [Link]
-
Title: Copper-catalyzed Oxidation of Hydrazones to Diazo Compounds Using Oxygen as Terminal Oxidant (Supporting Information / Protocols) Source: doi.org URL: [Link]
-
Title: Pd(II)-catalyzed direct C–H acylation of N-Boc hydrazones with aldehydes: one-pot synthesis of 1,2-diacylbenzenes Source: SciSpace / Chemical Communications URL: [Link]
-
Title: Novel Route to Azobenzenes via Pd-Catalyzed Coupling Reactions of Aryl Hydrazides with Aryl Halides, Followed by Direct Oxidations Source: Organic Letters - ACS Publications URL: [Link]
Sources
Technical Support Center: Purification of tert-Butyl N-(butan-2-ylideneamino)carbamate by Recrystallization
Section 1: Understanding the Molecule - The Key to Solvent Selection
The rational selection of a recrystallization solvent begins with a structural analysis of the target compound, tert-butyl N-(butan-2-ylideneamino)carbamate.
-
tert-Butyl (Boc) Group: This is a large, non-polar, and lipophilic group. It significantly decreases the molecule's solubility in polar solvents like water and increases its affinity for non-polar to moderately polar organic solvents.
-
Alkyl Chain (butan-2-ylidene): This hydrocarbon portion further contributes to the non-polar character of the molecule.
-
Hydrazone Moiety (-C=N-NH-): This is the most polar part of the molecule. The N-H bond allows for hydrogen bond donation, and the nitrogen lone pairs can act as hydrogen bond acceptors. This functional group imparts a degree of polarity and can interact with protic or polar aprotic solvents.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the recrystallization of N-Boc protected hydrazones.
Q1: I have my crude product. Which solvent should I try first for recrystallization?
A1: A systematic screening process is the most effective approach. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Recommended Starting Solvents: Based on structurally similar compounds, begin screening with:
-
Screening Procedure: Place ~20-30 mg of your crude material in a small test tube. Add the chosen solvent dropwise at room temperature. If it dissolves immediately, the solvent is too good and will result in poor recovery. If it remains largely insoluble, heat the mixture gently. If it dissolves upon heating, it is a promising candidate.
Q2: My compound separated from the solution as a liquid instead of solid crystals. What is "oiling out" and how can I prevent it?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the compound is impure or the boiling point of the solvent is too high.[4]
-
Causality: The compound's melting point is depressed by impurities, making it a low-melting solid or oil. When the saturated solution is cooled, it reaches a point of supersaturation while the temperature is still high enough for the compound to be in a liquid state.
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (5-10% more) of the hot solvent to slightly decrease the saturation point.
-
Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool can help. Avoid immediately placing the hot flask on a cold surface or in an ice bath.[4]
-
Lower the Solvent Boiling Point: Consider switching to a lower-boiling point solvent or use a mixed-solvent system where the overall boiling point is lower.
-
Pre-purification: If oiling persists, the impurity level may be too high. Consider a preliminary purification by flash column chromatography before attempting recrystallization.
-
Q3: My solution cooled down, but no crystals have formed. What should I do to induce crystallization?
A3: A clear, cold solution that fails to produce crystals is supersaturated. The energy barrier for nucleation has not been overcome.
-
Methods to Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites.
-
Seeding: If you have a small crystal of the pure compound, add it to the cold solution. A seed crystal acts as a template for crystal growth. A patent for crystallizing oily Boc-protected amino acids highlights the utility of seeding.[5]
-
Reduce Solvent Volume: This is the most common reason for crystallization failure.[4] You may have used too much solvent. Gently heat the solution and evaporate a portion of the solvent using a stream of nitrogen or a rotary evaporator, then attempt to cool again.
-
Deep Cooling: Place the flask in a colder environment, such as a -20 °C freezer, for an extended period.
-
Q4: How do I correctly use a mixed-solvent system for this compound?
A4: A mixed-solvent system is ideal for compounds that are too soluble in one solvent and insoluble in another. A hexane/ethyl acetate system is a promising choice for similar molecules.[2][6]
-
Procedure:
-
Dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., ethyl acetate), in which the compound is very soluble.
-
While the solution is still hot, add the "poor" or "anti-solvent" (e.g., hexane), in which the compound is insoluble, dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly. The gradual change in solvent polarity will promote the formation of pure crystals.
-
Q5: Are there any stability concerns with tert-butyl N-(butan-2-ylideneamino)carbamate during heating?
A5: Yes. Two potential concerns exist:
-
Boc Group Lability: The tert-butoxycarbonyl (Boc) group is known to be labile under acidic conditions and can also be thermally unstable with prolonged heating at high temperatures.[7] It is advisable to avoid very high-boiling solvents and extended reflux times.
-
Hydrazone Hydrolysis: Hydrazones can be susceptible to hydrolysis back to their constituent ketone and hydrazine, especially in the presence of water and acid.[2] Using anhydrous solvents is recommended for best results.
Section 3: Experimental Protocols
Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Single Solvent Recrystallization (Example: Heptane)
-
Dissolution: Place the crude tert-butyl N-(butan-2-ylideneamino)carbamate in an appropriately sized Erlenmeyer flask equipped with a stir bar. Add a small portion of heptane and heat the mixture to a gentle reflux with stirring.
-
Achieve Saturation: Continue adding heptane in small portions until the solid has just completely dissolved. Note that adding a large excess of solvent will significantly reduce your final yield.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, you may place it in an ice-water bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold heptane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a mild temperature (e.g., 30-40 °C) until a constant weight is achieved.
Protocol 2: Mixed Solvent Recrystallization (Example: Ethyl Acetate/Hexane)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum required amount of hot ethyl acetate.
-
Induce Saturation: While keeping the solution hot, add hexane dropwise with swirling until a persistent cloudiness is observed.
-
Clarification: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and render the solution clear again.
-
Crystallization: Remove the flask from heat, cover, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation & Drying: Follow steps 5-7 from Protocol 1, washing the crystals with a cold ethyl acetate/hexane mixture (using the same approximate ratio).
Section 4: Data and Workflow Visualization
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Solvent Type |
| n-Hexane | 69 | 0.1 | Non-polar Aliphatic |
| Heptane | 98 | 0.1 | Non-polar Aliphatic |
| Toluene | 111 | 2.4 | Non-polar Aromatic |
| Dichloromethane | 40 | 3.1 | Polar Aprotic |
| Ethyl Acetate | 77 | 4.4 | Polar Aprotic |
| Acetonitrile | 82 | 5.8 | Polar Aprotic |
| Isopropanol | 82 | 3.9 | Polar Protic |
| Ethanol | 78 | 4.3 | Polar Protic |
| Methanol | 65 | 5.1 | Polar Protic |
| Water | 100 | 10.2 | Polar Protic |
Diagrams
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Generation of Diazoalkanes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for diazoalkane generation. This resource is designed to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions for professionals working with these highly versatile yet hazardous reagents. Our goal is to empower you to conduct your experiments safely and efficiently by understanding the underlying chemistry and mitigating potential side reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries and concerns regarding the synthesis and handling of diazoalkanes, particularly diazomethane.
Q1: What are the primary hazards associated with diazomethane, and how can they be mitigated?
A1: Diazomethane is a highly toxic, carcinogenic, and potentially explosive gas.[1][2][3] The primary hazards are inhalation toxicity and explosion.[4][5] Explosions can be triggered by contact with rough surfaces (like ground-glass joints), direct sunlight, strong artificial light, or certain chemicals like alkali metals.[4][6]
Mitigation Strategies:
-
Engineering Controls: Always work in a well-ventilated chemical fume hood.[4]
-
Specialized Glassware: Use glassware with fire-polished or Clear-Seal joints to avoid rough surfaces that can initiate detonation.[4][7]
-
In-Situ Generation: Whenever possible, generate and consume diazomethane in situ to avoid its isolation and storage.[8][9] Modern flow chemistry setups are particularly effective for this.[10][11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles or a face shield, a lab coat, and suitable gloves (butyl rubber or Viton are recommended for extended contact).[4][7]
Q2: Which precursor is best for generating diazomethane: Diazald® or an alternative?
A2: The choice of precursor depends on the scale of the reaction, safety considerations, and the specific application.
-
N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®): This is the most common precursor for laboratory-scale generation of diazomethane.[8][13] It is a stable solid but can be shock-sensitive and has a relatively low decomposition temperature (explodes at its melting point of 60°C).[8][14]
-
N-nitroso-β-methylaminoisobutyl methyl ketone (Liquizald™): This precursor is thermally more stable than Diazald®, with a higher onset temperature for decomposition (170°C).[14] It offers a safer alternative for larger-scale operations.
-
(Trimethylsilyl)diazomethane (TMS-diazomethane): This is a commercially available and safer alternative to generating diazomethane gas.[8][13] It is less prone to explosive decomposition but is a weaker nucleophile and highly toxic upon inhalation.[8]
-
Temozolomide (TMZ): A weighable, non-explosive solid that can generate the methyl diazonium cation under mild, aqueous conditions, serving as a surrogate for diazomethane in esterifications.[8]
Q3: What is the purpose of co-distilling diazomethane with a solvent like ether?
A3: Co-distillation with an inert, high-vapor-pressure solvent like diethyl ether serves two main purposes. First, it allows the volatile diazomethane to be safely transferred from the reaction vessel to a receiving flask. Second, it ensures the diazomethane remains in a dilute solution, which is significantly less prone to explosion than concentrated or pure diazomethane.[15] The ether solution can then be used directly in subsequent reactions.
Part 2: Troubleshooting Guides for Side Reactions
This section provides a systematic approach to identifying and resolving common side reactions encountered during the generation and use of diazoalkanes.
Issue 1: Low Yield of the Desired Product and Formation of Alcohols or Alkenes
Symptom: You are performing a reaction with a diazoalkane (e.g., methylation of a carboxylic acid), but the yield is low, and you observe byproducts corresponding to alcohol or alkene formation.
Root Cause Analysis: This issue often arises from the diazotization of primary aliphatic amines. The resulting aliphatic diazonium salts are highly unstable and readily decompose, even at low temperatures, to form carbocations.[16][17] These carbocations can then undergo substitution (reaction with water to form alcohols) or elimination (loss of a proton to form alkenes).[17]
Troubleshooting Workflow:
Caption: Workflow for addressing alcohol and alkene side products.
Corrective Actions:
-
Strict Temperature Control: The diazotization of primary amines should be carried out at low temperatures, typically between 0 and 10°C, to minimize the decomposition of the diazonium salt.[18]
-
In-Situ Generation and Consumption: Generate the diazoalkane in the presence of the substrate it is intended to react with. This allows the diazoalkane to be consumed as it is formed, reducing the concentration of the unstable diazonium intermediate.
-
Alternative Reagents: For methylations, consider using safer and more stable alternatives like (trimethylsilyl)diazomethane or dimethyl sulfate under appropriate conditions.[8]
Issue 2: Formation of Epoxides and Homologated Ketones
Symptom: When using diazomethane to methylate a compound containing a ketone or aldehyde, you observe the formation of epoxides or ketones with an additional methylene group.
Root Cause Analysis: Diazomethane can react with ketones and aldehydes in addition to its intended target. The reaction proceeds via methylene insertion, leading to the formation of an epoxide or a homologated ketone (a ketone with an extended carbon chain). Aldehydes are generally more reactive towards diazomethane than ketones.
Table 1: Reactivity of Carbonyls with Diazomethane
| Carbonyl Type | Relative Reactivity | Primary Side Products |
| Aldehyde | High | Epoxide, Homologated Ketone |
| Ketone | Moderate | Epoxide, Homologated Ketone |
| Carboxylic Acid | Very High | Methyl Ester |
Corrective Actions:
-
Control Stoichiometry: Use only a slight excess of diazomethane, and monitor the reaction closely to avoid prolonged exposure of the carbonyl-containing starting material or product to excess reagent.
-
Reaction Time: Minimize the reaction time. For many carboxylic acid methylations, the reaction is very rapid. Longer reaction times increase the likelihood of side reactions with less reactive functional groups.
-
Quenching: Once the primary reaction is complete, quench any excess diazomethane by adding a weak acid, such as acetic acid, which will convert it to methyl acetate.
Issue 3: Unexpected Rearrangement Products (e.g., Wolff Rearrangement)
Symptom: During the synthesis of α-diazoketones, you observe the formation of products derived from a ketene intermediate, such as esters or amides, depending on the solvent or nucleophiles present.
Root Cause Analysis: α-Diazoketones can undergo the Wolff rearrangement, especially when exposed to heat, light (photolysis), or certain metal catalysts (e.g., silver oxide).[19][20] This rearrangement involves the loss of N₂ to form a carbene, which then rearranges to a highly reactive ketene intermediate. This ketene will be trapped by any available nucleophile (e.g., water, alcohols, amines) to give the final product.
Mechanism of Wolff Rearrangement:
Caption: The Wolff Rearrangement pathway.
Corrective Actions:
-
Avoid Heat and Light: Conduct the synthesis and handling of α-diazoketones at low temperatures and protect the reaction from light.
-
Choice of Catalyst: Be mindful of the catalysts used. While some reactions require catalysts that can promote carbene formation, for the synthesis of the diazoketone itself, such conditions should be avoided.
-
Purification: If the diazoketone needs to be isolated, use purification methods that do not involve high temperatures, such as chromatography at low temperatures.
Part 3: Advanced Protocols and Safer Alternatives
Protocol: In-Situ Generation of Diazomethane using a Continuous Flow Reactor
Continuous flow chemistry offers a significantly safer method for generating and using diazomethane by keeping the instantaneous concentration of the hazardous reagent very low.[2][10][11]
Experimental Workflow:
Caption: Continuous flow setup for safe diazomethane generation and use.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a solution of the diazomethane precursor (e.g., Diazald®) in a suitable organic solvent (e.g., ether or toluene). Prepare a separate aqueous solution of a strong base (e.g., potassium hydroxide).
-
Pumping: Use two separate syringe pumps to deliver the precursor solution and the base solution into a T-mixer.
-
Generation: The mixed stream flows into a heated reactor coil where the base-mediated decomposition occurs, generating diazomethane.
-
Separation: The output from the reactor enters a gas-liquid separator.[1] A hydrophobic membrane allows the gaseous diazomethane to pass through while retaining the aqueous/organic liquid phase, which is directed to a waste container.
-
Reaction: The stream of gaseous diazomethane is then mixed with a third stream containing the substrate, pumped separately. This combined stream enters a second reactor coil (which can be heated or cooled as required) where the desired reaction takes place.
-
Collection: The product stream exits the second reactor and is collected for analysis and workup.
This method ensures that only small quantities of diazomethane are present at any given time, significantly enhancing safety.[1]
References
-
Stark, M. A., et al. (2016). A scalable and safe continuous flow procedure for in-line generation of diazomethane and its precursor MNU. Green Chemistry, 19(2), 438-443. [Link]
-
Sheeran, J. W., et al. (2021). Scalable On-Demand Production of Purified Diazomethane Suitable for Sensitive Catalytic Reactions. Organic Process Research & Development, 25(1), 105-112. [Link]
- Maas, G. (2009). New Syntheses of Diazo Compounds.
-
Mastronardi, F., et al. (2017). A scalable and safe continuous flow procedure for in-line generation of diazomethane and its precursor MNU. ResearchGate. [Link]
-
da Silva, F. C., et al. (2018). Traditional and New methods for the Preparation of Diazocarbonyl Compounds. Anais da Academia Brasileira de Ciências, 90(1 suppl 1), 859-889. [Link]
-
Dunn, J., et al. (2018). Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. ACS Central Science, 4(5), 625-631. [Link]
-
Reddit r/Chempros Discussion. (2022). Diazomethane and alternatives. [Link]
-
Joyce, R. J. (n.d.). Mass Spectral Identification of Artifacts Formed in Diazomethane Reactions. Restek. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
- Padwa, A. (Ed.). (2004). Product Class 21: Diazo Compounds. Science of Synthesis, 27, 885-1024.
- Google Patents. (n.d.).
-
SATHEE. (n.d.). Chemistry Diazotization Reaction. [Link]
-
IKONICS. (2018). Diazo Safety Data Sheet. [Link]
-
S.B. College, Ara. (n.d.). Treatment of primary amine with nitrous acid results in the formation of diazonium. [Link]
- Google Patents. (n.d.).
-
ACS Publications. (2024). Liquizald: Thermally Stable N-Nitrosamine Precursor for Diazomethane. [Link]
-
University of New Mexico. (n.d.). Diazomethane Standard Operating Procedure Template. Environmental Health & Safety. [Link]
-
Loba Chemie. (2016). DIAZO REAGENT A MSDS. [Link]
- Johansson, M. J., et al. (2018). A Base-Free, Low Temperature Click and Release Reaction for the In Situ Generation of Diazomethane.
-
Wikipedia. (n.d.). Diazo. [Link]
-
Reddit r/Chempros Discussion. (2023). Preparation of diazomethane from Diazald. [Link]
-
Semantic Scholar. (n.d.). Continuous synthesis and transformation of diazomethane. [Link]
-
Organic Syntheses. (n.d.). Diazomethane. [Link]
- De La Torre, A., et al. (2020). Non-stabilized diazoalkane synthesis via the oxidation of free hydrazones by iodosylbenzene and application in in situ MIRC cyclopropanation. Chemical Science, 11(26), 6753-6758.
-
Chemistry LibreTexts. (2023). 5: Carbene Reactions. [Link]
- Mykhailiuk, P. K. (2016). Fluorinated diazoalkanes – a versatile class of reagents for the synthesis of fluorinated compounds. Organic & Biomolecular Chemistry, 14(38), 8934-8948.
-
MSU Chemistry. (2013). Phenyldiazomethane SOP. [Link]
- Goliszewski, A., et al. (2024). Unlocking the reactivity of diazo compounds in red light with the use of photochemical tools. Chemical Science, 15(1), 115-122.
-
ResearchGate. (n.d.). Diazo Preparation via Dehydrogenation of Hydrazones with “Activated” DMSO. [Link]
-
University of Illinois. (n.d.). Diazomethane. Division of Research Safety. [Link]
- Bakthavachalam, R., et al. (2021). Reduction of the Diazo Functionality of α-Diazocarbonyl Compounds into a Methylene Group by NH3BH3 or NaBH4 Catalyzed by Au Nanoparticles. Molecules, 26(2), 444.
- Raines, R. T. (2017). Diazo Compounds: Versatile Tools for Chemical Biology. Israel Journal of Chemistry, 57(1-2), 136-143.
-
PubChem - NIH. (n.d.). Diazomethane. [Link]
-
Master Organic Chemistry. (2025). Diazomethane (CH2N2). [Link]
- Google Patents. (n.d.).
- Le-Dévédec, F., et al. (2017). Safe and Facile Access to Nonstabilized Diazoalkanes Using Continuous Flow Technology.
- Balayan, K., et al. (2024). Uncovering diverse reactivity of NHCs with diazoalkane: C–H activation, C=C bond formation, and access to N-heterocyclic methylenehydrazine. Dalton Transactions, 53(42), 18635-18644.
-
Quora. (2020). Most diazo coupling reactions do not work well in acidic solutions. Why? Explain. [Link]
- Goliszewski, A., & Gryko, D. (2022). Unlocking novel reaction pathways of diazoalkanes with visible light. Chemical Society Reviews, 51(1), 265-276.
Sources
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- 4. ehs.unm.edu [ehs.unm.edu]
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- 6. Diazomethane | CH2N2 | CID 9550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Diazomethane | Division of Research Safety | Illinois [drs.illinois.edu]
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- 10. A scalable and safe continuous flow procedure for in-line generation of diazomethane and its precursor MNU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Storage and Handling of Moisture-Sensitive Hydrazones
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of moisture-sensitive hydrazone compounds. Hydrazones are invaluable synthetic intermediates, but their susceptibility to hydrolysis necessitates stringent storage and handling protocols. This resource provides in-depth, field-proven insights to mitigate degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the storage of moisture-sensitive hydrazones.
Q1: Why are hydrazones considered moisture-sensitive?
Hydrazones are susceptible to hydrolysis, a chemical reaction where the carbon-nitrogen double bond (C=N) is cleaved by water.[1][2] This reaction is reversible and often catalyzed by acid, breaking the hydrazone down into its original carbonyl (aldehyde or ketone) and hydrazine components.[2][3][4] This degradation compromises the purity and reactivity of the compound, leading to failed reactions and impure products. Alkyl hydrazones can be 100 to 1000 times more sensitive to hydrolysis than analogous oximes.[1]
Q2: What are the ideal storage conditions for a newly received hydrazone?
Upon receipt, moisture-sensitive hydrazones should be stored in a cool, dry, and dark environment. The most critical factor is the exclusion of atmospheric moisture.[5][6] For optimal long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended.[7][8][9]
Q3: Is refrigeration or freezing always necessary?
While cool temperatures (2-8°C) are generally beneficial for slowing degradation, the primary concern is moisture.[10] Storing a poorly sealed container in a refrigerator can be detrimental, as temperature cycling can cause moisture to condense inside the container. If refrigeration is required, ensure the container is hermetically sealed and allow it to warm to room temperature before opening to prevent condensation.[11]
Q4: How can I tell if my hydrazone sample has degraded?
Degradation can manifest in several ways:
-
Physical Changes: The most obvious sign is a change in the physical state of the solid, such as clumping, caking, or becoming sticky, which indicates water absorption.[6][12]
-
Analytical Inconsistencies: Inconsistent reaction yields or the appearance of unexpected byproducts are strong indicators of a compromised starting material.[13]
-
Spectroscopic Evidence: Thin Layer Chromatography (TLC) can reveal impurities, often showing a spot corresponding to the parent aldehyde or ketone.[13][14] NMR or IR spectroscopy can also confirm the presence of the carbonyl starting material.
Q5: What is the best way to store a hydrazone that will be used frequently?
For frequently accessed hydrazones, it is advisable to aliquot the bulk material into smaller, single-use vials under an inert atmosphere. This practice minimizes the exposure of the entire stock to ambient conditions during each use. Each vial should be sealed tightly, potentially with parafilm as an extra precaution, and stored in a desiccator.[7]
Troubleshooting Guide: Common Experimental Issues
This guide links common experimental failures to potential issues with hydrazone storage and provides actionable solutions.
| Problem Encountered | Probable Cause Related to Storage | Troubleshooting Steps & Solutions |
| Low or No Yield in Subsequent Reaction | The hydrazone has hydrolyzed back to its parent carbonyl and hydrazine due to moisture exposure.[1][4] The carbonyl starting material will not participate in the desired reaction. | 1. Verify Integrity: Before use, run a quick TLC of the hydrazone. The presence of a spot matching the Rf of the original aldehyde/ketone confirms hydrolysis.[13] 2. Implement Inert Atmosphere: Handle the compound in a glove box or under a stream of inert gas (nitrogen or argon) to prevent further moisture contact.[15][16] 3. Use Desiccants: Store the primary container within a desiccator containing an active drying agent like silica gel or molecular sieves.[6][17][18] |
| Inconsistent or Non-Reproducible Results | The degree of hydrazone degradation varies between experiments due to inconsistent handling and exposure to the atmosphere. | 1. Standardize Handling Protocol: Develop and adhere to a strict SOP for handling the hydrazone. This includes minimizing the time the container is open and always flushing with inert gas before sealing. 2. Aliquot the Reagent: Divide the bulk reagent into smaller, single-use quantities to ensure that the main stock is not repeatedly exposed to air. |
| Physical Change in Compound (Clumping, Discoloration) | The compound is hygroscopic and has absorbed a significant amount of water from the atmosphere.[5][6] This can alter its physical properties and reactivity. | 1. Assess Severity: Minor clumping might be resolved by drying the material under a high vacuum for several hours (ensure the compound is not volatile). 2. Consider Purification: If significant degradation is suspected, recrystallization from an appropriate anhydrous solvent may be necessary.[14] 3. Prevent Recurrence: Immediately transfer the dried material to a new, dry container under inert gas and store it in a desiccator.[17] |
| Formation of Unexpected Side Products | Aside from hydrolysis, prolonged or improper storage can lead to other degradation pathways, such as oxidation.[19] The resulting impurities can lead to side reactions. | 1. Characterize Impurities: Use analytical techniques (e.g., LC-MS, NMR) to identify the structure of the side products, which can provide clues about the degradation pathway. 2. Store Under Inert Gas: An inert atmosphere not only displaces moisture but also oxygen, preventing oxidative degradation.[8][20] 3. Store in the Dark: Protect the compound from light by using amber vials or storing it in a dark cabinet to prevent photochemical reactions.[10][21] |
Diagrams: Workflows and Mechanisms
Visual aids to clarify experimental logic and chemical principles.
Hydrolysis of Hydrazones
The diagram below illustrates the acid-catalyzed hydrolysis mechanism, the primary degradation pathway for moisture-sensitive hydrazones.[3][22]
Caption: Mechanism of acid-catalyzed hydrazone hydrolysis.
Decision Workflow for Handling
This flowchart provides a logical sequence for the proper storage and handling of a newly received moisture-sensitive hydrazone.
Sources
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- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. tutorchase.com [tutorchase.com]
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- 10. apolloscientific.co.uk [apolloscientific.co.uk]
- 11. reddit.com [reddit.com]
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- 17. What Is Desiccant and the Many Uses for It | Super-Dry [superdrysystems.com]
- 18. jalonzeolite.com [jalonzeolite.com]
- 19. Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 21. Evolve's guide to storing lab chemicals safely [evolveltd.eu]
- 22. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: 1H NMR Characterization of tert-Butyl N-(butan-2-ylideneamino)carbamate
[1]
Executive Summary
Target Audience: Medicinal Chemists, Process Development Scientists, and Analytical Chemists.
This guide provides a technical analysis of the 1H NMR spectrum of tert-butyl N-(butan-2-ylideneamino)carbamate (also known as the Boc-hydrazone of 2-butanone). As a critical intermediate in the synthesis of functionalized hydrazines and a protecting group strategy for ketones, the accurate characterization of this compound is essential for assessing reaction conversion and isomeric purity.
This document moves beyond basic peak listing to offer a comparative analysis against starting materials, a mechanistic explanation of spectral features (including
Chemical Context & Synthesis
To understand the NMR spectrum, one must first understand the molecular assembly. The product is synthesized via the acid-catalyzed condensation of tert-butyl carbazate (Boc-hydrazine) and 2-butanone (methyl ethyl ketone, MEK).
Reaction Pathway
The reaction involves the nucleophilic attack of the hydrazine nitrogen on the ketone carbonyl, followed by dehydration.
Figure 1: Synthesis pathway and origin of stereochemical complexity.
Comparative Spectral Analysis
The "performance" of your synthesis is best evaluated by comparing the crude product spectrum against the starting materials. This section highlights the diagnostic shifts that confirm conversion.
Table 1: Comparative 1H NMR Data Profile (CDCl3, 400 MHz)
| Moiety | Proton Type | Reactant A (Boc-Carbazate) | Reactant B (2-Butanone) | Product (Boc-Hydrazone) | Diagnostic Change |
| Boc Group | -C(CH3)3 | 1.46 (s, 9H) | N/A | 1.50 - 1.55 (s, 9H) | Slight downfield shift; integral reference. |
| Imine Methyl | =C-CH3 | N/A | 2.13 (s, 3H) | 1.80 - 2.05 (s, 3H) | Upfield shift due to loss of C=O anisotropy; may appear as two peaks ( |
| Ethyl - CH2 | -CH2-CH3 | N/A | 2.43 (q, 2H) | 2.20 - 2.40 (q, 2H) | Slight shift; broadening may occur due to isomerism. |
| Ethyl - CH3 | -CH2-CH3 | N/A | 1.05 (t, 3H) | 1.05 - 1.15 (t, 3H) | Remains a triplet; minimal shift. |
| Hydrazine NH | -NH- | 6.30 - 6.70 (br s) | N/A | 7.50 - 8.50 (br s, 1H) | Critical: Significant downfield shift due to conjugation with C=N. |
| Amine NH2 | -NH2 | 3.80 (br s, 2H) | N/A | Absent | Disappearance confirms consumption of starting material. |
Key Diagnostic Features[2][3][4][5]
-
Disappearance of NH2: The broad singlet at ~3.8 ppm (Reactant A) must be absent.
-
Shift of the Methyl Singlet: The sharp singlet from 2-butanone (2.13 ppm) shifts upfield to ~1.8–2.0 ppm upon forming the hydrazone.
-
The "Boc" Anchor: The huge singlet at ~1.5 ppm serves as your internal integration standard (set to 9H).
Deep Dive: Isomerism
Unlike simple ketones, hydrazones exhibit geometric isomerism around the
-
E-Isomer (Anti): The Boc-amino group is trans to the larger ethyl group (sterically favored).
-
Z-Isomer (Syn): The Boc-amino group is cis to the ethyl group.
Impact on NMR: You will likely observe signal splitting or "shadow peaks" for the methyl and methylene protons.
-
Major Set: Corresponds to the thermodynamically stable
-isomer.[2] -
Minor Set: Corresponds to the
-isomer. -
Quantification: Integrate the major methyl singlet vs. the minor methyl singlet to determine the
ratio (typically >80:20).
Expert Insight: Do not purify to remove the "minor impurity" if it is the
-isomer. In solution, these isomers may interconvert (tautomerize) depending on solvent and pH.
Experimental Protocol: Self-Validating Analysis
Follow this protocol to ensure high-fidelity data acquisition and interpretation.
Step 1: Sample Preparation[2]
-
Solvent Choice: Use CDCl3 (Chloroform-d) for routine analysis. Use DMSO-d6 if the NH peak is too broad or if solubility is an issue.
-
Note: DMSO-d6 will shift the NH signal further downfield (often >9.0 ppm) due to hydrogen bonding.
-
-
Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent. High concentrations can cause viscosity broadening; low concentrations lose the minor isomer signals.
-
Filtration: Filter through a cotton plug to remove inorganic drying agents (e.g., MgSO4) that cause baseline noise.
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (ns): 16 (sufficient for the Boc group), but 64 scans are recommended to clearly resolve the minor
-isomer peaks. -
Relaxation Delay (d1): Set to
2.0 seconds. The Boc methyl protons have long T1 relaxation times; insufficient delay will affect integration accuracy.
Step 3: The "D2O Shake" Validation
To definitively assign the NH peak (which can vary in position):
-
Acquire the standard spectrum.
-
Add 1-2 drops of D2O (Deuterium Oxide) to the NMR tube.
-
Shake vigorously for 30 seconds and allow layers to separate.
-
Re-acquire the spectrum.[3]
-
Result: The broad singlet at ~7.5-8.5 ppm will disappear or significantly diminish (H/D exchange). The alkyl signals (Boc, Methyl, Ethyl) will remain unchanged.
-
Workflow Visualization
Figure 2: Decision tree for NMR analysis and reaction monitoring.
References
-
BenchChem. Application Notes and Protocols for Monitoring Tert-Butyl Carbazate Reactions. (2025).[1][4] Link
-
ChemicalBook. tert-Butyl carbazate (870-46-2) 1H NMR Spectrum.Link
-
Doc Brown's Chemistry. The H-1 NMR Spectrum of Butanone.Link
-
ResearchGate. E/Z Isomerism of Hydrazones: Synthesis and NMR Studies. (Various Authors).[5][4][6][7] Link
-
RSC Advances. Synthesis and Characterization of Boc-Hydrazone Derivatives. (Supporting Information). Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. Di-tert-butyl 2-benzoylhydrazine-1,1-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive FT-IR Characterization of C=N Bonds in Boc-Hydrazones: A Comparative Guide
Executive Summary
N-Boc hydrazones (
This guide objectively compares the FT-IR spectral signatures of Boc-hydrazones against alternative hydrazone derivatives and evaluates the efficacy of Attenuated Total Reflectance (ATR-FTIR) versus Transmission (KBr Pellet) sampling methodologies to ensure rigorous, self-validating analytical workflows.
Mechanistic Insights: The Electronic Environment of the C=N Bond
To accurately interpret an IR spectrum, one must understand the causality behind the vibrational frequencies. The exact position of the C=N stretching band is highly dependent on the electronic environment dictated by adjacent functional groups.
-
Unsubstituted Hydrazones (
): In standard hydrazones lacking an electron-withdrawing protecting group, the C=N stretching vibration typically manifests as a distinct band between 1590 cm⁻¹ and 1630 cm⁻¹[3]. -
N-Boc Hydrazones (
): The introduction of the Boc group fundamentally alters the molecule's electron density. The strongly electron-withdrawing carbamate moiety exerts an inductive effect on the adjacent nitrogen, which slightly shifts the electron density of the azomethine bond. Consequently, the C=N stretch in N-Boc hydrazones is typically observed at slightly higher wavenumbers, ranging from 1610 cm⁻¹ to 1660 cm⁻¹[1][4].
Furthermore, the carbamate group itself introduces two critical diagnostic peaks that must be mapped:
-
Carbamate C=O Stretch: A highly intense peak between 1680 cm⁻¹ and 1720 cm⁻¹. This peak must be carefully resolved from the adjacent C=N stretch to prevent mischaracterization[4].
-
Secondary N-H Stretch: A sharp band in the 3200–3300 cm⁻¹ region, confirming the presence of the mono-substituted amine[5].
Comparative IR Spectral Analysis
To facilitate accurate peak assignment and product verification, the following table summarizes the quantitative FT-IR data, comparing N-Boc hydrazones with unsubstituted and N-Cbz (benzyloxycarbonyl) protected alternatives.
| Functional Group | Unsubstituted Hydrazones | N-Boc Hydrazones | N-Cbz Hydrazones | Diagnostic Significance |
| C=N Stretch | 1590 – 1630 cm⁻¹ | 1610 – 1660 cm⁻¹ | 1605 – 1650 cm⁻¹ | Confirms successful azomethine formation. |
| C=O Stretch | N/A | 1680 – 1720 cm⁻¹ | 1690 – 1730 cm⁻¹ | Validates retention of the protecting group. |
| N-H Stretch | 3300 – 3400 cm⁻¹ (Broad, Primary) | 3200 – 3300 cm⁻¹ (Sharp, Secondary) | 3200 – 3300 cm⁻¹ (Sharp, Secondary) | Differentiates primary vs. secondary amine states. |
Analytical Methodologies: ATR-FTIR vs. KBr Transmission
The choice of sampling technique significantly impacts the spectral output, particularly for the high-frequency N-H stretching region.
-
ATR-FTIR (Attenuated Total Reflectance):
-
Performance: Ideal for rapid, non-destructive analysis of solid Boc-hydrazones without sample preparation.
-
Causality & Limitations: In ATR-FTIR, the depth of penetration (
) of the evanescent wave is directly proportional to the wavelength of the infrared radiation. Because high-wavenumber regions (like the 3200 cm⁻¹ N-H stretch) correspond to shorter wavelengths, the penetration depth is shallower. Consequently, N-H bands in ATR spectra often appear artificially thinner or weaker compared to transmission methods[6].
-
-
KBr Pellet (Transmission):
-
Performance: Provides high-resolution spectra with accurate relative peak intensities across the entire mid-IR range.
-
Causality & Limitations: Potassium bromide is highly hygroscopic. If the pellet absorbs atmospheric moisture during preparation, a broad O-H stretching band will appear around 3400 cm⁻¹, which can easily obscure the critical N-H stretch of the Boc-hydrazone[6].
-
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, the following step-by-step methodologies incorporate self-validating checks to prevent false-positive peak assignments.
Protocol 1: ATR-FTIR Analysis of Boc-Hydrazones
-
Background Validation: Ensure the ATR crystal (e.g., Diamond or ZnSe) is clean using isopropanol. Collect a background spectrum to validate a flat baseline and the absence of residual organic contamination.
-
Sample Application: Place 1–2 mg of the synthesized solid N-Boc hydrazone directly onto the center of the ATR crystal.
-
Compression: Lower the pressure anvil until the clutch clicks, ensuring intimate optical contact between the crystal and the sample. (Poor contact will result in low signal-to-noise ratios and missing C=N peaks).
-
Acquisition: Scan from 4000 to 400 cm⁻¹ (typically 16–32 scans at 4 cm⁻¹ resolution).
-
Correction: Apply an ATR correction algorithm in the spectrometer software to adjust for the wavelength-dependent penetration depth, which will normalize the N-H peak intensities at ~3200 cm⁻¹.
Protocol 2: KBr Pellet Preparation and Transmission Analysis
-
Desiccation: Ensure spectroscopic-grade KBr powder has been dried in an oven at 110°C for at least 24 hours to eliminate absorbed moisture.
-
Milling: In an agate mortar, thoroughly grind 1–2 mg of the N-Boc hydrazone with 100 mg of the dried KBr until a fine, homogeneous powder is achieved. Causality: Proper grinding reduces light scattering (the Christiansen effect), which can severely distort the baseline and peak shapes.
-
Pressing: Transfer the mixture to a die set and apply 10 tons of pressure under a vacuum for 2–3 minutes to form a transparent pellet.
-
Acquisition: Place the pellet in the transmission holder and scan from 4000 to 400 cm⁻¹.
-
Validation Check: Inspect the 3400 cm⁻¹ region. A massive, broad peak indicates moisture contamination during pressing, requiring the sample to be reprepared to accurately observe the 3200 cm⁻¹ N-H stretch.
Workflow and Logical Visualizations
Workflow for the synthesis and analytical FT-IR validation of N-Boc hydrazones.
Logical decision tree for assigning critical FT-IR peaks in N-Boc hydrazones.
References
-
Pd(II)-catalyzed direct C–H acylation of N-Boc hydrazones with aldehydes Source: SciSpace URL:[Link]
-
Michael addition of P-nucleophiles to azoalkenes provides simple access to phosphine oxides bearing an alkylhydrazone moiety Source: Frontiers in Chemistry URL:[Link]
-
Predictive biological activity of newly synthesized hydrazone compounds derived from indomethacin Source: Journal of Wildlife and Biodiversity URL:[Link]
-
Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases Source: NIH / PMC URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wildlife-biodiversity.com [wildlife-biodiversity.com]
- 4. scispace.com [scispace.com]
- 5. Frontiers | Michael addition of P-nucleophiles to azoalkenes provides simple access to phosphine oxides bearing an alkylhydrazone moiety [frontiersin.org]
- 6. Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
mass spectrometry fragmentation pattern of Boc-hydrazones
Executive Summary
In pharmaceutical synthesis and impurity profiling, Boc-hydrazones (tert-butyloxycarbonyl-protected hydrazones) serve as critical intermediates, particularly in the synthesis of nitrogen-containing heterocycles like indoles and pyrazoles. However, their thermolability and specific fragmentation pathways present unique challenges and opportunities in Mass Spectrometry (MS).
This guide objectively compares the MS fragmentation performance of Boc-hydrazones against standard alternatives (Free Hydrazones and DNPH derivatives). It provides a validated structural elucidation workflow, establishing the neutral loss of isobutene (56 Da) and CO₂ (44 Da) as the definitive diagnostic signature for Boc-hydrazone identification.
Mechanism of Action: The Boc Fragmentation Cascade
Understanding the causality of fragmentation is essential for accurate spectral interpretation. Unlike stable aromatic protecting groups, the Boc moiety undergoes a predictable, two-step cleavage under Collision-Induced Dissociation (CID).
The Fragmentation Pathway
-
Protonation: The process begins with Electrospray Ionization (ESI) generating the protonated molecular ion
. The proton typically localizes on the carbonyl oxygen or the hydrazone nitrogen, destabilizing the tert-butyl group. -
Isobutene Elimination (Primary Event): A proton transfer triggers the elimination of isobutene (2-methylpropene). This is often described as a McLafferty-like rearrangement or an E1-like elimination, resulting in a carbamic acid intermediate.
-
Diagnostic Shift:
[1]
-
-
Decarboxylation (Secondary Event): The unstable carbamic acid rapidly loses carbon dioxide to yield the protonated free hydrazone.
-
Diagnostic Shift:
(Cumulative from parent).
-
Visualization: Boc-Hydrazone Fragmentation Pathway
Figure 1: Step-wise fragmentation pathway of Boc-hydrazones under ESI-MS/MS conditions, highlighting the characteristic neutral losses.
Comparative Analysis: Boc-Hydrazones vs. Alternatives
In drug development, choosing the right derivative for tracking carbonyl impurities is crucial. The table below contrasts Boc-hydrazones with Free Hydrazones (unprotected) and DNPH derivatives (the analytical gold standard).
Performance Comparison Table
| Feature | Boc-Hydrazones | Free Hydrazones | DNPH Derivatives |
| Primary Utility | Synthetic Intermediate / Impurity | Final Product / Metabolite | Analytical Labeling (Carbonyls) |
| Ionization Mode | ESI (+) (Preferred) | ESI (+) | ESI (-) or APCI (-) |
| Diagnostic Neutral Loss | -56 Da (Isobutene) -100 Da (Boc group) | None (Loss of NH₃ or R-group) | -30 Da (NO), -46 Da (NO₂) |
| Low-Mass Marker Ions | m/z 57 (t-butyl cation) | Variable (structure dependent) | m/z 163, 182 |
| Spectral Complexity | Low: Clean, predictable transitions. | High: Unpredictable fragmentation. | Medium: Multiple nitro-group losses. |
| Stability | Labile: Decomposes at high source temp. | Stable. | Stable. |
Expert Insight: While DNPH is superior for quantifying trace carbonyls due to UV/Vis sensitivity, Boc-hydrazones provide superior structural confirmation for synthetic intermediates. The -56/-100 Da loss pattern is a self-validating "fingerprint" that free hydrazones lack. If you observe a peak losing 56 Da, you can confirm the presence of the Boc group with >95% confidence.
Validated Experimental Protocol
To ensure reproducibility and prevent premature in-source fragmentation (which can mask the parent ion), follow this optimized LC-MS/MS workflow.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve analyte in Acetonitrile:Water (50:50) .
-
Critical: Avoid protic acids (Formic/Acetic acid) >0.1% in the solvent if the sample will sit for long periods, as Boc is acid-labile.
-
Concentration: 1–10 µg/mL.
-
-
Source Parameters (ESI):
-
Capillary Voltage: 3.0 – 3.5 kV.
-
Source Temperature: < 250°C . (High temperatures cause thermal degradation of Boc before ionization).
-
Cone Voltage: Low (15–20 V) to preserve the molecular ion
.
-
-
MS/MS Acquisition (CID):
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy (CE): Ramp 10–30 eV.
-
Note: Boc cleavage is low-energy. At 10–15 eV, the [M+H-56] species dominates. At >25 eV, the [M+H-100] species becomes the base peak.
-
Workflow Visualization
Figure 2: Optimized LC-MS/MS workflow for labile Boc-hydrazone analysis, emphasizing soft ionization parameters.
References
-
Jiang, K., et al. (2013).[1] "Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry." PLOS ONE. Available at: [Link][1]
-
Moser, A. (2008).[2] "Confirmation of Synthesis: using MS to identify a protective group." ACD/Labs. Available at: [Link]
-
RSC Analyst. (2010). "Selection of neutral losses and characteristic ions for mass spectral classifier." The Analyst. Available at: [Link]
-
University of Colorado Boulder. "Fragmentation Mechanisms: Intro to Mass Spectrometry." Available at: [Link]
Sources
A Practical Guide to Distinguishing E and Z Isomers of 2-Butanone Boc-Hydrazone by NMR Spectroscopy
In the landscape of pharmaceutical and synthetic chemistry, the precise structural elucidation of molecules is paramount. Geometric isomerism around a carbon-nitrogen double bond, as seen in hydrazones, presents a common yet critical analytical challenge. The E and Z isomers of a compound can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth, experimentally-grounded comparison of the E and Z isomers of 2-butanone tert-butylcarbazone (Boc-hydrazone), demonstrating the definitive power of Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the Nuclear Overhauser Effect (NOE), in their unambiguous differentiation.
The Structural Basis for Isomeric Differentiation
The condensation of 2-butanone with tert-butyl carbazate yields a mixture of E and Z isomers of the corresponding Boc-hydrazone. The distinction between these isomers hinges on the spatial arrangement of the substituents around the C=N double bond.
-
In the E-isomer , the bulky tert-butoxycarbonyl (Boc) group is on the opposite side of the larger ethyl group. This places the Boc-NH proton in spatial proximity to the C=N methyl group.
-
In the Z-isomer , the Boc group is on the same side as the ethyl group, bringing the Boc-NH proton into close proximity with the ethyl group's methylene (-CH2-) protons.
This fundamental difference in through-space proximity is the cornerstone of our NMR-based analytical strategy. While 1D NMR provides initial evidence, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) offers conclusive proof of configuration.[1][2]
Preliminary Analysis via 1D NMR Spectroscopy (¹H and ¹³C)
Acquiring standard 1D proton (¹H) and carbon (¹³C) NMR spectra is the logical first step. The presence of a mixture of isomers is typically revealed by a doubling of signals for most or all unique nuclei in the molecule.
The chemical environment of the protons and carbons differs between the two isomers due to the anisotropic effects of the C=N bond and the steric influence of the substituents.[3] For instance, in the E-isomer, the methyl group attached to the imine carbon is spatially close to the Boc-NH group. In contrast, the ethyl group's methylene protons are closer to the Boc-NH in the Z-isomer. This proximity can lead to differential shielding or deshielding effects.
In many cases involving imines and related structures, protons situated cis to a bulky group or electronegative atom across the C=N bond are deshielded and appear at a lower field (higher ppm).[4][5] Therefore, we can hypothesize that the methyl protons in the E-isomer and the methylene protons in the Z-isomer might show noticeable differences in their chemical shifts.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for E/Z Isomers of 2-Butanone Boc-Hydrazone
| Assignment | Isomer | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Rationale for Distinction |
| C=N CH₃ | E | ~2.05 | ~15.8 | Proximity to Boc-NH may cause slight deshielding. |
| Z | ~1.95 | ~22.5 | More shielded environment relative to the E-isomer. | |
| C=N-CH₂CH₃ | E | ~2.35 | ~30.1 | Further from the Boc-NH group. |
| Z | ~2.50 | ~28.5 | Proximity to Boc-NH may cause deshielding. | |
| NH | E/Z | ~8.5-9.5 (broad singlet) | N/A | Chemical shift can be concentration and solvent dependent. |
| Boc (CH₃)₃ | E/Z | ~1.50 | ~28.3 | Often overlap, but may show slight separation. |
| C=N | E/Z | N/A | ~155-160 | The imine carbon chemical shifts are often distinct. |
Note: These are illustrative values based on established principles. Actual chemical shifts may vary based on solvent and experimental conditions.
While 1D NMR suggests the presence of two isomers and provides clues to their identity, it does not offer definitive proof of their specific geometric configuration.
Definitive Assignment with 2D NOESY Spectroscopy
The Nuclear Overhauser Effect (NOE) is a phenomenon where the polarization of one nucleus is altered by the saturation of another nucleus that is spatially close (typically <5 Å), irrespective of the number of bonds separating them.[6] The 2D NOESY experiment maps these through-space correlations, making it the ideal tool for distinguishing E and Z isomers.[2][7]
The experimental design is based on a simple, self-validating hypothesis:
-
For the E-isomer: A cross-peak should be observed between the Boc-NH proton and the protons of the imine's methyl group (C=N-CH₃).
-
For the Z-isomer: A cross-peak should be observed between the Boc-NH proton and the methylene protons of the ethyl group (C=N-CH₂-CH₃).
The presence of one of these key correlations and the absence of the other provides unambiguous evidence for the assignment of that isomer.
Experimental Design and Workflow
A logical workflow ensures efficient and accurate isomer assignment. The process begins with sample preparation and progresses through a series of NMR experiments designed to build a conclusive structural picture.
Figure 1: Analytical workflow for the differentiation of E/Z isomers.
Experimental Protocol: 2D NOESY Acquisition
This protocol is designed for a standard 400 or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the 2-butanone Boc-hydrazone isomer mixture in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Filter the sample into a high-quality NMR tube to remove any particulate matter.[8]
-
Initial Setup: Acquire and reference a standard 1D ¹H spectrum. Optimize the shims to ensure high resolution.
-
Load NOESY Parameters: Load a standard 2D phase-sensitive NOESY experiment parameter set (e.g., noesyphsw on Bruker systems).[9]
-
Set Spectral Width: Ensure the spectral width in both dimensions encompasses all proton signals.
-
Set Mixing Time (d8): This is a critical parameter. For small molecules like this hydrazone, the NOE builds up over several hundred milliseconds. A mixing time (d8) in the range of 500-800 ms is a good starting point.[6][9][10]
-
Set Relaxation Delay (d1): Set the relaxation delay (d1) to at least 1.5 times the longest T₁ of the protons of interest to allow for full relaxation between scans. A value of 2 seconds is generally sufficient.
-
Acquisition Parameters: Set the number of scans (NS) to a multiple of 8 or 16 for proper phase cycling. For a moderately concentrated sample, 16-32 scans per increment should be adequate. Acquire at least 256 increments (TD1) for sufficient resolution in the indirect dimension.[8]
-
Acquire Data: Start the acquisition. A typical 2D NOESY experiment may take from 2 to 12 hours depending on the concentration and desired signal-to-noise ratio.[10]
-
Processing: Process the data using a squared sine-bell window function in both dimensions followed by a 2D Fourier transform. Phase the spectrum carefully to ensure pure absorption lineshapes.
Summary of Distinguishing Features
The combination of 1D and 2D NMR data provides a robust and self-validating system for isomer assignment.
Table 2: Comprehensive Comparison of E and Z Isomer NMR Signatures
| NMR Feature | E-Isomer Signature | Z-Isomer Signature |
| ¹H Shift (C=N-CH₃) | Lower field (e.g., ~2.05 ppm) | Higher field (e.g., ~1.95 ppm) |
| ¹H Shift (C=N-CH₂CH₃) | Higher field (e.g., ~2.35 ppm) | Lower field (e.g., ~2.50 ppm) |
| Key ¹H-¹H NOESY Correlation | NH ↔ C=N-CH₃ | NH ↔ C=N-CH₂CH₃ |
| Secondary ¹H-¹H NOESY Correlation | Boc-(CH₃)₃ ↔ C=N-CH₂CH₃ | Boc-(CH₃)₃ ↔ C=N-CH₃ |
Conclusion
Distinguishing between the E and Z isomers of 2-butanone Boc-hydrazone is a task readily and reliably accomplished through a systematic NMR spectroscopy workflow. While 1D ¹H and ¹³C NMR spectra provide the initial indication of an isomeric mixture through signal duplication, they lack the definitive power for absolute configuration assignment. The 2D NOESY experiment serves as the decisive tool, leveraging the Nuclear Overhauser Effect to probe through-space proximity. The observation of a specific cross-peak between the Boc-NH proton and either the imine-methyl or imine-methylene protons provides an unambiguous and authoritative assignment of the E and Z isomers, respectively. This methodology is robust, broadly applicable to other imine and oxime systems, and represents a cornerstone technique in modern structural elucidation.
References
-
Bose, A. K., & Manhas, M. S. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. Available at: [Link]
-
Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. Available at: [Link]
-
Al-Najjar, I. M., et al. (2010). 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and aldimines. Arabian Journal of Chemistry. Available at: [Link]
-
Reddy, G. V., et al. (2010). Identification of E and Z isomers of some cephalosporins by NMR. Physical Chemistry: An Indian Journal. Available at: [Link]
-
Gordillo, M. A., et al. (2017). Photochemical and electrochemical triggered bis(Hydrazone) switch. Chemistry A European Journal. Data available at: [Link]
-
Doc Brown's Chemistry. The H-1 hydrogen-1 (proton) NMR spectrum of butanone. Doc Brown's Chemistry Clinic. Available at: [Link]
-
Garçon, M. (2017). How can I differentiate between E and Z isomers of imine? ResearchGate. Available at: [Link]
-
University of Missouri Department of Chemistry. (2018). NOESY and ROESY. University of Missouri. Available at: [Link]
-
Pérez-Ruiz, R., et al. (2023). New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. International Journal of Molecular Sciences. Available at: [Link]
-
Kupče, Ē., & Claridge, T. D. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, Volume 50. Available at: [Link]
-
Al-Amiery, A. A., et al. (2014). Synthesis and Characterization of Hydrazide and Hydrazones derived from 2-Mercaptopyrimidine. Academia.edu. Available at: [Link]
-
University of Chicago NMR Facility. (2021). 1D NOESY made easy. University of Chicago. Available at: [Link]
-
Bruker. 2D Gradient NOESY Experiment. Bruker Documentation. Available at: [Link]
-
Reddy, K. H., et al. (2017). Synthesis and characterization of 2- acetyl furan benzoyl hydrazone and its applications in the spectrophotometric determination. MedCrave online. Available at: [Link]
-
Chegg. (2017). Solved NMR spectrum of 2-butanone. Chegg.com. Available at: [Link]
-
Alajarin, M., et al. (2018). Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. Nature Communications. Available at: [Link]
-
University of Calgary. Spectra Problem #1 Solution. University of Calgary Chemistry. Available at: [Link]
-
Wang, Y-F., et al. (2016). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Molecules. Available at: [Link]
-
El-Gammal, O. A., et al. (2016). ¹H-NMR data of hydrazone ligands. ResearchGate. Available at: [Link]
-
UC Santa Barbara. 2D-NOESY Spectra of Small Molecules - Hints And Tips. UCSB Chemistry & Biochemistry. Available at: [Link]
-
Davies A-level Chemistry. (2020). 3.15 1H-NMR No 3 Explaining the spectra of butanone. YouTube. Available at: [Link]
-
Sharma, S., et al. (2012). Hydrazones: Synthesis, biological activity and their spectral characterization. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Al-Hourani, B. J., et al. (2025). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Polycyclic Aromatic Compounds. Available at: [Link]
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- 5. researchgate.net [researchgate.net]
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comparing Boc-hydrazones vs sulfonylhydrazones for diazo synthesis
Comparative Guide: Boc-Hydrazones vs. Sulfonylhydrazones as Diazo Precursors in Organic Synthesis
Diazo compounds are indispensable reactive intermediates utilized across drug development for cyclopropanation, C–H insertion, and cross-coupling reactions. However, their inherent toxicity and explosive instability present significant safety bottlenecks, particularly during process scale-up[1]. To mitigate these hazards, synthetic chemists rely on stable hydrazone derivatives as in situ diazo surrogates.
This guide objectively compares the two premier classes of diazo precursors—sulfonylhydrazones and Boc-hydrazones—detailing their mechanistic divergence, quantitative performance, and strategic applications.
Mechanistic Divergence & Causality
Sulfonylhydrazones: The Base-Activated Workhorses N-Sulfonylhydrazones (most notably N-tosylhydrazones) are the traditional standard for in situ diazo generation via the Bamford-Stevens elimination pathway[1]. The causality of their activation lies in the acidity of the sulfonamide proton (pKa ~10). Treatment with a base (e.g., K₂CO₃, LiOtBu) yields a stable anionic intermediate. However, the subsequent expulsion of the sulfinate leaving group to form the diazo compound is highly endothermic. Consequently, traditional N-tosylhydrazones require harsh thermal conditions (90–110 °C) to overcome this activation barrier[2]. To address this, modern variants like N-triftosylhydrazones incorporate electron-withdrawing trifluoromethyl groups, which stabilize the leaving group and drastically lower the decomposition temperature to as low as -40 °C[2].
Boc-Hydrazones: The Orthogonal Alternative N-Boc (tert-butoxycarbonyl) hydrazones offer an orthogonal reactivity profile. Unlike sulfonylhydrazones, they are completely stable to strong bases, making them ideal for substrates with base-sensitive stereocenters. Their conversion to diazo compounds typically follows a two-step causality: acidic deprotection followed by mild oxidation. The Boc group is cleaved using trifluoroacetic acid (TFA) to yield a free hydrazone. Subsequently, the free hydrazone is oxidized. Recent advancements utilize Cu(II) catalysis with ambient O₂ as the terminal oxidant, generating water as the sole byproduct and yielding the diazo compound at room temperature[3]. Alternatively, the intact N-Boc hydrazone can be directly engaged in Rh(III)-catalyzed C–H activation cascades, where the Boc group acts as a directing group before being cleaved in situ to form metal carbenoids[4].
Pathway Visualizations
Fig 1: Base-promoted thermal decomposition of N-sulfonylhydrazones to diazo compounds.
Fig 2: Dual activation pathways for N-Boc hydrazones via oxidation or direct metal catalysis.
Quantitative Performance Comparison
| Parameter | N-Tosylhydrazones | N-Triftosylhydrazones | N-Boc Hydrazones |
| Activation Method | Base + High Heat | Base + Mild Heat/RT | Acid Deprotection + Oxidation |
| Typical Reagents | LiOtBu, K₂CO₃, NaH | K₂CO₃, Cs₂CO₃ | TFA, then Cu(OAc)₂ / O₂ |
| Decomposition Temp | 90 °C – 110 °C | -40 °C to 25 °C | Room Temperature (Oxidation) |
| Base Tolerance | Precursor is consumed | Precursor is consumed | Highly stable |
| Acid Tolerance | Stable | Stable | Precursor is cleaved |
| Primary Use Case | Robust, high-temp cross-coupling | Low-temp asymmetric synthesis | Base-sensitive substrates |
Self-Validating Experimental Protocols
Protocol A: In Situ Diazo Generation from N-Tosylhydrazones Causality & Design: This protocol leverages thermal elimination to generate diazo compounds directly in the presence of a coupling partner, keeping the steady-state concentration of the explosive diazo species near zero[1].
-
Setup: In an oven-dried Schlenk flask, combine the N-tosylhydrazone (1.0 equiv), the coupling partner (e.g., an aryl halide for cross-coupling), and a base (e.g., LiOtBu, 2.5 equiv) in anhydrous 1,4-dioxane.
-
Activation: Seal the flask and heat to 90–100 °C in an oil bath.
-
Self-Validation Check (Critical): Monitor the reaction visually. The successful elimination of the sulfinate anion and subsequent decomposition of the diazo intermediate into a metal carbenoid will release dinitrogen. You must observe steady effervescence (N₂ gas evolution). If no bubbling occurs at 90 °C, the base has likely been quenched by moisture, and the activation has failed.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine before chromatographic purification.
Protocol B: Two-Step Diazo Synthesis via N-Boc Hydrazones Causality & Design: For base-sensitive molecules, the Boc group is removed under acidic conditions. The resulting free hydrazone is then oxidized using an aerobic copper catalyst, which acts as a Brønsted base and electron acceptor, avoiding toxic stoichiometric oxidants[3].
-
Deprotection: Dissolve the N-Boc hydrazone (1.0 equiv) in CH₂Cl₂. Add TFA (10 equiv) dropwise at 0 °C. Stir at room temperature for 1 hour until TLC indicates complete consumption of the starting material.
-
Concentration: Remove volatiles thoroughly under reduced pressure to isolate the free hydrazone TFA salt.
-
Aerobic Oxidation: Redissolve the intermediate in CH₂Cl₂. Add Cu(OAc)₂ (5 mol%) and pyridine (10 mol%). Stir vigorously under an ambient air atmosphere at room temperature[3].
-
Self-Validation Check (Critical): Diazo compounds possess highly conjugated electronic structures. Within minutes of adding the copper catalyst, the solution will rapidly transition from colorless/pale yellow to a deep, vibrant red or orange. If this color change does not occur, the oxidation cycle has stalled (potentially due to insufficient oxygen mixing or catalyst poisoning).
-
Isolation: Pass the mixture through a short pad of silica gel to remove the copper catalyst. The resulting diazo compound can be used immediately for downstream transformations.
Strategic Selection Criteria for Drug Development
When designing a synthetic route for a pharmaceutical intermediate, the choice between these precursors is dictated by the substrate's functional group landscape:
-
Choose Sulfonylhydrazones when the substrate lacks base-sensitive epimerizable centers and can withstand elevated temperatures. Their one-pot operational simplicity makes them highly scalable for early-stage building blocks[1]. If temperature is a constraint (e.g., for asymmetric synthesis), upgrading to N-triftosylhydrazones is recommended[2].
-
Choose Boc-Hydrazones for late-stage functionalization of complex APIs where strong bases would cause degradation. Additionally, if the synthetic route involves Rh(III) or Ru(II) C–H activation cascades, the N-Boc group can uniquely serve as an internal oxidizing directing group, orchestrating regioselective cyclization before traceless cleavage[4].
References
1.[1] Title: A Comparative Guide to N-Tosylhydrazones as Safe and Efficient Diazo Precursors Source: BenchChem URL:
2.[4] Title: Synthesis of 2,3-Benzodiazepines via Rh(III)-Catalyzed C–H Functionalization of N-Boc Hydrazones with Diazoketoesters Source: ACS Publications URL:
3.[2] Title: N-Triftosylhydrazones: A New Chapter for Diazo-Based Carbene Chemistry Source: PubMed / Accounts of Chemical Research URL:
4.[3] Title: Copper-Catalyzed Oxidation of Hydrazones to Diazo Compounds Using Oxygen as Terminal Oxidant Source: NSF Public Access Repository / JACS URL:
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of tert-butyl N-(butan-2-ylideneamino)carbamate
In the fast-paced environment of drug discovery and development, the responsible management of chemical reagents is as crucial as the innovative research they enable. tert-butyl N-(butan-2-ylideneamino)carbamate, a valuable carbamate building block, requires careful handling throughout its lifecycle, including its final disposal. This guide offers a detailed, step-by-step protocol for its safe and compliant disposal, ensuring the protection of laboratory personnel and the environment.
Hazard Profile and Essential Precautions
Before any disposal procedures begin, a thorough understanding of the compound's potential hazards is essential. While a specific, comprehensive hazard profile for tert-butyl N-(butan-2-ylideneamino)carbamate is not widely available, related carbamate compounds can exhibit a range of toxicological properties. Therefore, it is imperative to treat this compound with a high degree of caution.
Based on the safety data sheets (SDS) of structurally similar compounds, researchers should assume that tert-butyl N-(butan-2-ylideneamino)carbamate may cause skin and eye irritation.[1][2] Always consult the manufacturer-specific SDS for the most accurate and detailed safety information.
Standard Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[3][4][5]
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][6]
-
Avoid direct contact with skin and eyes.[6] In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention if irritation persists.[4][6][7]
The Disposal Workflow: A Systematic Approach
The proper disposal of tert-butyl N-(butan-2-ylideneamino)carbamate is a multi-step process that ensures safety and regulatory compliance. The following workflow provides a clear and logical sequence for managing this chemical waste.
Caption: Disposal decision tree for tert-butyl N-(butan-2-ylideneamino)carbamate.
Detailed Disposal Protocol
Step 1: Waste Characterization
The initial and most critical step is to accurately characterize the waste.[3]
-
Unused, Pure Compound: If you are disposing of the original, unadulterated product, it should be treated as a non-halogenated organic solid waste.
-
Contaminated Material: In most laboratory settings, the compound will be part of a reaction mixture. It is crucial to identify all components in the waste, such as:
-
Solvents (e.g., methanol, dichloromethane)
-
Unreacted starting materials
-
Byproducts
-
Catalysts
-
Acids or bases
-
The presence of other hazardous materials will determine the overall waste classification. For example, if mixed with chlorinated solvents, the entire mixture must be disposed of as halogenated organic waste.
Step 2: Segregation of Waste
Proper segregation is paramount to prevent dangerous chemical reactions.[8]
-
Dedicated Waste Streams: Maintain separate, clearly labeled containers for different categories of chemical waste (e.g., halogenated organic, non-halogenated organic, acidic, basic).[9][10]
-
Avoid Incompatibles: Never mix tert-butyl N-(butan-2-ylideneamino)carbamate waste with incompatible chemicals, such as strong oxidizing agents or acids, which could lead to vigorous reactions.[5]
Step 3: Containerization and Labeling
The integrity of the waste container and the clarity of its label are fundamental to safe storage and transport.
-
Container Selection: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof cap.[3][9] The container must be in good condition, free from cracks or leaks.[8]
-
Labeling Requirements: The label must be clearly marked with the words "Hazardous Waste."[8][9] It should also include:
-
The full chemical name: "tert-butyl N-(butan-2-ylideneamino)carbamate."
-
A complete list of all other constituents and their approximate percentages.[10]
-
The relevant hazard pictograms (e.g., irritant).
-
The accumulation start date (the date the first drop of waste was added).
-
Step 4: Storage and Final Disposal
Proper storage while awaiting pickup is a critical safety measure.
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within your laboratory.[10][11][12] This area should be under the control of laboratory personnel and away from general traffic.
-
Professional Disposal: Chemical waste must be disposed of through a licensed hazardous waste management company.[13] These companies utilize approved methods such as high-temperature incineration to ensure the complete and safe destruction of the chemical.[6] Never dispose of tert-butyl N-(butan-2-ylideneamino)carbamate down the drain or in regular trash.[6][8]
Self-Validating Safety through Rigorous Protocol
Adherence to this systematic disposal protocol creates a self-validating system of safety and compliance. By meticulously characterizing, segregating, containerizing, and labeling all waste, you establish a clear and traceable record. This not only fulfills regulatory requirements but also fosters a deeply ingrained culture of safety within the research environment.
This guide serves as a comprehensive resource for the safe handling and disposal of tert-butyl N-(butan-2-ylideneamino)carbamate. However, it is essential to always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the manufacturer's Safety Data Sheet (SDS) for the most current and detailed information.
References
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System.
- tert-Butyl carbamate - SAFETY DATA SHEET.
- PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL - JNCASR.
- HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK - Campus Safety Division.
- Laboratory Hazardous Waste Disposal Guidelines | Central Washington University.
- Laboratory Waste Disposal Guide | How to Dispose of Lab Waste - Business Waste.
- Managing Hazardous Chemical Waste in the Lab.
- Laboratory Waste Disposal: A Quick Overview.
- Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center.
- tert-Butyl (2-aminoethyl)(ethyl)carbamate - Safety Data Sheet - ChemicalBook.
- tert-Butyl N-(2-aminoethyl)carbamate - AK Scientific, Inc.
- Hazardous Chemical Waste Management Guidelines - Columbia | Research.
- How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health.
- Safety Data Sheet.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - TCI Chemicals.
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Personal protective equipment for handling tert-butyl N-(butan-2-ylideneamino)carbamate
An In-Depth Guide to Personal Protective Equipment for Handling tert-butyl N-(butan-2-ylideneamino)carbamate
A Proactive Approach to Safety with Novel Carbamate Derivatives
As researchers and scientists at the forefront of drug development, our work inherently involves handling novel chemical entities. While tert-butyl N-(butan-2-ylideneamino)carbamate may not have an exhaustive, dedicated safety profile, a rigorous commitment to safety demands a proactive and informed approach. This guide provides essential, actionable intelligence for the safe handling and disposal of this compound. By analyzing its core chemical structure—a protected carbamate and a hydrazone derivative—we can extrapolate from well-documented analogous compounds to establish a robust safety protocol. This document serves as a foundational, procedural guide that moves beyond mere compliance to foster a culture of deep-seated safety and trust in our laboratories.
Hazard Analysis: A Structurally-Informed Risk Assessment
-
The Carbamate Moiety: Carbamates are a broad class of compounds, some of which are known to act as cholinesterase inhibitors, particularly in the context of pesticides.[2][3] While the tert-butyl protecting group in this molecule likely mitigates this specific activity compared to more labile carbamate insecticides, the potential for neurological effects upon overexposure cannot be entirely dismissed without specific toxicological data.
-
The Hydrazone Linkage: Hydrazone derivatives are structurally related to hydrazines. Hydrazines as a class are known for their potential toxicity, reactivity, and have been flagged as possible carcinogens.[4] They can be corrosive and cause severe damage to skin and eyes upon contact.[4][5] Therefore, treating this compound with the caution afforded to hydrazine derivatives is a prudent and necessary measure.[6]
Based on data from similar carbamate and hydrazone compounds, we can anticipate the following primary hazards:
-
Skin and Eye Irritation/Corrosion: Direct contact may cause irritation or, in a worst-case scenario, chemical burns.[7][8]
-
Respiratory Irritation: Inhalation of the solid as a dust or aerosol may cause respiratory tract irritation.[7]
-
Unknown Systemic Effects: Due to the lack of specific data, we must assume the potential for harmful effects upon ingestion or significant absorption.
The Core of Protection: A Multi-Layered PPE Strategy
The cornerstone of safe chemical handling is a combination of engineering controls and appropriate Personal Protective Equipment (PPE). All handling of tert-butyl N-(butan-2-ylideneamino)carbamate must be conducted within a certified chemical fume hood.[4][9]
Tier 1: Foundational PPE for All Handling Operations
This is the non-negotiable, minimum level of protection required for any task involving this compound.
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10][11] For tasks with a higher splash risk, such as transferring solutions or working with larger quantities, a full-face shield should be worn over the safety goggles.[3][7]
-
Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile, to prevent skin exposure.[4][10] It is critical to inspect gloves before use and remove them with care to avoid skin contamination. Change gloves immediately if they become contaminated. Do not use leather or fabric gloves.[2]
-
Body Protection: A flame-retardant lab coat or long-sleeved protective clothing is mandatory to prevent skin exposure.[5][10] This garment should be kept fully buttoned and be laundered separately from personal clothing. For tasks involving significant splash potential, a chemical-resistant apron is also recommended.[3]
Tier 2: Enhanced Respiratory Protection
A chemical fume hood is the primary engineering control for respiratory protection. However, certain situations may generate dusts or aerosols that necessitate additional PPE.
-
Situational Requirement: A NIOSH/MSHA or European Standard EN 149 approved respirator is required if you are weighing the solid compound outside of a containment balance enclosure, during a large-scale spill cleanup, or if you experience any respiratory irritation.[2][10]
-
Filter Type: For handling the solid powder, a respirator equipped with a P3 particulate filter is recommended.[10] If working with a solution in a volatile solvent where fume hood performance is questionable, an organic vapor cartridge may be more appropriate.
Summary of Recommended PPE
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (in Fume Hood) | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Not required if hood is functioning properly |
| Weighing Solid Powder | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Required (P3 Filter Respirator) if outside a vented balance enclosure |
| Solution Transfer / Mixing | Face Shield over Goggles | Nitrile Gloves | Lab Coat, Chemical Apron | Not required if hood is functioning properly |
| Spill Cleanup | Face Shield over Goggles | Heavy-duty Nitrile Gloves | Chemical Apron over Lab Coat | Required (P3 Filter Respirator and/or Organic Vapor Cartridge) |
Operational and Disposal Plans
Procedural diligence is as critical as the PPE itself. Follow these steps to ensure a safe operational workflow from start to finish.
Step-by-Step Safe Handling Protocol
-
Preparation: Before beginning work, ensure a chemical fume hood is certified and functioning correctly. Confirm that safety showers and eyewash stations are unobstructed and accessible.[10] Have appropriate spill cleanup materials ready.[9]
-
Donning PPE: Don your lab coat, followed by safety goggles/face shield, and finally, your gloves.
-
Handling the Compound: Conduct all manipulations inside the fume hood.[4] When handling the solid, minimize dust generation and accumulation.[10][11] Use grounding and bonding techniques when transferring large quantities of material to prevent static discharge.[10][12]
-
After Handling: Thoroughly wash hands and face after work is complete.[10] Do not eat, drink, or smoke in the work area.[13]
-
Doffing PPE: Remove gloves first, followed by your lab coat and eye protection. Wash hands again. Contaminated clothing should be removed and washed before reuse.[10]
Emergency Procedures: Spills and Exposure
-
Small Spills (in fume hood): For small spills of the solid, carefully sweep up the material and place it into a suitable, labeled container for disposal.[14] Avoid generating dust.[11] Wipe the area with a damp cloth, which should also be disposed of as hazardous waste.
-
Large Spills: Evacuate the immediate area. Secure and restrict access.[5] Wearing enhanced PPE (Tier 2), cover the spill with an inert absorbent material. Collect the material into a labeled, sealed container for hazardous waste disposal.[7]
-
First Aid - Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[7][13] Seek immediate medical attention.[14]
-
First Aid - Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[13][14] If skin irritation occurs, seek medical advice.[10]
Disposal Plan
All waste containing tert-butyl N-(butan-2-ylideneamino)carbamate, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Containment: Store waste in clearly labeled, closed containers.[5][14]
-
Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[11] Do not release into the environment.[14]
PPE Selection and Workflow
The following diagram outlines the logical workflow for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling tert-butyl N-(butan-2-ylideneamino)carbamate.
References
-
Personal protective equipment for handling Methyl carbamate-d3. Benchchem. 10
-
WSDA Pesticide Applicator Advisory. Washington State Department of Agriculture. 2
-
Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate. Benchchem. 1
-
tert-Butyl carbamate - SAFETY DATA SHEET. Thermo Fisher Scientific. 14
-
Personal Protection for the Applicator and Worker Module. Pesticide Safety Education Program (PSEP). 3
-
SAFETY DATA SHEET - tert-Butyl N-{. 2-[2-amino-4-(trifluoromethyl)anilino]ethyl} carbamate. Fisher Scientific. 11
-
SAFETY DATA SHEET - N-BOC-1,2-diaminoethane. Fisher Scientific.
-
Safety Data Sheet - (R)-tert-Butyl 1-(2-amino-4-fluorophenyl)pyrrolidin-3-ylcarbamate. KISHIDA CHEMICAL CO., LTD. 13
-
Safety Data Sheet - tert-Butyl (2-amino-2-phenylethyl)carbamate hydrochloride. Angene Chemical. 7
-
Hydrazine - Risk Management and Safety. University of Notre Dame. 5
-
Personal Protective Gear and Equipment for Pest Management Personnel. Office of the Under Secretary of Defense for Acquisition and Sustainment.
-
Working with Hazardous Chemicals. Organic Syntheses. 6
-
tert-Butyl N-(2-aminoethyl)carbamate Safety Data Sheet. AK Scientific, Inc. 8
-
SAFETY DATA SHEET - tert-Butyl N-(2-Hydroxypropyl)carbamate. TCI Chemicals. 15
-
Hydrazine Standard Operating Procedure Template. University of New Mexico - Environmental Health & Safety. 4
-
SAFETY DATA SHEET. Sigma-Aldrich. 12
-
Standard Operating Procedures for Working with Dangerously Reactive Chemicals. University of Prince Edward Island Safety Office. 9
-
Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC). 16
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
